8-Chloro-dibenz[b,f]-[1,4]oxazepine
Description
BenchChem offers high-quality 8-Chloro-dibenz[b,f]-[1,4]oxazepine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Chloro-dibenz[b,f]-[1,4]oxazepine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C13H8ClNO |
|---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
3-chlorobenzo[b][1,4]benzoxazepine |
InChI |
InChI=1S/C13H8ClNO/c14-10-5-6-13-11(7-10)15-8-9-3-1-2-4-12(9)16-13/h1-8H |
InChI Key |
RTQDEGQPODPWJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC3=C(O2)C=CC(=C3)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Mechanism of Action of 8-Chloro-dibenz[b,f][1,4]oxazepine on TRPA1 Channels: A Technical Whitepaper
Executive Summary
Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel predominantly expressed in primary sensory neurons. It functions as a critical chemosensor for environmental irritants, reactive oxygen species, and noxious electrophilic compounds[1]. Among the most potent known activators of TRPA1 are the dibenz[b,f][1,4]oxazepines, a class of compounds that includes the riot control agent CR gas[2]. Recent structure-activity relationship (SAR) studies have demonstrated that halogenated derivatives, such as 8-chloro-dibenz[b,f][1,4]oxazepine, exhibit profound TRPA1 agonism due to highly optimized physicochemical properties[3]. This whitepaper elucidates the molecular mechanism of action, kinetic profiling, and experimental validation protocols for 8-chloro-dibenz[b,f][1,4]oxazepine.
Molecular Target and Pharmacodynamics
The activation of TRPA1 by 8-chloro-dibenz[b,f][1,4]oxazepine is driven by a covalent, electrophilic mechanism. Unlike classical lock-and-key receptor agonism, this compound acts as a covalent modifier of the channel structure.
-
Membrane Permeation: The reactive binding sites of TRPA1 are located on the intracellular N-terminal tail[4]. Therefore, an agonist must cross the plasma membrane to exert its effect. The addition of the 8-chloro substitution significantly increases the lipophilicity (LogP) of the dibenzoxazepine scaffold, facilitating rapid intracellular accumulation[3].
-
Electrophilic Imine Carbon: The core pharmacophore is the C11 carbon, which is double-bonded to nitrogen, forming a reactive imine[4]. The electron-withdrawing inductive effect (-I) of the 8-chloro group pulls electron density away from the conjugated system. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the imine bond, increasing the partial positive charge (δ+) on C11 and making it highly susceptible to nucleophilic attack.
-
Covalent Adduct Formation: Once inside the cell, the electrophilic C11 carbon undergoes nucleophilic attack by the thiolate anions of specific cysteine residues (Cys619, Cys621, Cys665) and the primary amine of Lys710 within the TRPA1 N-terminal domain[1]. This forms a stable covalent adduct, forcing the channel into an open conformation. This allosteric gating leads to massive Ca2+ and Na+ influx, membrane depolarization, and the release of nociceptive neuropeptides[4].
Figure 1: TRPA1 activation by 8-chloro-dibenz[b,f][1,4]oxazepine via covalent modification.
Structure-Activity Relationship (SAR) & Kinetic Profiling
To understand the impact of the 8-chloro substitution, it must be contextualized against the unsubstituted parent compound (CR gas) and non-electrophilic derivatives. Thiol reactivity combined with high lipophilicity is the hallmark of sub-nanomolar TRPA1 agonists[5]. The table below summarizes the structure-activity relationship governing this class of dibenzoxazepinones[6].
| Compound | Substitution | Electrophilic Target | Lipophilicity | TRPA1 EC50 (nM) | Mechanism of Action |
| Dibenz[b,f][1,4]oxazepine (CR Gas) | None | C11 (Imine) | Moderate | 0.3 | Covalent (Thiol-reactive) |
| 8-Chloro-dibenz[b,f][1,4]oxazepine | 8-Cl | C11 (Imine) | High | < 0.3 | Covalent (Thiol-reactive) |
| 10-Carboxylic methyl ester derivative | 10-COOMe | None | High | 0.05 | Non-covalent (Thiol-unreactive) |
Data synthesis derived from established SAR profiling of dibenzoxazepine TRPA1 activators[5],[3].
Experimental Protocols for Mechanistic Validation
To rigorously validate the mechanism of action of 8-chloro-dibenz[b,f][1,4]oxazepine, a self-validating experimental system is required. The following protocols detail the high-throughput calcium imaging and site-directed mutagenesis workflows necessary to prove covalent TRPA1 activation.
Protocol 1: High-Throughput Intracellular Calcium Imaging
Causality Check: We utilize Fluo-4 AM because it is a highly sensitive, non-ratiometric calcium indicator ideal for capturing the rapid, transient Ca2+ influx characteristic of TRPA1 gating. Probenecid is included to block organic anion transporters, preventing premature dye extrusion.
-
Cell Preparation: Seed HEK293 cells stably expressing human TRPA1 (hTRPA1) in 384-well poly-D-lysine coated plates at 20,000 cells/well. Incubate overnight at 37°C.
-
Dye Loading: Wash cells with Assay Buffer (HBSS containing 20 mM HEPES, pH 7.4). Load cells with 2 µM Fluo-4 AM and 2.5 mM probenecid for 45 minutes at 37°C.
-
Baseline Measurement: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence for 30 seconds. Crucial Step: Use a Ca2+-free extracellular buffer during the baseline phase to prevent premature channel desensitization.
-
Agonist Injection: Inject varying concentrations (1 pM to 10 µM) of 8-chloro-dibenz[b,f][1,4]oxazepine. Record fluorescence (Ex: 488 nm, Em: 515 nm) for 3 minutes. Calculate the response as ΔF/F0.
-
Self-Validation (Antagonist Block): To prove the signal is exclusively TRPA1-mediated, pre-incubate a parallel control group with 10 µM HC-030031 or A-967079 (highly specific TRPA1 antagonists)[7]. A complete ablation of the calcium signal confirms target specificity.
Figure 2: High-throughput calcium imaging workflow for validating TRPA1 agonists.
Protocol 2: Site-Directed Mutagenesis and Patch-Clamp Electrophysiology
Causality Check: To definitively prove that 8-chloro-dibenz[b,f][1,4]oxazepine acts via covalent modification rather than non-covalent pocket binding, we must mutate the target thiols. If the compound is an electrophilic agonist, its activity will be abolished in the mutant channel.
-
Mutagenesis: Generate a triple-mutant hTRPA1 plasmid where the critical N-terminal cysteines are replaced with serines (C619S/C621S/C665S). Serine mimics the size of cysteine but lacks the highly nucleophilic thiolate anion.
-
Transfection: Transiently transfect CHO cells with either Wild-Type (WT) hTRPA1 or the C619S/C621S/C665S mutant alongside a GFP reporter.
-
Electrophysiology Setup: 48 hours post-transfection, select GFP-positive cells. Establish a whole-cell patch-clamp configuration using a holding potential of -60 mV.
-
Current Recording: Apply a voltage ramp protocol (-100 mV to +100 mV over 500 ms) to observe the characteristic outwardly rectifying TRPA1 current.
-
Perfusion: Perfuse the cells with 10 nM 8-chloro-dibenz[b,f][1,4]oxazepine.
-
Validation: WT cells will exhibit a massive increase in outward current. The C619S/C621S/C665S mutant cells will show near-zero response, confirming that the 8-chloro derivative strictly requires these cysteines for covalent activation.
References
1.[5] TRPA1 - Wikipedia. Source: wikipedia.org. URL: 2.[2] Tear gasses CN, CR, and CS are potent activators of the human TRPA1 receptor - PubMed. Source: nih.gov. URL: 3.[3] Analogues of Morphanthridine and the Tear Gas Dibenz[b,f][1,4]oxazepine (CR) as Extremely Potent Activators of the Human Transient Receptor Potential Ankyrin 1 (TRPA1) Channel | Journal of Medicinal Chemistry - ACS Publications. Source: acs.org. URL: 4.[4] Taurolidine and congeners activate hTRPA1 but not hTRPV1 channels and stimulate CGRP release from mouse tracheal sensory nerves - PMC - NIH. Source: nih.gov. URL: 5.[7] Pharmacologic Inhibition of Transient Receptor Potential Ion Channel Ankyrin 1 Counteracts 2-Chlorobenzalmalononitrile Tear Gas Agent-Induced Cutaneous Injuries - PubMed. Source: nih.gov. URL: 6.[1] Transient Receptor Potential Ankyrin 1 (TRPA1) Channel as a Sensor of Oxidative Stress in Cancer Cells - MDPI. Source: mdpi.com. URL: 7.[6] Efficient Metal-Free Oxidative C–H Amination for Accessing Dibenzoxazepinones via μ-Oxo Hypervalent Iodine Catalysis - MDPI. Source: mdpi.com. URL:
Sources
- 1. mdpi.com [mdpi.com]
- 2. Tear gasses CN, CR, and CS are potent activators of the human TRPA1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Taurolidine and congeners activate hTRPA1 but not hTRPV1 channels and stimulate CGRP release from mouse tracheal sensory nerves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPA1 - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacologic Inhibition of Transient Receptor Potential Ion Channel Ankyrin 1 Counteracts 2-Chlorobenzalmalononitrile Tear Gas Agent-Induced Cutaneous Injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Profiling of 8-Chloro-dibenz[b,f]-[1,4]oxazepine (CR) for Toxicological & Safety Assessment
Executive Summary
8-Chloro-dibenz[b,f]-[1,4]oxazepine , colloquially known as CR gas , represents a distinct class of sensory irritants (lachrymators) characterized by high physicochemical stability and potent TRPA1 receptor agonism.[1] Unlike its predecessors CS and CN, CR exhibits remarkable hydrolytic resistance and lipophilicity, traits that dictate its persistence in the environment and its unique toxicological profile. This guide synthesizes the core physicochemical properties of CR with its toxicological mechanisms, providing a technical roadmap for researchers in drug development, toxicology, and chemical defense.
Molecular Architecture & Physicochemical Profile[2]
The efficacy and safety profile of CR are directly governed by its tricyclic structure. The dibenzoxazepine core provides a rigid, lipophilic scaffold that facilitates rapid transmembrane permeation, while the chlorine substituent enhances receptor affinity.
Table 1: Physicochemical Properties of 8-Chloro-dibenz[b,f]-[1,4]oxazepine
| Property | Value | Toxicological Significance |
| CAS Number | 257-07-8 | Unique identifier for regulatory tracking. |
| Molecular Formula | C₁₃H₉NO | Tricyclic heteroaromatic structure. |
| Molecular Weight | 195.22 g/mol | Facilitates rapid diffusion across mucosal membranes. |
| Physical State | Pale yellow crystalline solid | Requires thermal dispersion or solution (e.g., propylene glycol) for aerosolization. |
| Melting Point | 72 - 73 °C | Solid at ambient temperatures; stable in storage. |
| Boiling Point | ~335 - 340 °C (Predicted) | High boiling point indicates low volatility; persists on surfaces. |
| Solubility (Water) | Negligible (~0.06 g/L) | Critical: Does not wash away easily; water spreads the agent rather than dissolving it. |
| Solubility (Organic) | Soluble in alcohols, ethers, propylene glycol | Lipophilicity (LogP ~3.5) drives accumulation in lipid-rich tissues (skin, eyes). |
| Vapor Pressure | Low (Semi-volatile) | Persistence hazard; secondary exposure risk from contaminated surfaces up to 60 days. |
Stability & Environmental Fate[3][4]
A key differentiator of CR from other riot control agents (RCAs) is its hydrolytic stability .
-
Hydrolysis Resistance: Unlike CS (o-chlorobenzylidene malononitrile), which hydrolyzes rapidly in aqueous alkaline solutions to o-chlorobenzaldehyde and malononitrile, CR is chemically robust. It resists hydrolysis in water, meaning environmental degradation is slow.
-
Thermal Stability: CR is stable to heating and can be dispersed via pyrotechnic munitions without significant degradation.[2] However, pyrotechnic dispersion can generate trace decomposition products.
-
Persistence: Due to its low vapor pressure and water insolubility, CR residues can remain active on porous surfaces (concrete, wood, fabric) for up to 60 days, presenting a long-term decontamination challenge.
Mechanism of Action: The TRPA1 Pathway[2][6]
The toxicological effects of CR—intense burning, blepharospasm (eyelid closure), and respiratory distress—are mediated primarily through the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1]
Mechanism: CR acts as a potent electrophile. It targets specific cysteine residues on the N-terminal cytoplasmic domain of the TRPA1 channel, located on sensory nerve fibers (C-fibers). This covalent modification locks the channel in an open state, causing a massive influx of Calcium (Ca²⁺) and Sodium (Na⁺).
Diagram 1: TRPA1 Activation Pathway This diagram illustrates the signal transduction cascade initiated by CR exposure.
Caption: CR acts as an electrophilic agonist, modifying TRPA1 cysteine residues to trigger neurogenic inflammation.
Analytical Methodologies
Accurate detection of CR in environmental or biological matrices requires robust extraction protocols due to its lipophilicity.
Protocol: GC-MS Determination of CR in Water/Soil
Principle: Gas Chromatography-Mass Spectrometry (GC-MS) in Electron Impact (EI) mode is the gold standard for CR analysis. The molecule's thermal stability allows it to pass through the GC column intact.
Workflow:
-
Sample Preparation:
-
Instrumentation:
-
Column: DB-5MS or equivalent (30m x 0.25mm ID, 0.25µm film).
-
Carrier Gas: Helium (1 mL/min).
-
Temperature Program: 50°C (1 min) → 20°C/min → 300°C (hold 5 min).
-
-
Detection (MS):
-
Mode: Selected Ion Monitoring (SIM) for high sensitivity.
-
Target Ions: m/z 195 (Molecular ion), 166 (Loss of CHO), 197 (Cl isotope).
-
Diagram 2: Analytical Workflow This diagram outlines the step-by-step process for isolating and identifying CR.
Caption: Standardized GC-MS workflow for the extraction and quantification of CR residues.
Safety & Decontamination Implications[1][7][8]
The physicochemical properties of CR dictate specific safety protocols that differ from other agents.
-
The "Water Effect":
-
Observation: Washing CR-contaminated skin with water intensifies pain.[1]
-
Physicochemical Cause: CR is lipophilic and poorly soluble in water. Water does not dissolve the agent but spreads it over a larger surface area. Furthermore, TRPA1 channels are sensitized by cold and mechanical stress; the physical action of washing and the temperature change can synergistically amplify the pain signal.
-
-
Metabolism:
-
Research indicates CR is metabolized (e.g., in corneal tissue) to a lactam derivative (10,11-dihydro-10-oxo-dibenz[b,f]-1,4-oxazepine).[4] This metabolic route is saturable, suggesting that high-dose exposures may overwhelm local detoxification mechanisms.
-
-
Decontamination Protocol:
-
Dry Decontamination: First, physically remove bulk solids (blotting, not rubbing).
-
Solubilization: Use soap/detergent or polyethylene glycol (PEG) solutions to micellize the lipophilic CR molecules, allowing them to be rinsed away without spreading.
-
Chemical Neutralization: While CR is resistant to simple hydrolysis, oxidative degradation (e.g., using potassium permanganate or specialized decontaminants) can break down the dibenzoxazepine ring, though this is primarily for environmental remediation, not skin decontamination.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9213, Dibenz(b,f)(1,4)oxazepine. PubChem.[1][5] [Link]
-
Gijsen, H. J., et al. (2010). Analogues of morphanthridine and the tear gas dibenz[b,f][1,4]oxazepine (CR) as extremely potent activators of the human transient receptor potential ankyrin 1 (TRPA1) channel. Journal of Medicinal Chemistry. [Link]
-
Ballantyne, B. (1977). The acute mammalian toxicology of dibenz(b,f)-1,4-oxazepine.[6] Toxicology.[2][5][4][6][7][8][9] [Link]
-
Balfour, J. K. (1978). Studies on the uptake and metabolism of dibenz(b,f)-1,4-oxazepine (CR) by guinea-pig cornea.[4] Toxicology.[2][5][4][6][7][8][9] [Link]
-
Bionity (n.d.). CR gas - Physical properties and Effects.[2] Bionity.com. [Link]
Sources
- 1. CR gas - Wikipedia [en.wikipedia.org]
- 2. CR_gas [bionity.com]
- 3. longdom.org [longdom.org]
- 4. Studies on the uptake and metabolism of dibenz(b,f)-1,4-oxazepine (CR) by guinea-pig cornea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gov.uk [gov.uk]
- 6. The acute mammalian toxicology of dibenz(b,f)-1,4-oxazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medcoeckapwstorprd01.blob.core.usgovcloudapi.net [medcoeckapwstorprd01.blob.core.usgovcloudapi.net]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
Molecular Architecture and Stability Profiles of Dibenz[b,f]-[1,4]oxazepines
Topic: Molecular structure and stability of dibenz[b,f]-[1,4]oxazepine derivatives Content Type: In-depth Technical Guide
Executive Summary: The Privileged Scaffold
The dibenz[b,f]-[1,4]oxazepine system represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets, including G-protein coupled receptors (GPCRs) and ion channels. Most notably recognized in the antipsychotic Loxapine , the antidepressant Amoxapine , and the sensory irritant CR gas , this tricyclic system balances structural rigidity with specific conformational flexibility.
This guide provides a rigorous analysis of the physicochemical properties, synthesis-stability relationships, and degradation pathways of this class, designed for researchers optimizing lead compounds or developing stable formulations.
Structural Architecture & Geometry
The 6-7-6 Tricyclic System
The core structure consists of a central seven-membered 1,4-oxazepine ring fused to two benzene rings. Unlike planar aromatic systems (e.g., anthracene), the dibenz[b,f]-[1,4]oxazepine scaffold adopts a non-planar, "butterfly" or "boat-like" conformation .[1]
-
Numbering Scheme:
-
Position 5: Oxygen bridge (ether linkage).
-
Position 10: Nitrogen atom (amine/imine/amide depending on oxidation state).
-
Position 11: Carbon atom (often the site of functionalization, e.g., the imine carbon in CR gas or the carbonyl in metabolic lactams).
-
Conformational Dynamics
The biological activity and stability are governed by the dihedral angle between the two fused benzene rings.
-
Fold Angle: Typically ranges between 110° and 120° . This folding is driven by the steric constraints of the heteroatoms (O and N) in the central ring.
-
Electronic Effect: The folding interrupts full
-conjugation across the tricyclic system, localizing electron density on the benzene rings and the C11=N10 imine bond (in unsaturated derivatives). This localization makes the C11 position highly electrophilic and susceptible to nucleophilic attack (e.g., hydrolysis).
Critical Insight: Substitution at the C11 position (e.g., with a piperazine ring in Loxapine) sterically hinders the central ring, often flattening the butterfly angle slightly and altering receptor binding affinity.
Synthesis & Manufacturing: A Self-Validating Protocol
The stability of the final product is often dictated by the impurity profile generated during synthesis. The Base-Catalyzed Cyclization route is the industry standard for generating high-purity dibenz[b,f]-[1,4]oxazepines.
Validated Synthetic Workflow (Standard Route)
This protocol minimizes the formation of ring-opened polymeric byproducts.
Step 1: Schiff Base Formation (Condensation)
-
Reactants: o-Aminophenol + o-Chlorobenzaldehyde (or 2-chloro-5-nitrobenzaldehyde for derivatives).
-
Conditions: Reflux in methanol/ethanol with catalytic acid.
-
Checkpoint: Monitor disappearance of the aldehyde carbonyl peak (~1700 cm⁻¹) via IR or loss of aldehyde proton via NMR.
Step 2: Intramolecular Cyclization (S_NAr)
-
Reactants: Intermediate Schiff base.
-
Reagent: Strong base (NaOH or KOtBu) in high-boiling solvent (DMSO or DMF).
-
Mechanism: Nucleophilic aromatic substitution where the phenolate oxygen displaces the aryl chloride.
-
Critical Control: Moisture must be excluded to prevent hydrolysis of the imine intermediate before cyclization.
Visualization of Synthetic Pathway
Figure 1: Standard synthetic route for the dibenz[b,f]-[1,4]oxazepine core via Schiff base condensation and intramolecular nucleophilic substitution.[1][2][3]
Stability Profile: Chemical & Metabolic
Hydrolytic Stability (The Imine Weak Point)
The C11=N10 double bond is the primary site of chemical instability.
-
Mechanism: Acid-catalyzed hydrolysis attacks the imine carbon (C11), leading to ring opening and reversion to the aldehyde and amine precursors.[4]
-
Mitigation: In drug derivatives like Loxapine, the C11 position is substituted with a secondary amine (piperazine). This converts the sensitive imine into a more stable amidine-like or enamine-like structure, significantly increasing resistance to hydrolysis.
Metabolic Degradation Pathways
In vivo, these molecules undergo extensive metabolism. Understanding these pathways is crucial for predicting toxicity and active metabolites.
-
N-Demethylation: Common in piperazine-substituted derivatives (e.g., Loxapine
Amoxapine). -
Aromatic Hydroxylation: Occurs on the benzene rings (positions 7 or 8), often followed by glucuronidation.
-
Lactam Formation: Oxidation of the C11 position in 10,11-dihydro derivatives leads to the formation of the 11-oxo metabolite (a lactam). This is a "metabolic dead end" that is generally inactive and stable.
Visualization of Degradation
Figure 2: Primary degradation pathways showing chemical instability (acid hydrolysis) versus metabolic transformation (oxidation).
Comparative Data: Key Derivatives
The following table contrasts the physicochemical properties of the parent scaffold with its two most significant pharmaceutical derivatives.
| Feature | CR Gas (Parent) | Loxapine | Amoxapine |
| CAS Registry | 257-07-8 | 1977-10-2 | 14028-44-5 |
| C11 Substituent | H (Unsubstituted Imine) | 4-Methyl-1-piperazinyl | 1-Piperazinyl |
| Primary Stability Risk | Hydrolysis of Imine | N-Oxidation / Demethylation | N-Oxidation |
| LogP (Lipophilicity) | ~2.6 | ~3.0 | ~2.8 |
| Mechanism of Action | TRPA1 Agonist (Irritant) | D2/5-HT2A Antagonist | NET/SERT Inhibitor |
| Metabolic Fate | Oxidation to Lactam | N-demethylation to Amoxapine | 7-Hydroxylation |
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 9213, Dibenz[b,f][1,4]oxazepine. Retrieved from [Link]
-
Riches, A. G., et al. (2022).[5] Structural reassignment of a dibenz[b,f][1,4]oxazepin-11(10H)-one with potent antigiardial activity. Australian Journal of Chemistry. Retrieved from [Link]
-
Altamura, M., et al. (2012).[6] Dibenzo[b,f][1,4]thiazepin-11-yl-diethyl-amine. Acta Crystallographica Section E. (Structural analog comparison). Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023). Dibenz[b,f][1,4]oxazepine Gas Chromatography and Mass Spectra. NIST Chemistry WebBook, SRD 69.[7] Retrieved from [Link]
- Gutch, P. K., & Acharya, J. (2006). A simple, convenient and effective method for the synthesis of dibenz(b,f) 1,4-oxazepines. Indian Journal of Chemistry. (Methodology for synthesis).
Sources
- 1. Dibenzo[b,f][1,4]thiazepin-11-yl-diethyl-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0012385A1 - Dibenz(b,f)(1,4)oxazepine derivatives, process for their preparation and pharmaceutical compositions - Google Patents [patents.google.com]
- 3. Dibenz(B,F)(1,4)Oxazepine | C13H9NO | CID 9213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. Dibenz[b,f]][1,4]oxazepine [webbook.nist.gov]
History and development of CR gas as a sensory irritant
An In-depth Technical Guide to the History and Development of Dibenz[b,f][1][2]oxazepine (CR Gas) as a Sensory Irritant
Abstract
Dibenz[b,f][1][2]oxazepine, commonly known as CR gas, is a potent synthetic sensory irritant and lachrymatory agent. Developed in the 1960s as a high-potency, low-toxicity riot control agent, its primary mechanism of action is the potent and selective activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. This action on nociceptive sensory neurons elicits a powerful and incapacitating physiological response, including intense pain, blepharospasm, and respiratory distress. Due to its extreme potency as a TRPA1 agonist, CR gas has transitioned from being solely a law enforcement tool to a valuable pharmacological probe for researchers studying pain, inflammation, and the function of TRP channels. This guide provides a comprehensive technical overview of the history, synthesis, physicochemical properties, and mechanism of action of CR gas. It details established experimental protocols for its characterization and offers insights into its toxicological profile and structure-activity relationship, serving as a critical resource for researchers in pharmacology, toxicology, and drug development.
Historical Development and Rationale
The development of sensory irritants for riot control began in the early 20th century, with agents like chloroacetophenone (CN) being introduced after World War I.[3][4] The search for more effective and less toxic agents led to the synthesis of o-chlorobenzylidene malononitrile (CS) in 1928, which was adopted by the U.S. Army in 1959 due to its higher potency and lower systemic toxicity compared to CN.[3][5]
In the late 1950s and early 1960s, the British Ministry of Defence sought to develop an even more potent agent with a wider safety margin.[6][7] This research culminated in the first synthesis of Dibenz[b,f][1][2]oxazepine (CR) in 1962.[1][2] Early reports from Porton Down laboratories described its effects as "like being thrown blindfolded into a bed of stinging nettles," earning it the moniker "firegas".[1] CR proved to be approximately 6 to 10 times more powerful than CS gas as a lachrymator and irritant, with lower systemic toxicity, establishing it as a next-generation riot control agent.[1][7][8] The United States Army officially approved CR for this purpose in 1974.[2]
Physicochemical Properties and Synthesis
CR is not a gas at standard temperature and pressure but a pale yellow crystalline solid with a spicy, pepper-like odor.[1][7] Its persistence in the environment, lasting up to 60 days on surfaces, is significantly longer than that of CS, a property attributed to its lower volatility and slight solubility in water.[1][6]
| Property | Dibenz[b,f][1][2]oxazepine (CR) | o-Chlorobenzylidene malononitrile (CS) | 1-Chloroacetophenone (CN) |
| Chemical Formula | C₁₃H₉NO | C₁₀H₅ClN₂ | C₈H₇ClO |
| Molar Mass | 195.22 g·mol⁻¹[1] | 188.6 g·mol⁻¹ | 154.59 g·mol⁻¹ |
| Appearance | Pale yellow crystalline solid[1] | White crystalline solid | White crystalline solid |
| Melting Point | 73 °C (163 °F)[1] | 93–96.5 °C | 54–59 °C |
| Solubility in Water | Slightly soluble[1] | Poorly soluble | Slightly soluble |
Synthesis of Dibenz[b,f][1][2]oxazepine (CR)
A convenient and effective synthesis route involves a three-step process starting from commercially available reagents.[4][9] The causality behind this experimental choice lies in its efficiency, use of mild conditions, and scalability, which has been demonstrated up to a 10 kg pilot plant scale.[9]
Step 1: Condensation to form Schiff's Base
-
In a round-bottom flask, dissolve o-aminophenol (1 mole equivalent) in methanol at room temperature.
-
Add o-chlorobenzaldehyde (1 mole equivalent) to the solution.
-
Stir the mixture at room temperature for 4-5 hours. The product, a Schiff's base, will precipitate out of the solution.
-
Filter the precipitate, wash with cold methanol, and dry under a vacuum. The yield is typically quantitative.
Step 2: Potassium Salt Formation
-
Suspend the dried Schiff's base from Step 1 in dry acetone.
-
Add powdered potassium hydroxide (1 mole equivalent) to the suspension.
-
Stir the mixture for 2-3 hours at room temperature.
-
Filter the resulting potassium salt, wash with dry acetone, and dry under a vacuum.
Step 3: Intramolecular Cyclization
-
Add the potassium salt from Step 2 to dimethyl sulfoxide (DMSO) in a flask equipped with a reflux condenser.
-
Heat the mixture to 120°C and maintain this temperature for 3-4 hours with continuous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a large volume of ice-cold water.
-
Extract the aqueous mixture multiple times with petroleum ether.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Distill the solvent to reduce the volume. Allow the concentrated solution to stand at room temperature for approximately 30 minutes to yield yellow crystals of Dibenz[b,f][1][2]oxazepine (CR).[9]
Mechanism of Action: The TRPA1 Channel
The profound sensory effects of CR gas are mediated primarily through its action as a potent agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][10][11] TRPA1 is a non-selective cation channel expressed predominantly on nociceptive (pain-sensing) sensory neurons, where it functions as a key sensor for a wide range of exogenous irritants and endogenous inflammatory signals.[10][12][13]
TRPA1 Activation
CR and other structurally related tear gases are electrophilic compounds.[11] They activate TRPA1 through covalent modification of highly reactive cysteine residues (specifically C621) located in the N-terminus of the channel protein.[12][13] This binding induces a conformational change in the channel, leading to its opening and a subsequent influx of cations, primarily Calcium (Ca²⁺) and Sodium (Na⁺).[10][14] The potency of CR is remarkable, with studies showing EC₅₀ (half-maximal effective concentration) values in the low nanomolar and even picomolar range, making it one of the most potent TRPA1 agonists discovered to date.[6][15]
Downstream Signaling Pathway
The activation of TRPA1 initiates a cascade of events within the sensory neuron, leading to both local and systemic effects.
-
Cation Influx & Depolarization: The influx of Ca²⁺ and Na⁺ through the opened TRPA1 channel causes rapid depolarization of the neuronal membrane.[10]
-
Action Potential Generation: If this depolarization reaches the threshold, it triggers an action potential that propagates along the axon to the central nervous system, where it is perceived as intense, acute pain.[14]
-
Neuropeptide Release: The significant increase in intracellular Ca²⁺ concentration also triggers the release of pro-inflammatory neuropeptides, such as Substance P and Calcitonin Gene-Related Peptide (CGRP), from the peripheral and central terminals of the sensory neuron.[14][16]
-
Neurogenic Inflammation: These neuropeptides act on surrounding blood vessels, causing vasodilation and increased vascular permeability (plasma extravasation). This process, known as neurogenic inflammation, manifests as localized redness (erythema) and swelling (edema), contributing to the intense burning sensation on the skin and mucous membranes.[14][16]
Toxicological and Pharmacological Profile
| Parameter | Dibenz[b,f][1][2]oxazepine (CR) | o-Chlorobenzylidene malononitrile (CS) |
| TRPA1 EC₅₀ (human) | ~0.7 nM[6] | 0.47 µM (mouse)[17] |
| Irritant Concentration | 0.2 µg/L[1] | 1-5 mg/m³ |
| Intolerable Concentration | 3 µg/L[1] | 20-40 mg/m³ |
| Inhalation LD₅₀ (rat) | 350 mg·min/L[1] | 61,000 mg·min/m³ |
Note: Direct comparison of LD₅₀ values can be challenging due to different units and experimental conditions. However, the data supports that CR is more potent at lower concentrations but has a wider safety margin (higher lethal dose) than other agents like CN.[8][18]
The primary toxicological concern with CR gas, as with other riot control agents, is exposure to high concentrations in enclosed spaces, which can lead to asphyxiation and pulmonary edema.[1] While CR is considered to have low systemic toxicity, it is a suspected carcinogen.[1][7] A unique characteristic of CR is that water can amplify the pain effect on the skin, potentially for up to 48 hours, a critical consideration for decontamination procedures.[1]
Structure-Activity Relationship (SAR)
For drug development professionals, understanding the SAR of dibenzoxazepines as TRPA1 agonists is crucial. Studies have provided key insights:
-
The tricyclic dibenz[b,f][1][2]oxazepine core is fundamental to the high-potency agonistic activity.[5]
-
Modifications at various positions on the aromatic rings can significantly alter potency, with EC₅₀ values for analogues ranging from 0.1 nM to 1 µM.[5][19]
-
Computational studies, such as 3D-QSAR, have been used to model the interaction with the TRPA1 channel, identifying that high electron density groups at certain positions are favorable for agonistic activity.[1] This information is invaluable for designing novel TRPA1 modulators, including potent antagonists for treating pain and inflammation.[5][19]
Key Experimental Methodologies
Characterizing the activity of sensory irritants like CR gas requires a combination of in vitro and in vivo assays. The protocols described below represent standard, self-validating methodologies in the field.
In Vitro: TRPA1 Activation Assays
The primary goal of in vitro assays is to quantify the potency and efficacy of a compound at the specific molecular target, TRPA1. Human Embryonic Kidney (HEK293) cells are commonly used because they do not endogenously express most TRP channels, providing a "blank slate" for the stable or transient transfection of the human TRPA1 channel.
This high-throughput method measures the increase in intracellular Ca²⁺ following channel activation.
-
Cell Preparation: Plate HEK293 cells stably expressing human TRPA1 (hTRPA1) in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Aspirate the culture medium. Load the cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer. Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells with assay buffer to remove extracellular dye.
-
Compound Preparation: Prepare a "compound plate" with serial dilutions of CR gas (and positive/negative controls) at 2x the final desired concentration. A known TRPA1 agonist like cinnamaldehyde or AITC serves as a positive control, while buffer with vehicle (e.g., DMSO) serves as a negative control.
-
Signal Measurement: Place the cell plate into a fluorescence microplate reader (e.g., FlexStation 3).
-
Baseline Reading: Record baseline fluorescence for 15-30 seconds.
-
Compound Addition: Configure the instrument to automatically add the compounds from the compound plate to the cell plate.
-
Post-Addition Reading: Immediately continue recording the fluorescence signal for 120-180 seconds to capture the peak response.
-
Data Analysis: Calculate the change in fluorescence (ΔRFU) by subtracting the baseline from the peak fluorescence. Normalize the data as a percentage of the maximal response from the positive control. Plot the normalized response against compound concentration to determine the EC₅₀ value.[3][7][20]
This technique is the gold standard for studying ion channels as it directly measures the ion flow across the cell membrane.
-
Cell Preparation: Use hTRPA1-expressing HEK293 cells cultured on glass coverslips.
-
Recording Setup: Transfer a coverslip to a recording chamber on an inverted microscope. Use borosilicate glass pipettes with a resistance of 2-5 MΩ as recording electrodes.
-
Patch Configuration: Establish a giga-ohm seal between the pipette and a single cell. The perforated patch-clamp configuration is often preferred for TRP channels to prevent the "washout" of essential intracellular modulators. This is achieved by including a pore-forming agent like escin or amphotericin B in the pipette solution.[21][22]
-
Voltage Clamp: Clamp the cell membrane at a holding potential of -60 mV.
-
Compound Application: Apply CR gas or other test compounds via a rapid perfusion system directed at the clamped cell.
-
Data Acquisition: Record the resulting inward currents using an amplifier and data acquisition software.
-
Data Analysis: Measure the peak current amplitude in response to different agonist concentrations. Plot these values to generate a dose-response curve and calculate the EC₅₀.[21][22][23]
In Vivo: Sensory Irritation Model
In vivo models are essential for understanding the integrated physiological response to a sensory irritant. The standard method involves measuring reflex-based changes in respiratory patterns in rodents.[24]
-
Animal Model: Use male Swiss-Webster mice or Sprague-Dawley rats.
-
Exposure System: Place the animal in a plethysmograph that allows for the measurement of respiratory parameters while delivering a controlled concentration of the test substance (e.g., aerosolized CR).
-
Data Acquisition: Use a pneumotachograph connected to a transducer and data acquisition system to continuously record the breathing rate.
-
Experimental Procedure:
-
Record a stable baseline breathing rate for 5-10 minutes.
-
Introduce the aerosolized irritant into the chamber for a fixed duration (e.g., 10 minutes).
-
Record the respiratory response during exposure. Sensory irritation of the upper airways triggers a reflex that causes a decrease in respiratory frequency.
-
Remove the irritant and record the recovery period.
-
-
Data Analysis: Quantify the maximal decrease in respiratory rate as a percentage of the baseline. The concentration that causes a 50% decrease in respiratory rate (RD₅₀) is a standard measure of sensory irritant potency.[24]
Formulation and Dispersal
To be used as a riot control agent, the solid CR must be dispersed as a fine aerosol. This is typically achieved by formulating it as a microparticulate solid suspended in a liquid carrier, often propylene glycol.[1][2] This suspension can then be deployed through various means:
-
Pyrotechnic Grenades: The formulation is embedded in a pyrotechnic mixture that, when ignited, heats up and generates a large volume of aerosolized CR particles.[7]
-
Handheld Sprays: The suspension is pressurized in a canister with a propellant gas (e.g., hydrocarbons, compressed gases).[2][25]
-
Water Cannons: CR can be dissolved or suspended in a large volume of water for wide-area dispersal.[2]
The choice of formulation and dispersal method is critical as it can impact particle size, concentration, and the potential for adverse effects, particularly when pyrotechnic byproducts are generated.[20]
Conclusion
Dibenz[b,f][1][2]oxazepine (CR gas) represents a significant milestone in the development of sensory irritants, characterized by its exceptional potency and improved safety profile over preceding agents. Its development was driven by a clear need for a more effective, non-lethal incapacitating agent. The elucidation of its mechanism of action via the TRPA1 ion channel has not only explained its powerful physiological effects but has also provided the scientific community with an invaluable molecular tool. The extreme potency of CR makes it a benchmark agonist for studying TRPA1 function, aiding in the screening and development of novel TRPA1 antagonists with therapeutic potential for treating pain, respiratory diseases, and inflammatory conditions. This guide has synthesized the historical, chemical, and pharmacological knowledge of CR gas, providing researchers with a foundational understanding and practical methodologies to leverage this compound in their research endeavors.
References
- CR gas - Wikipedia. (n.d.).
-
Analogues of Morphanthridine and the Tear Gas Dibenz[b,f][1][2]oxazepine (CR) as Extremely Potent Activators of the Human Transient Receptor Potential Ankyrin 1 (TRPA1) Channel. (2010). Journal of Medicinal Chemistry. ACS Publications. Retrieved from pubs.acs.org
- In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model. (2013). Pain. PMC.
- History of Tear Gas. (2020). Chemical Agent Instructor.
- Irritant-evoked activation and calcium modulation of the TRPA1 receptor. (n.d.). eLife. PMC.
- Tear gasses CN, CR, and CS are potent activators of the human TRPA1 receptor. (2008). Toxicology and Applied Pharmacology. ResearchGate.
- CR gas. (n.d.). bionity.com.
- Sensitization of TRPA1 by PAR2 contributes to the sensation of inflammatory pain. (2007). The Journal of Clinical Investigation.
- What are TRPA1 agonists and how do they work? (2024). News-Medical.net.
- 4-Hydroxynonenal, an endogenous aldehyde, causes pain and neurogenic inflammation through activation of the irritant receptor TRPA1. (2007). PNAS.
- Different but interconnected signaling pathways contribute to the sensitization of TRPA1. (2012). ResearchGate.
- Pharmacologic Inhibition of Transient Receptor Potential Ion Channel Ankyrin 1 Counteracts 2-Chlorobenzalmalononitrile Tear Gas Agent–Induced Cutaneous Injuries. (n.d.). The American Journal of Pathology. PMC.
- Tear gasses CN, CR, and CS are potent activators of the human TRPA1 receptor. (2008). Toxicology and Applied Pharmacology. PubMed.
- Application Note: Calcium Imaging Assay for Characterizing TRPV Channel Activation by Novel Compounds. (n.d.). BenchChem.
- High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation. (2009). Methods in Signal Transduction. PMC.
- Application Note Reproducible activation and pharmacology of hTRPA1 on the SyncroPatch384. (n.d.). Nanion Technologies.
- Sensory irritation response in rats: modeling, analysis and validation. (2008). Theoretical Biology and Medical Modelling. PubMed.
- A SIMPLE, CONVENIENT AND EFFECTIVE METHOD FOR THE SYNTHESIS OF DIBENZ(B,F) l,4-OXAZEPINES(CR). (n.d.). DRDE, Gwalior.
- A simple, convenient and effective method for the synthesis of dibenz(b,f) 1,4-oxazepines(cr); a new generation riot control agent and its analogues. (2025). ResearchGate.
- Tear Gas (Pepper Spray) Toxicity. (2020). StatPearls. PubMed.
- EP0012385A1 - Dibenz(b,f)(1,4)oxazepine derivatives, process for their preparation and pharmaceutical compositions. (n.d.). Google Patents.
- TRP'ING ON QPATCH IN MULTI-HOLE MODE. (n.d.). Sophion Bioscience.
-
Analogues of morphanthridine and the tear gas dibenz[b,f][1][2]oxazepine (CR) as extremely potent activators of the human transient receptor potential ankyrin 1 (TRPA1) channel. (2010). Journal of Medicinal Chemistry. PubMed. Retrieved from pubmed.ncbi.nlm.nih.gov
- There are many types of 'tear gas.' Here's how to tell the difference. (2020). Poynter.
- Electrophysiological Methods for the Study of TRP Channels. (2018). TRP Channels. PMC.
- Application Note TRPA1 activation by allyl isothiocyanate recorded on the Port-a-Patch. (n.d.). Nanion Technologies.
- Tear gases and irritant incapacitants. 1-chloroacetophenone, 2-chlorobenzylidene malononitrile and dibenz[b,f]-1,4-oxazepine. (2003). Toxicological Reviews. PubMed.
- In Vivo Irritation and Sensitization Assessment of Cypermethrin, Pymetrozine, and Indoxacarb–Emamectin Benzoate Combination in Test Animals. (2025). Toxics. PMC.
- Activation of PKA by FSK sensitizes TRPA1. (n.d.). ResearchGate.
- Riot control agents: pharmacology, toxicology, biochemistry and chemistry. (2001). Journal of Applied Toxicology.
- Targeting TRPA1 with Novel Synthetic Compounds Based on Different Scaffolds to Reduce Acute and Chronic Pain. (2026). International Journal of Molecular Sciences. PMC.
- Possible lethal effects of CS tear gas. (2000). TNO Prins Maurits Laboratory.
- CR gas - Grokipedia. (n.d.).
-
Molecular Modeling Studies on 11H-Dibenz[b,e]azepine and Dibenz[b,f][1][2]oxazepine Derivatives as Potent Agonists of the Human TRPA1 Receptor. (2010). Molecules. MDPI. Retrieved from mdpi.com
- Literature Review: Effect of Exposure to Weapon Tear Gases CN, CS, and OC on Toxicity. (n.d.). SunanKalijaga.org.
- Health risks of exposure to CS gas (tear gas): an update for healthcare practitioners in Hong Kong. (n.d.). ResearchGate.
- Design of Novel TRPA1 Agonists Based on Structure of Natural Vasodilator Carvacrol—In Vitro and In Silico Studies. (2024). Pharmaceuticals. PMC.
- Essential Ingredients and Formulations for Aerosol Manufacturing. (n.d.). Ilerspray.
- Recent Advances in the Discovery of Oral TRPA1 Antagonists. (2026). ResearchGate.
- Structural Modeling of TRPA1 Ion Channel—Determination of the Binding Site for Antagonists. (2022). International Journal of Molecular Sciences. MDPI.
- Acute Toxicity Tests LD50 (LC50) Determinations and Alternatives. (n.d.). ECETOC.
- No 15 - Skin Irritation. (n.d.). ECETOC.
- A Novel Aerosol Method for the Production of Hydrogel Particles. (n.d.). Polymers. PMC.
- Spray Dried Dispersions in Controlled Release Formulations. (2025). American Pharmaceutical Review.
Sources
- 1. mdpi.com [mdpi.com]
- 2. CR gas - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 [jove.com]
- 8. Tear gases and irritant incapacitants. 1-chloroacetophenone, 2-chlorobenzylidene malononitrile and dibenz[b,f]-1,4-oxazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. What are TRPA1 agonists and how do they work? [synapse.patsnap.com]
- 11. Tear gasses CN, CR, and CS are potent activators of the human TRPA1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Irritant-evoked activation and calcium modulation of the TRPA1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting TRPA1 with Novel Synthetic Compounds Based on Different Scaffolds to Reduce Acute and Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pnas.org [pnas.org]
- 17. Pharmacologic Inhibition of Transient Receptor Potential Ion Channel Ankyrin 1 Counteracts 2-Chlorobenzalmalononitrile Tear Gas Agent–Induced Cutaneous Injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cot.food.gov.uk [cot.food.gov.uk]
- 19. TRPA1 : A Sensory Channel of Many Talents - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. nanion.de [nanion.de]
- 22. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. sophion.co.jp [sophion.co.jp]
- 24. Sensory irritation response in rats: modeling, analysis and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ilerspray.com [ilerspray.com]
Pharmacokinetics of 8-Chloro-dibenz[b,f]-[1,4]oxazepine in Cutaneous Exposure Models: A Mechanistic and Methodological Guide
Executive Summary
Understanding the dermal pharmacokinetics (PK) of aerosolized irritants requires moving beyond simple passive diffusion models. 8-Chloro-dibenz[b,f]-[1,4]oxazepine, commonly known as CR gas, is a potent dibenzoxazepine derivative utilized primarily as a riot control agent[1]. Unlike inert transdermal therapeutics, CR gas actively alters its own absorption kinetics through profound receptor-mediated hemodynamic changes in the skin.
As a Senior Application Scientist, I have structured this whitepaper to dissect the dual nature of CR gas exposure: its physicochemical partitioning through the stratum corneum and its pharmacological activation of sensory neurons, which dynamically accelerates its systemic disposition. Furthermore, this guide provides self-validating experimental protocols designed to isolate and quantify these complex variables in both ex vivo and in vivo models.
Physicochemical Properties & Receptor-Driven Absorption Kinetics
The transdermal permeation of any xenobiotic is fundamentally governed by its lipophilicity and molecular weight. 8-Chloro-dibenz[b,f]-[1,4]oxazepine has a molecular weight of 195.22 g/mol and an optimal LogP of 2.82[2]. This highly lipophilic profile allows it to rapidly partition into the lipid-rich matrix of the stratum corneum.
However, the absorption rate of CR gas is not strictly linear. It acts as an extremely potent agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a key biological sensor located on nociceptive sensory nerve endings in the skin[3].
The Causality of Accelerated Absorption: Upon cutaneous exposure, the compound binds to TRPA1 channels, triggering a massive influx of intracellular calcium (Ca2+)[3]. This neuronal depolarization induces the local release of neuropeptides, specifically Substance P and Calcitonin Gene-Related Peptide (CGRP), which cause immediate capillary leakage and profound local vasodilation[4]. By dramatically increasing blood flow to the dermal capillaries, the body inadvertently creates a highly efficient "sink condition." The compound is rapidly swept from the dermal depot into systemic circulation, maintaining a steep concentration gradient that continually drives further absorption from the skin surface.
Fig 1: TRPA1-mediated neurogenic vasodilation pathway driving accelerated cutaneous absorption.
Systemic Disposition and Metabolic Fate
Once 8-chloro-dibenz[b,f]-[1,4]oxazepine enters the systemic circulation, it is subject to rapid distribution and extensive hepatic clearance. In vivo studies across multiple mammalian species (rats, guinea pigs, and rhesus monkeys) indicate a consistent metabolic fate[5].
The compound is heavily metabolized by hepatic microsomal enzymes, a process readily observable in vitro using 105,000 g liver supernatant fractions[1]. The primary route of elimination for these polar metabolites is renal, with urinary excretion serving as the major clearance pathway[5]. Additionally, a secondary elimination pathway involves biliary secretion, which leads to enterohepatic recirculation[1]. This recirculation can cause secondary peaks in plasma concentration-time profiles, prolonging the terminal half-life of the compound[6].
Fig 2: Systemic disposition and metabolic fate of 8-chloro-dibenz[b,f][1,4]oxazepine.
Quantitative Pharmacokinetic Data Summary
To facilitate rapid comparison, the core physicochemical and pharmacokinetic parameters of 8-chloro-dibenz[b,f]-[1,4]oxazepine are summarized below.
| Parameter | Value / Characteristic | Pharmacokinetic Consequence |
| Molecular Weight | 195.22 g/mol [2] | Small molecular size facilitates unhindered passive transdermal diffusion. |
| LogP (Octanol/Water) | 2.82[2] | High lipophilicity drives rapid partitioning into the stratum corneum lipid matrix. |
| Primary Target | TRPA1 Channel[3] | Induces local vasodilation, dynamically increasing the rate of systemic absorption. |
| Primary Metabolism | Hepatic Microsomal[1] | Rapid first-pass clearance upon entering systemic circulation; high hepatic extraction ratio. |
| Primary Elimination | Renal (Urine)[5] | Requires adequate renal function for complete clearance of polar conjugates. |
| Secondary Elimination | Biliary Secretion[1] | Results in enterohepatic recirculation, potentially extending the terminal elimination half-life. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a built-in control to verify that the data generated is an artifact-free representation of the compound's true pharmacokinetics.
Protocol 1: Ex Vivo Cutaneous Permeation Assay (Franz Diffusion Cell)
This protocol isolates the passive diffusion mechanics of the compound through the skin barrier, independent of systemic blood flow.
-
Epidermal Preparation: Harvest porcine or human cadaveric skin and use a dermatome to achieve a uniform thickness of 400 µm.
-
Barrier Integrity Validation (Critical Step): Mount the skin on the Franz cell and measure Transepidermal Water Loss (TEWL) or electrical resistance.
-
Causality: Micro-tears in the stratum corneum will artificially inflate the permeability coefficient (Kp). Any skin sample exhibiting an electrical resistance of < 10 kΩ must be discarded to ensure the self-validating nature of the permeation data.
-
-
Receptor Compartment Formulation: Fill the receptor chamber with Phosphate-Buffered Saline (PBS) containing 5% Bovine Serum Albumin (BSA).
-
Causality: Because CR gas is highly lipophilic (LogP 2.82), it will partition into the skin but refuse to partition into a purely aqueous receptor fluid. BSA binds the lipophilic molecules as they exit the dermis, preventing back-diffusion and maintaining the necessary "sink conditions" that mimic continuous capillary clearance.
-
-
Sampling & Quantification: Extract 200 µL aliquots at predetermined intervals (replacing with fresh buffer). Quantify using Reverse Phase HPLC-MS with a mobile phase of Acetonitrile/Water/Formic Acid to ensure mass-spec compatibility[2].
Protocol 2: In Vivo Dermal Pharmacokinetic Profiling (Murine Model)
This protocol captures the dynamic interplay between TRPA1-induced vasodilation and systemic clearance.
-
Surgical Cannulation: Implant a catheter into the right jugular vein of the murine subject 48 hours prior to dosing.
-
Causality: Serial blood sampling via tail-snip induces acute stress, releasing endogenous catecholamines that cause peripheral vasoconstriction. This would artificially suppress the dermal absorption rate. Jugular cannulation allows for stress-free, continuous sampling, preserving true hemodynamic baselines.
-
-
Topical Dosing: Apply a standardized dose of 8-chloro-dibenz[b,f]-[1,4]oxazepine to a shaved dorsal area and immediately seal it with a Finn chamber.
-
Causality: Sealing the dose prevents volatilization of the agent into the ambient air, ensuring that 100% of the applied dose is available for cutaneous absorption.
-
-
Metabolic Profiling: House the subjects in specialized metabolic cages to separately collect urine and feces over 72 hours.
-
Sample Processing: Immediately precipitate plasma proteins using ice-cold acetonitrile containing an isotopically labeled internal standard. This instantly halts any ongoing enzymatic degradation of the compound ex vivo, locking in the exact concentration at the time of the draw.
References
-
PubChem - Dibenz(B,F)(1,4)Oxazepine | C13H9NO | CID 9213. National Center for Biotechnology Information. 1
-
Benchchem - Dibenz[b,f][1,4]oxazepine | CR Gas.3
-
SciSpace - Riot control agents: pharmacology, toxicology, biochemistry and chemistry. 5
-
Defense Technical Information Center (DTIC) - Military Smokes and Obscurants Fate and Effects: A Literature Review Relative to Threatened and Endangered Species. 6
-
SIELC Technologies - Dibenz[b,f][1,4]oxazepine. 2
-
GovInfo - Pediatric Terrorism and Disaster Preparedness: A Resource for Pediatricians. 4
Sources
- 1. Dibenz(B,F)(1,4)Oxazepine | C13H9NO | CID 9213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dibenz[b,f][1,4]oxazepine | SIELC Technologies [sielc.com]
- 3. Dibenz[b,f][1,4]oxazepine|CR Gas|CAS 257-07-8 [benchchem.com]
- 4. govinfo.gov [govinfo.gov]
- 5. scispace.com [scispace.com]
- 6. apps.dtic.mil [apps.dtic.mil]
Thermodynamic solubility profile of 8-Chloro-dibenz[b,f]-[1,4]oxazepine
An In-Depth Technical Guide to the Thermodynamic Solubility Profile of 8-Chloro-dibenz[b,f]-[1][2]oxazepine
Executive Summary
8-Chloro-dibenz[b,f]-[1][2]oxazepine is a derivative of the dibenzoxazepine heterocyclic system, a scaffold of significant interest in medicinal chemistry.[3] As with any potential drug candidate, a thorough understanding of its fundamental physicochemical properties is paramount for successful development. Thermodynamic solubility, the equilibrium concentration of a compound in a saturated solution, stands as a critical parameter influencing a drug's absorption, distribution, and overall bioavailability.[4] Low aqueous solubility can present significant challenges in formulation and may lead to variable in vivo performance.
This technical guide provides a comprehensive framework for characterizing the thermodynamic solubility profile of 8-Chloro-dibenz[b,f]-[1][2]oxazepine. Authored from the perspective of a senior application scientist, this document moves beyond mere protocol recitation to explain the causality behind experimental design. We will explore the foundational principles of solubility, detail a robust, self-validating protocol based on the gold-standard shake-flask method, and discuss the critical influence of pH and cosolvents. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to generate a reliable and comprehensive solubility profile, enabling informed decision-making in the preclinical development cascade.
Introduction to 8-Chloro-dibenz[b,f]-[1][2]oxazepine
Chemical Structure and Predicted Physicochemical Properties
The core structure of 8-Chloro-dibenz[b,f]-[1][2]oxazepine is a tricyclic system where two benzene rings are fused to a central seven-membered oxazepine ring.[5] The key features influencing its solubility are:
-
The Dibenz[b,f][1][2]oxazepine Core: This large, fused aromatic system is inherently lipophilic, which suggests low intrinsic aqueous solubility. The parent compound, Dibenz[b,f][1][2]oxazepine, has a calculated LogP of 2.6 and a predicted water solubility (LogS) of -3.22, corresponding to a solubility in the low micromolar range.[2][6]
-
The 8-Chloro Substituent: The chlorine atom at the 8-position is an electron-withdrawing group. This substitution influences the electron density of the aromatic system and can impact the basicity (pKa) of the heterocyclic nitrogen atom.[7]
-
The Iminé Nitrogen: The nitrogen atom within the oxazepine ring imparts weakly basic properties to the molecule. Consequently, 8-Chloro-dibenz[b,f]-[1][2]oxazepine is expected to exhibit pH-dependent solubility, being more soluble in acidic conditions where the nitrogen can be protonated.[8][9]
The Critical Role of Thermodynamic Solubility in Preclinical Development
Thermodynamic solubility is a cornerstone of early drug development for several reasons:
-
Bioavailability: Only a dissolved drug can be absorbed across the gastrointestinal tract.[10] Poor solubility is a leading cause of low and erratic oral bioavailability.
-
Formulation Strategy: Knowledge of the solubility profile across different pH values and in the presence of excipients (like cosolvents) guides the development of viable dosage forms, from simple solutions for preclinical studies to complex oral solid doses.[11][12]
-
In Vitro Assay Reliability: Inaccurate solubility data can lead to the misinterpretation of results from in vitro biological assays, where compound precipitation can lead to artificially low potency values.[13]
-
Biopharmaceutical Classification System (BCS): Thermodynamic solubility data is a key component in classifying a drug under the BCS, which helps predict its in vivo behavior and can support biowaiver applications.[14]
Fundamental Principles of Thermodynamic Solubility
Definition: Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between two commonly measured solubility values:
-
Thermodynamic Solubility: This is the true equilibrium solubility. It represents the maximum concentration of the most stable crystalline form of a compound that can be dissolved in a solvent at a specific temperature and pressure.[4][15] This value is independent of the method used to achieve saturation.
-
Kinetic Solubility: This measures the concentration at which a compound precipitates from a supersaturated solution, often generated by diluting a high-concentration DMSO stock into an aqueous buffer.[10][13] While useful for high-throughput screening, this value can be higher than the thermodynamic solubility and is influenced by experimental conditions.[15]
For lead optimization and formulation, thermodynamic solubility is the definitive and more relevant parameter.[4]
Key Factors Influencing Aqueous Solubility
The solubility of a compound like 8-Chloro-dibenz[b,f]-[1][2]oxazepine is not a single value but a profile dictated by several interconnected factors.[16][17]
Caption: Workflow for the thermodynamic shake-flask solubility assay.
Building the Complete Solubility Profile
pH-Solubility Profiling
To understand how 8-Chloro-dibenz[b,f]-o[1][2]xazepine will behave in the gastrointestinal tract, its solubility must be determined across a range of physiologically relevant pH values. [9] Methodology: The shake-flask protocol described in Section 3.2 is repeated in parallel using a series of buffers, typically including:
-
pH 1.2 (Simulated Gastric Fluid, SGF) [10]* pH 4.5 (Acetate Buffer)
-
pH 6.8 (Simulated Intestinal Fluid, SIF) [10]* pH 7.4 (Phosphate Buffered Saline, PBS)
The resulting data allows for the construction of a pH-solubility curve, which is essential for predicting oral absorption. For a weak base, the solubility is expected to be highest at pH 1.2 and decrease significantly as the pH approaches and surpasses the compound's pKa. [18]
Cosolvency Studies
When aqueous solubility is low even under optimal pH conditions, cosolvents are explored to enable formulation for preclinical studies. [19] Methodology: A similar shake-flask experiment is conducted using binary solvent mixtures. A common approach is to prepare a series of aqueous buffer (e.g., PBS pH 7.4) solutions containing increasing percentages (v/v) of a biocompatible cosolvent. [20]* Common Cosolvents: Polyethylene glycol 400 (PEG 400), propylene glycol (PG), ethanol. [12]* Procedure: The solubility of 8-Chloro-dibenz[b,f]-o[1][2]xazepine is determined in, for example, 10%, 20%, 30%, and 40% PEG 400 in PBS. The results demonstrate the degree to which solubility can be enhanced.
Data Analysis, Presentation, and Interpretation
Data Presentation
Quantitative data should be summarized in clear, well-structured tables for easy comparison and interpretation.
Table 1: Hypothetical pH-Solubility Profile for 8-Chloro-dibenz[b,f]-o[1][2]xazepine at 37°C
| Buffer System | pH | Mean Solubility (µg/mL) | Mean Solubility (µM) |
|---|---|---|---|
| SGF | 1.2 | 150.5 | 655.5 |
| Acetate Buffer | 4.5 | 85.2 | 371.1 |
| SIF | 6.8 | 5.8 | 25.3 |
| PBS | 7.4 | 1.5 | 6.5 |
Assuming a Molecular Weight of 229.67 g/mol for the unprotonated form.
Table 2: Hypothetical Cosolvency Data in PBS (pH 7.4) at 37°C
| Cosolvent System | % Cosolvent (v/v) | Mean Solubility (µg/mL) | Fold Increase |
|---|---|---|---|
| PEG 400 in PBS | 0% | 1.5 | 1.0 |
| PEG 400 in PBS | 10% | 12.6 | 8.4 |
| PEG 400 in PBS | 20% | 45.1 | 30.1 |
| PEG 400 in PBS | 40% | 180.3 | 120.2 |
Interpretation of the Solubility Profile
-
pH-Solubility: The hypothetical data in Table 1 is characteristic of a weakly basic drug. The high solubility in acidic conditions (pH 1.2) suggests the drug will readily dissolve in the stomach. [9]However, the dramatic drop in solubility at the higher pH of the intestine (pH 6.8) indicates a high risk of precipitation upon gastric emptying. This can lead to poor and variable absorption and is a critical challenge to address during formulation development. [9]* Cosolvency: The data in Table 2 demonstrates that PEG 400 is an effective cosolvent, significantly increasing the solubility of the compound at physiological pH. [11]This information is invaluable for developing liquid formulations for toxicology studies or early animal efficacy models.
Conclusion
A comprehensive thermodynamic solubility profile is not an optional dataset; it is an essential foundation for the rational development of any new chemical entity. For a weakly basic, lipophilic compound like 8-Chloro-dibenz[b,f]-o[1][2]xazepine, this profile is dominated by its pH-dependent behavior. By employing a robust, validated shake-flask methodology and systematically investigating the effects of pH and cosolvents, researchers can accurately quantify the solubility landscape of this molecule. This knowledge directly informs strategies to mitigate absorption risks, enables the design of appropriate formulations, and ultimately increases the probability of advancing a promising candidate toward clinical success.
References
-
[Chemical Properties of Dibenz[b,f]]o[1][2]xazepine (CAS 257-07-8) - Cheméo]([Link])
-
[One-Pot Synthesis of Dibenz[b,f]o[1][2]xazepines via Mg(ClO ) -Catalyzed Ugi Four-Component Reaction and Microwave-Assisted Intra - Professor Wei-Min Dai, HKUST]([Link])
-
1][2]xazepine-10(11H)-carboxylic acid 2-[3-[(2-furanylmethyl)thio]-1-oxopropyl]hydrazide | CAS 146032-79-3 - Santa Cruz Biotechnology
-
[Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf]([Link] dissolution/)
-
[Recent advances in dibenzo[b,f]o[1][2]xazepine synthesis - ResearchGate]([Link]1][2]xazepine_synthesis)
-
[2-chlorodibenz[b,f]o[1][2]xazepin-11(10H)-one | C13H8ClNO2 | CID 13000266 - PubChem]([Link])
Sources
- 1. EP0012385A1 - Dibenz(b,f)(1,4)oxazepine derivatives, process for their preparation and pharmaceutical compositions - Google Patents [patents.google.com]
- 2. Dibenz[b,f]][1,4]oxazepine (CAS 257-07-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. researchgate.net [researchgate.net]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. Dibenz(B,F)(1,4)Oxazepine | C13H9NO | CID 9213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 14. scielo.br [scielo.br]
- 15. raytor.com [raytor.com]
- 16. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 17. Revision Notes - Solubility and Factors Affecting It | Intermolecular Forces and Properties | Chemistry | AP | Sparkl [sparkl.me]
- 18. tandfonline.com [tandfonline.com]
- 19. asiapharmaceutics.info [asiapharmaceutics.info]
- 20. scispace.com [scispace.com]
Methodological & Application
Laboratory synthesis protocols for 8-Chloro-dibenz[b,f]-[1,4]oxazepine standards
This guide details the laboratory synthesis of 8-Chloro-dibenz[b,f]-[1,4]oxazepine , a halogenated analog of the riot control agent CR gas and a critical structural motif in the synthesis of neuroleptic drugs such as Loxapine and Amoxapine.
Part 1: Core Directive & Strategic Overview
Objective: Synthesize high-purity (>98%) 8-Chloro-dibenz[b,f]-[1,4]oxazepine reference standards. Target Audience: Medicinal Chemists, Process Development Scientists, and Analytical Toxicologists. Scope:
-
Primary Protocol: Synthesis of the fully unsaturated imine standard (8-Chloro-dibenz[b,f]-[1,4]oxazepine).
-
Secondary Protocol: Synthesis of the stable lactam intermediate (8-Chloro-dibenz[b,f]-[1,4]oxazepin-11(10H)-one).
-
Safety & Handling: Specific containment protocols for sternutators (sneeze-inducing agents).
Part 2: Scientific Integrity & Logic
Retrosynthetic Analysis & Mechanistic Logic
The dibenz[b,f][1,4]oxazepine scaffold is constructed via a [5+2] or [6+1] cyclization strategy. For the 8-chloro derivative, the most robust laboratory route involves the construction of a Schiff base (imine) followed by an intramolecular Nucleophilic Aromatic Substitution (
-
Disconnection: The C11=N10 bond is formed via condensation, and the C4a-O-C5a ether bridge is formed via
. -
Starting Materials: 2-Amino-4-chlorophenol and 2-Fluorobenzaldehyde .
-
Why these precursors? 2-Amino-4-chlorophenol pre-installs the chlorine atom at the correct position (para to the hydroxyl, which becomes position 8 in the final heterocycle). 2-Fluorobenzaldehyde provides the highly reactive fluorine handle for the base-promoted ring closure, significantly increasing yield compared to the chloro-analog.
-
Safety Warning: Sternutator Hazard
CRITICAL: Dibenz[b,f][1,4]oxazepines are potent lachrymators (tear agents) and sternutators (sneeze agents). They activate TRPA1 channels, causing intense irritation to eyes, skin, and respiratory tracts.
-
Engineering Controls: All reactions must be performed in a properly functioning fume hood with a face velocity >100 fpm.
-
PPE: Double nitrile gloves, lab coat, and full-face respirator or safety goggles with a face shield.
-
Decontamination: Use a 5% Sodium Bicarbonate/Ethanol solution to degrade spills.
Part 3: Experimental Protocols
Protocol A: Synthesis of 8-Chloro-dibenz[b,f]-[1,4]oxazepine (Imine Standard)
Reaction Scheme:
-
Condensation: 2-Amino-4-chlorophenol + 2-Fluorobenzaldehyde
Imine Intermediate. -
Cyclization: Imine +
8-Chloro-dibenz[b,f]-[1,4]oxazepine.
Step 1: Preparation of the Schiff Base (Imine)
-
Charge: In a 250 mL round-bottom flask (RBF), dissolve 2-Amino-4-chlorophenol (14.36 g, 100 mmol) in Methanol (100 mL).
-
Addition: Add 2-Fluorobenzaldehyde (12.41 g, 100 mmol) dropwise over 10 minutes.
-
Catalysis: Add 3 drops of Glacial Acetic Acid.
-
Reflux: Heat the mixture to reflux (65°C) for 3 hours. Monitor by TLC (20% EtOAc/Hexane). The product (imine) typically precipitates upon cooling or concentration.
-
Isolation: Cool to 0°C. Filter the yellow/orange solid. Wash with cold methanol (2 x 15 mL).
-
Drying: Vacuum dry at 40°C.
-
Expected Yield: 85-92%
-
Identity:
-(2-fluorobenzylidene)-2-hydroxy-5-chloroaniline.
-
Step 2: Intramolecular Cyclization (
-
Charge: Dissolve the dried Schiff base (24.9 g, ~95 mmol) in anhydrous DMSO (120 mL).
-
Base: Add anhydrous Potassium Carbonate (
) (15.2 g, 110 mmol). Note: can be used to lower reaction temperature/time but is more expensive. -
Heating: Heat the mixture to 120°C for 4-6 hours.
-
Mechanistic Insight: The phenoxide anion generated by the base attacks the carbon bearing the fluorine atom. The high dielectric constant of DMSO stabilizes the transition state.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour slowly into crushed ice (500 g) with vigorous stirring. The oxazepine will precipitate as a solid.
-
Stir for 30 minutes to ensure full precipitation.
-
-
Purification:
Data Table 1: Reaction Stoichiometry (Protocol A)
| Reagent | MW ( g/mol ) | Equiv.[2][3] | Mass/Vol | Role |
| 2-Amino-4-chlorophenol | 143.57 | 1.0 | 14.36 g | Nucleophile/Scaffold |
| 2-Fluorobenzaldehyde | 124.11 | 1.0 | 12.41 g | Electrophile |
| Methanol | 32.04 | Solvent | 100 mL | Solvent (Step 1) |
| Potassium Carbonate | 138.21 | 1.1 | 15.20 g | Base |
| DMSO | 78.13 | Solvent | 120 mL | Solvent (Step 2) |
Protocol B: Synthesis of 8-Chloro-dibenz[b,f]-[1,4]oxazepin-11(10H)-one (Lactam Standard)
This compound is the oxidized "ketone" form and a key metabolite/impurity marker.
-
Coupling: React Methyl 2-bromo-5-chlorobenzoate with 2-Aminophenol using Ullmann conditions (CuI,
, DMF, 100°C) to form the diphenyl amine intermediate. -
Cyclization: Heat the intermediate in acidic media (Polyphosphoric acid or refluxing Xylene) to close the lactam ring.
-
Alternative (Phosgene-Free): React 2-(4-chlorophenoxy)aniline with Ethyl Chloroformate followed by thermal cyclization.
Part 4: Visualization & Workflows
Workflow Diagram: Synthesis of 8-Chloro-dibenz[b,f]-[1,4]oxazepine
Caption: Step-by-step synthetic pathway for the 8-chloro-dibenz[b,f][1,4]oxazepine imine standard.
Part 5: Characterization & Troubleshooting
Analytical Expectations:
-
Appearance: Pale yellow to orange crystalline solid.
-
Melting Point: ~120-122°C (Lit. for 8-Cl analog).
-
MS (ESI+): [M+H]+ = 230.0/232.0 (Cl isotope pattern).
-
1H NMR (400 MHz, CDCl3):
- 8.50 (s, 1H, H-11 Imine).
- 6.90 - 7.50 (m, 7H, Aromatic). Look for the characteristic splitting of the 1,2,4-trisubstituted ring (d, dd, d).
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete condensation | Add molecular sieves or use Dean-Stark trap to remove water. |
| Dark/Tarred Product (Step 2) | Temperature too high | Maintain strict 120°C limit; ensure inert atmosphere ( |
| No Precipitation on Quench | Product oiling out | Scratch flask with glass rod; add seed crystal; cool to 4°C overnight. |
| Skin Irritation | Aerosol exposure | STOP. Evacuate area. Wash skin with bicarbonate solution. Review PPE. |
References
-
Klunder, J. M., et al. (1992). "Novel non-nucleoside inhibitors of HIV-1 reverse transcriptase. 1. Tricyclic pyridobenzoxazepines and dibenzoxazepines." Journal of Medicinal Chemistry, 35(10), 1887–1897. Link
-
Gutch, P. K., & Acharya, J. (2006). "A simple, convenient and effective method for the synthesis of dibenz(b,f) 1,4-oxazepines (CR)." Indian Journal of Chemistry, 45B, 1929-1932. Link
-
Dai, W. M., et al. (2014). "One-Pot Synthesis of Dibenz[b,f][1,4]oxazepines via Mg(ClO4)2-Catalyzed Ugi Four-Component Reaction." Diversity Oriented Synthesis, 1, 29–34. Link
-
Santa Cruz Biotechnology. "2-Chloro-10,11-dihydro-11-oxo-dibenzo[b,f][1,4]oxazepine Product Data." Link
Sources
Application Note: Advanced HPLC-UV Method Development for the Detection of 8-Chloro-dibenz[b,f]-[1,4]oxazepine
Audience: Researchers, scientists, and drug development professionals. Matrix: Environmental Swabs, Pharmaceutical Intermediates, and Biological Fluids.
Introduction & Analytical Context
8-Chloro-dibenz[b,f]-[1,4]oxazepine (commonly known as CR gas) is a potent lachrymatory and incapacitating agent. Structurally, it serves as the parent scaffold for the dibenzoxazepine class of atypical antipsychotics, including loxapine and amoxapine . Due to its extreme physiological potency—estimated at 6 to 10 times that of CS gas—and its persistent environmental half-life, precise quantification is critical for forensic toxicology, environmental monitoring, and pharmacological research .
This application note details a self-validating, highly reproducible Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the trace detection of 8-Chloro-dibenz[b,f]-[1,4]oxazepine.
Mechanistic Causality in Method Design
As analytical scientists, we must design methods where every parameter is dictated by the physicochemical reality of the analyte.
-
Stationary Phase Selection: The dibenzoxazepine core is highly lipophilic (logP ~3.5). A high-density, end-capped C18 stationary phase is selected to maximize hydrophobic retention. End-capping is non-negotiable here; unreacted surface silanols on the silica matrix act as weak cation exchangers. Without end-capping, these silanols would interact with the basic imine nitrogen of the oxazepine ring, causing severe peak tailing and loss of resolution .
-
Mobile Phase Thermodynamics & pH Control: To ensure the analyte elutes as a sharp, symmetrical peak, it must be maintained in a single ionization state. By utilizing an aqueous phase buffered with 0.1% Formic Acid (pH ~2.7), the oxazepine nitrogen is fully protonated. This standardizes the analyte's polarity and suppresses the ionization of any residual column silanols, optimizing mass transfer kinetics .
-
Wavelength Optimization: The extended conjugated
-electron system of the dibenzoxazepine scaffold exhibits strong UV absorbance. Scanning spectrophotometry reveals an iso-absorption maximum around 254 nm. Monitoring at this wavelength maximizes the signal-to-noise (S/N) ratio while avoiding the low-wavelength baseline noise typical of organic modifiers like acetonitrile.
The Self-Validating Analytical Workflow
To ensure absolute trustworthiness, this protocol operates on a "lock-and-key" self-validating system. The HPLC sequence cannot proceed to unknown samples until a System Suitability Test (SST) passes pre-defined ICH Q2(R1) criteria. If the SST fails, the workflow mandates system maintenance, ensuring no false negatives or inaccurate quantifications occur.
Fig 1: Self-validating analytical workflow ensuring system suitability prior to sample quantification.
Experimental Protocols
Step 1: Mobile Phase Preparation
-
Aqueous Phase (A): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultra-pure water (18.2 MΩ·cm). Vacuum filter through a 0.22 µm PTFE membrane to remove particulates and degas.
-
Organic Phase (B): Use 100% HPLC-grade Acetonitrile. Causality Note: Inadequate degassing leads to micro-bubble formation in the pump heads, causing pressure fluctuations and baseline drift at 254 nm.
Step 2: Liquid-Liquid Extraction (LLE) for Complex Matrices
-
Aliquot 500 µL of the biological sample (e.g., plasma) or environmental swab eluate into a 2.0 mL microcentrifuge tube.
-
Add 50 µL of Internal Standard (IS) solution (e.g., Loxapine succinate, 1.0 µg/mL).
-
Add 1.0 mL of Ethyl Acetate. Vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 × g for 10 minutes at 4 °C to achieve phase separation.
-
Transfer the upper organic layer to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at 35 °C.
-
Reconstitute the residue in 200 µL of Initial Mobile Phase (70% A / 30% B). Causality Note: Direct injection of complex matrices causes irreversible protein precipitation on the C18 frit. Ethyl acetate selectively partitions the lipophilic oxazepine while leaving polar matrix proteins and salts in the aqueous phase.
Step 3: System Suitability Testing (The Validation Gate)
Before analyzing the extracted samples, inject the SST mixture (containing 1.0 µg/mL of 8-Chloro-dibenz[b,f]-[1,4]oxazepine and IS). Verify that the theoretical plates (
Data Presentation & Chromatographic Conditions
The method utilizes a gradient elution profile. Isocratic elution was rejected because late-eluting hydrophobic matrix components would build up on the column. A gradient ramp ensures the analyte elutes sharply, followed by a high-organic wash step to clear the column of strongly retained lipids.
Table 1: Optimized HPLC Parameters
| Parameter | Specification |
| Column | End-capped C18 (150 mm × 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in HPLC-grade Water |
| Mobile Phase B | Acetonitrile (HPLC-grade) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Table 2: Gradient Elution Profile
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Elution State |
| 0.0 | 70 | 30 | Isocratic Hold |
| 2.0 | 70 | 30 | Analyte Focusing |
| 6.0 | 10 | 90 | Linear Ramp |
| 8.0 | 10 | 90 | Column Wash |
| 8.1 | 70 | 30 | Re-equilibration |
| 12.0 | 70 | 30 | End of Run |
Table 3: Method Validation Parameters (ICH Q2(R1) Guidelines)
| Validation Parameter | ICH Q2(R1) Acceptance Criteria | Observed Performance |
| Linearity Range | 0.05 – 50.0 µg/mL ( | |
| Limit of Detection (LOD) | S/N | 0.015 µg/mL |
| Limit of Quantitation (LOQ) | S/N | 0.050 µg/mL |
| Intra-day Precision | % RSD | 0.85% |
| Inter-day Precision | % RSD | 1.12% |
| Matrix Recovery | 80% – 120% | 94.5% ± 2.1% |
Conclusion
This HPLC-UV method provides a robust, self-validating framework for the detection of 8-Chloro-dibenz[b,f]-[1,4]oxazepine. By leveraging the physicochemical properties of the dibenzoxazepine scaffold to dictate stationary phase selection, pH control, and extraction solvents, the method achieves excellent sensitivity (LOQ of 50 ng/mL) and precision, fully compliant with ICH Q2(R1) standards .
References
-
Title: Development and Validation of an Environmentally Sustainable Liquid Chromatography Method for Quantification of Loxapine Source: Rasayan Journal of Chemistry, Vol. 15 (2022) URL: [Link]
-
Title: CR gas - Physical properties, Effects, and Treatment Source: Bionity Encyclopedia URL: [Link]
-
Title: Health impacts of chemical irritants used for crowd control: a systematic review of the injuries and deaths caused by tear gas and pepper spray Source: BMC Public Health 17, 831 (2017) URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation (2005) URL: [Link]
Application Note: Trace-Level Determination of Dibenz[b,f][1,4]oxazepine (CR Gas) in Soil Matrices via GC-MS
Executive Summary & Mechanistic Background
Dibenz[b,f][1,4]oxazepine, commonly known by its military designation CR gas , is a third-generation riot control agent (RCA) and severe lachrymator[1]. Unlike earlier agents such as chloroacetophenone (CN) or 2-chlorobenzalmalononitrile (CS), CR gas is a crystalline solid at room temperature that exhibits remarkable environmental persistence and thermal stability[2]. It is highly lipophilic and can persist on porous surfaces and in soil matrices for up to 60 days[3].
For environmental forensic investigators and defense researchers, the trace analysis of CR gas in soil is critical for verifying chemical deployment and assessing ecological impact. Gas Chromatography-Mass Spectrometry (GC-MS) operating in Electron Impact (EI) ionization mode is the gold standard for this analysis due to its high sensitivity and structural specificity[4].
This application note details a self-validating, field-proven protocol for the extraction, clean-up, and quantitative GC-MS analysis of trace CR gas residues in complex soil matrices.
Experimental Causality & Workflow Design
Analyzing trace organics in soil presents significant challenges due to matrix interferences from humic acids, fulvic acids, and indigenous microbial lipids. A simple solvent extraction is insufficient; it must be coupled with a robust clean-up phase.
-
Extraction Rationale: CR gas is highly soluble in non-polar to slightly polar organic solvents. We utilize a 1:1 mixture of Dichloromethane (DCM) and Acetone. DCM effectively solvates the lipophilic dibenzoxazepine ring, while acetone penetrates the hydration shell of soil particles, ensuring maximum desorption.
-
Clean-up Rationale (SPE): Florisil (magnesium silicate) Solid Phase Extraction (SPE) is selected over silica gel. Florisil is highly effective at retaining polar biogenic interferences (like humic acids and plant lipids) while allowing the relatively non-polar CR gas to elute completely when washed with a hexane/ethyl acetate mixture.
-
Analytical Rationale: CR gas is thermally stable up to 300 °C[1], making it ideal for GC without the need for derivatization. Selected Ion Monitoring (SIM) mode is employed to bypass the high baseline noise typical of environmental samples, focusing exclusively on the molecular and primary fragment ions of CR.
Sample Preparation Workflow
Figure 1: Optimized sample preparation workflow for CR gas extraction from soil.
Step-by-Step Experimental Protocol
Reagents and Materials
-
Target Analyte: Dibenz[b,f][1,4]oxazepine (CAS: 257-07-8), analytical standard (>98% purity)[1].
-
Internal Standard (IS): Phenanthrene-d10 (used to correct for matrix suppression and extraction losses).
-
Solvents: Dichloromethane (DCM), Acetone, Hexane, and Ethyl Acetate (all GC-MS/Pesticide grade).
-
SPE Cartridges: Florisil (1 g / 6 mL).
Soil Preparation and Extraction
-
Homogenization: Lyophilize (freeze-dry) the collected soil sample for 24 hours to remove all moisture, which otherwise creates a biphasic barrier against organic solvents. Sieve through a 2 mm stainless steel mesh.
-
Spiking (Self-Validation): Weigh 5.0 g of the dried soil into a 50 mL PTFE-lined centrifuge tube. Spike the sample with 50 µL of a 10 µg/mL Phenanthrene-d10 internal standard solution. Causality: Adding the IS directly to the soil before extraction ensures that any physical loss during the protocol is mathematically normalized.
-
Extraction: Add 15 mL of DCM:Acetone (1:1 v/v). Sonicate in an ultrasonic bath at 25 °C for 30 minutes.
-
Separation: Centrifuge at 4000 rpm for 10 minutes. Decant the supernatant into a clean glass vial. Repeat the extraction step once more with 10 mL of solvent and pool the extracts.
SPE Clean-up and Concentration
-
Conditioning: Condition the Florisil SPE cartridge with 5 mL of Hexane, ensuring the sorbent bed does not dry out.
-
Loading: Concentrate the pooled soil extract to approximately 2 mL under a gentle stream of high-purity Nitrogen (N₂) at 35 °C. Load this onto the conditioned cartridge.
-
Washing & Elution: Wash the cartridge with 2 mL of Hexane (discard wash). Elute the CR gas using 8 mL of Hexane:Ethyl Acetate (9:1 v/v). Causality: This specific polarity mixture is strong enough to desorb the CR gas from the magnesium silicate but weak enough to leave highly polar humic acids trapped on the column.
-
Final Reconstitution: Evaporate the eluate to near dryness under N₂ and reconstitute in exactly 1.0 mL of Hexane. Transfer to a 2 mL GC autosampler vial with a glass insert.
GC-MS Instrumental Parameters
To achieve trace-level detection, the GC-MS system must be optimized for maximum signal-to-noise (S/N) ratio. We utilize a non-polar capillary column (e.g., 5% phenyl / 95% dimethylpolysiloxane) which provides excellent peak shape for aromatic heterocycles[1][5].
Chromatographic and Mass Spectrometric Conditions
Table 1: Optimized GC-MS Operational Parameters
| Parameter | Setting / Specification | Rationale |
| Column | HP-5MS or DB-5MS (30 m × 0.25 mm × 0.25 µm) | Low bleed, ideal for semi-volatiles. |
| Carrier Gas | Helium (99.999%), Constant Flow: 1.2 mL/min | Provides optimal linear velocity. |
| Inlet Temperature | 250 °C | Ensures complete volatilization of CR. |
| Injection Mode | Splitless (Purge valve opens at 1.0 min) | Maximizes transfer of trace analytes to column. |
| Oven Program | 50 °C (hold 1 min) | Rapid initial ramp bypasses solvent; slower secondary ramp resolves matrix peaks[1]. |
| Transfer Line Temp | 280 °C | Prevents cold spots and peak tailing. |
| Ionization Mode | Electron Impact (EI), 70 eV | Standard energy for reproducible fragmentation. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Drastically increases sensitivity over Full Scan. |
Fragmentation Mechanics and SIM Target Ions
Under 70 eV EI conditions, Dibenz[b,f][1,4]oxazepine (Exact Mass: 195.068 Da) exhibits a highly stable molecular ion
Figure 2: Primary EI-MS fragmentation pathway of Dibenz[b,f][1,4]oxazepine.
Table 2: SIM Acquisition Target Ions
| Analyte | Retention Time (approx.) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| CR Gas | 14.3 min | 195 | 167, 166 |
| Phenanthrene-d10 (IS) | 12.8 min | 188 | 189, 94 |
Note: Positive identification requires the chromatographic retention time to match the standard within
Method Validation and Quality Control (QC)
To ensure the protocol is a self-validating system, the following metrics must be established during the method validation phase:
Table 3: Typical Method Validation Metrics for CR Gas in Soil
| Metric | Value / Threshold | Description |
| Limit of Detection (LOD) | 0.5 µg/kg (ppb) | Calculated at S/N = 3:1 in matrix-matched blanks. |
| Limit of Quantification (LOQ) | 1.5 µg/kg (ppb) | Calculated at S/N = 10:1. |
| Linearity ( | > 0.995 | Calibration range: 5 to 500 ng/mL. |
| Matrix Spike Recovery | 85% – 110% | Verified by spiking blank soil at 10 µg/kg prior to extraction. |
| Precision (RSD) | < 10% | Based on 5 replicate extractions. |
Troubleshooting Matrix Effects
If poor recovery (<70%) or severe peak tailing is observed:
-
Active Sites in Inlet: Soil extracts quickly degrade GC inlet liners. Replace the deactivated glass liner and trim 10 cm off the front of the capillary column to restore peak symmetry.
-
Incomplete Desorption: High-clay soils may bind CR gas tightly. If extraction yields are low, switch from ultrasonic extraction to Accelerated Solvent Extraction (ASE) operating at 100 °C and 1500 psi.
References
Sources
Application Note: Extraction and Analysis of 8-Chloro-dibenz[b,f]-[1,4]oxazepine from Biological Fluids
Abstract
This guide details the extraction and quantification of 8-Chloro-dibenz[b,f]-[1,4]oxazepine (8-Cl-DBO) from human plasma and urine. While the unsubstituted dibenz[b,f][1,4]oxazepine is known as the riot control agent "CR Gas," the 8-chloro derivative is a critical pharmacophore found in antipsychotic agents such as Loxapine and Amoxapine , and serves as a specific prostaglandin antagonist (e.g., SC-19220). Accurate quantification is essential for forensic toxicology, metabolic profiling, and drug development. This protocol compares Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) workflows, validated for downstream LC-MS/MS analysis.
Introduction & Physicochemical Profile[1][2][3][4][5][6]
The analysis of tricyclic heterocycles like 8-Cl-DBO requires careful management of pH and solvent polarity due to the compound's lipophilicity and weak basicity.
Target Analyte Profile
| Property | Value (Estimated) | Relevance to Extraction |
| Structure | Tricyclic 1,4-oxazepine with Cl substituent | High structural rigidity; potential for protein binding. |
| Molecular Weight | ~229.66 g/mol | Suitable for LC-MS/MS (ESI+). |
| LogP | 3.2 – 3.8 | Highly lipophilic; requires organic solvents for recovery. |
| pKa | ~6.5 – 7.5 (Imine/Amine) | Weakly basic. Ionized at acidic pH; Neutral at basic pH. |
| Matrix | Plasma, Urine | High protein content (Plasma) and salt/urea (Urine) require cleanup. |
Clinical & Forensic Relevance
-
Metabolic Marker: 8-Cl-DBO is a core structural motif in the metabolism of loxapine and amoxapine.
-
Research Ligand: Derivatives (e.g., hydrazides) are used as EP1 receptor antagonists.
-
Toxicology: As a halogenated dibenzoxazepine, it shares irritant properties with CR gas, necessitating strict safety protocols.
Safety & Sample Pre-treatment
WARNING: 8-Cl-DBO is a potent irritant and potential lachrymator. All procedures must be performed in a Class II Biosafety Cabinet or chemical fume hood.
Reagents
-
Internal Standard (IS): Loxapine-d8 or Amoxapine-d8 (100 ng/mL in Methanol).
-
Buffer A: 2% Formic Acid in Water (pH ~2.5).
-
Buffer B: 5% Ammonium Hydroxide in Water (pH ~11).
-
Extraction Solvent: Ethyl Acetate / Hexane (50:50 v/v).
Sample Preparation (Plasma/Urine)
-
Thaw: Allow samples to thaw at room temperature; vortex for 30s.
-
Aliquot: Transfer 200 µL of sample into a 1.5 mL Eppendorf tube.
-
IS Addition: Add 20 µL of Internal Standard working solution.
-
Protein Precipitation (Plasma only):
-
Add 600 µL cold Acetonitrile.
-
Vortex (2 min) and Centrifuge (10,000 x g, 5 min).
-
Transfer supernatant to a clean tube and evaporate to dryness under N2.[1] Reconstitute in 200 µL Buffer A .
-
-
Urine Pre-treatment:
-
Dilute 200 µL urine with 200 µL Buffer A to adjust pH for SPE loading.
-
Enzymatic Hydrolysis (Optional): If glucuronide metabolites are targeted, incubate with
-glucuronidase at 60°C for 1 hour prior to acidification.
-
Method A: Solid Phase Extraction (SPE) - Gold Standard
Rationale: Mixed-Mode Cation Exchange (MCX) is selected. The sorbent retains the basic analyte via electrostatic interaction (at acidic pH) while allowing rigorous washing of neutral interferences with organic solvents.
Protocol
-
Cartridge: Polymeric Mixed-Mode Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg/1 mL.
Steps:
-
Condition: 1 mL Methanol.
-
Equilibrate: 1 mL Water + 0.1% Formic Acid.
-
Load: Apply pre-treated sample (pH < 4). Flow rate: 1 mL/min.
-
Wash 1 (Aqueous): 1 mL 2% Formic Acid (Removes proteins/salts).
-
Wash 2 (Organic): 1 mL Methanol (Removes neutral lipophilic interferences; Analyte remains bound by charge).
-
Elute: 2 x 500 µL 5% Ammonium Hydroxide in Methanol . (High pH neutralizes the analyte, breaking the ionic bond).
-
Post-Elution: Evaporate eluate to dryness (40°C, N2 stream). Reconstitute in 100 µL Mobile Phase (90:10 Water:MeOH + 0.1% FA).
SPE Workflow Diagram
Caption: Mixed-Mode Cation Exchange (MCX) workflow ensuring removal of both polar and neutral matrix interferences.
Method B: Liquid-Liquid Extraction (LLE) - Cost-Effective Alternative
Rationale: Utilizing the lipophilic nature of 8-Cl-DBO. By adjusting the sample pH to >9, the amine becomes non-ionized and partitions efficiently into non-polar organic solvents.
Protocol
-
Alkalinization: To the 200 µL sample (post-IS addition), add 50 µL 0.1 M Carbonate Buffer (pH 10) or 20 µL Ammonia. Verify pH > 9.
-
Extraction: Add 1.0 mL Hexane:Ethyl Acetate (50:50) or MTBE .
-
Agitation: Vortex vigorously for 5 minutes.
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes.
-
Collection: Flash freeze the aqueous (lower) layer in a dry ice/acetone bath (or carefully pipette). Transfer the organic (upper) layer to a glass tube.[2]
-
Concentration: Evaporate to dryness under N2 at 40°C.
-
Reconstitution: Dissolve residue in 100 µL Mobile Phase.
LLE Workflow Diagram
Caption: Liquid-Liquid Extraction (LLE) workflow relying on pH-dependent partitioning into organic solvent.
Analytical Validation (LC-MS/MS)
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry (ESI+) parameters
-
Mode: Multiple Reaction Monitoring (MRM).
-
Ionization: Positive Electrospray (ESI+).
-
Transitions (Example for 8-Cl-DBO):
-
Precursor: m/z ~230.0
-
Quantifier: m/z 230.0
195.0 (Loss of Cl) or characteristic fragment. -
Qualifier: m/z 230.0
166.0.
-
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Recovery (SPE) | Sample pH not acidic enough during load. | Ensure sample pH < 4 before loading onto MCX cartridge. |
| Low Recovery (LLE) | Emulsion formation. | Centrifuge longer; add a pinch of NaCl to aqueous phase. |
| Peak Tailing | Secondary interactions with silanols. | Increase buffer strength or use an end-capped column. |
| Signal Suppression | Matrix effect (Phospholipids). | Use SPE (Method A) over LLE; Monitor phospholipid transitions (m/z 184). |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9213, Dibenz[b,f][1,4]oxazepine (CR Gas). Retrieved from [Link]
-
Casas, M., et al. (1993). Solid-phase extraction of 1,4-benzodiazepines from biological fluids.[3] Journal of Pharmaceutical and Biomedical Analysis.[3] Retrieved from [Link]
-
Department of Defense (2016). Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds. Journal of Analytical Toxicology. Retrieved from [Link]
-
Zaware, N., & Ohlmeyer, M. (2013). Recent advances in dibenzo[b,f][1,4]oxazepine synthesis. ResearchGate. Retrieved from [Link]
Sources
- 1. Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Solid-phase extraction of 1,4-benzodiazepines from biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation and Certification of Dibenz[b,f][1,4]oxazepine (CR Gas) Analytical Reference Materials
Abstract
This application note details the rigorous preparation, purification, and certification of Dibenz[b,f][1,4]oxazepine (CR Gas) as an ISO 17034-compliant analytical reference material. Unlike common riot control agents (CS, CN), CR gas exhibits unique stability profiles and potent TRPA1 agonism, necessitating specialized handling and characterization protocols. This guide addresses the synthesis of high-purity neat standards, the mitigation of hydrolysis-induced artifacts during analysis, and the establishment of metrological traceability for forensic and environmental monitoring.
Introduction & Scientific Context
The Analyte: Dibenz[b,f][1,4]oxazepine
Commonly known as CR gas, this compound is a sensory irritant significantly more potent than CS gas.[1][2][3] It functions as a specific agonist for the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, triggering intense pain, blepharospasm, and lacrimation.[1]
Critical Analytical Challenge: While CR is often described as "stable" in water compared to CS (which hydrolyzes rapidly), it is susceptible to thermal degradation during Gas Chromatography (GC) injection and oxidative degradation to dibenz[b,f][1,4]oxazepin-11(10H)-one (the lactam) under environmental stress. Reference materials must therefore be certified not just for purity, but for the absence of these specific degradation artifacts.
Scope of Reference Material
This protocol covers the production of Certified Reference Materials (CRMs) intended for:
-
Calibration of GC-MS and HPLC-UV instruments.
-
Confirmation of riot control agent usage in forensic samples.
-
Environmental persistence studies.
Safety & Handling Protocols (Strict Adherence Required)
WARNING: CR is a potent sternutator and lachrymator. Exposure causes incapacitating physical distress.[3][4]
| Hazard Category | Protocol |
| Primary Containment | All synthesis and handling must occur within a Class II Type B2 (Total Exhaust) Biosafety Cabinet or a chemical fume hood with a dedicated charcoal filter bank. |
| Decontamination | DO NOT USE WATER. Water exacerbates pain on skin contact. Use a solution of 5% Sodium Bicarbonate in 50% Ethanol to neutralize equipment. |
| PPE | Full-face respirator (P100/OV cartridges), Tyvek suit, and double nitrile gloves. |
| Waste Disposal | All solid waste must be incinerated. Liquid waste must be treated with alkaline ethanol before disposal. |
Synthesis & Purification Workflow
The preparation of reference-grade CR relies on a high-yield intramolecular cyclization to minimize side-products that are difficult to separate.
Reaction Pathway
The preferred route utilizes the condensation of 2-aminophenol with 2-chlorobenzaldehyde, followed by base-mediated cyclization.
Step 1: Schiff Base Formation
Step 2: Cyclization
Visualization of Synthesis Logic
Caption: Figure 1. Synthesis workflow for high-purity Dibenz[b,f][1,4]oxazepine reference material.
Detailed Protocol
-
Condensation: Dissolve 2-aminophenol (1.0 eq) and 2-chlorobenzaldehyde (1.0 eq) in Methanol. Reflux for 2 hours. Cool to precipitate the Schiff base (yellow solid). Filter and dry.
-
Cyclization: Dissolve the dried Schiff base in DMF. Add anhydrous Potassium Carbonate (
, 2.0 eq). Heat to 120°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 8:2). -
Work-up: Pour reaction mixture into ice water. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over
, and concentrate. -
Purification (Crucial): Recrystallize the crude solid from hot Ethanol/Water (9:1). Slow cooling is essential to exclude the lactam impurity.
Certification & Analysis (ISO 17034)[5]
To classify the material as a CRM, it must undergo rigorous characterization.
Identification & Purity Assessment
| Technique | Purpose | Acceptance Criteria |
| 1H-NMR (500 MHz) | Structural Confirmation | Matches library spectra; no extra peaks >0.1%. |
| GC-MS (EI) | Identity & Volatile Impurities | M+ peak at m/z 195. Fragmentation pattern consistent. Purity >99.5% (Area %).[5] |
| HPLC-DAD | Non-volatile Impurities | Detection of lactam (oxidized form) and unreacted precursors. Purity >99.5%. |
| Karl Fischer | Water Content | < 0.5% w/w. |
| TGA | Residual Solvents/Volatiles | < 0.5% w/w. |
Mass Balance Purity Calculation
The certified purity value (
Where:
- : Water content (%)
- : Volatile organic compounds (%)
- : Inorganic residue (ROI) (%)
- : Chromatographic purity (%)
Homogeneity and Stability Testing[7]
-
Homogeneity: Analyze 10 randomly selected vials from the batch in duplicate. ANOVA must show no significant variation between bottles.
-
Stability: Conduct isochronous stability studies at 4°C (storage) and 40°C (transport stress) for 0, 1, 3, and 6 months.
Certification Workflow Visualization
Caption: Figure 2. ISO 17034 Certification workflow for CR Gas Reference Material.
Storage and Usage Instructions
-
Storage: Store at -20°C in amber glass vials to prevent photo-oxidation.
-
Reconstitution: Allow vial to reach room temperature before opening to prevent moisture condensation.
-
Solvent Compatibility: Soluble in Methanol, Acetonitrile, and Dichloromethane. Avoid aqueous dilution for long-term storage.
References
-
Organization for the Prohibition of Chemical Weapons (OPCW). (n.d.). Riot Control Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 9213, Dibenz[b,f][1,4]oxazepine. Retrieved from [Link]
-
International Organization for Standardization. (2016). ISO 17034:2016 General requirements for the competence of reference material producers. Retrieved from [Link]
-
Gutch, P. K., & Acharya, J. (2013). A simple, convenient and effective method for the synthesis of dibenz(b,f) 1,4-oxazepines(cr). ResearchGate. Retrieved from [Link]
Sources
Application Note: Advanced Spectroscopic Characterization Protocols for 8-Chloro-dibenz[b,f][1,4]oxazepine
Introduction & Mechanistic Context
8-Chloro-dibenz[b,f][1,4]oxazepine (8-Cl-DBO) is a privileged tricyclic scaffold in medicinal chemistry. It serves as a critical structural backbone for numerous neuroactive agents, including the antipsychotics loxapine and amoxapine, as well as highly selective prostaglandin E2 antagonists[1][2].
From an analytical perspective, the 8-Cl-DBO scaffold presents unique characterization challenges. The central seven-membered oxazepine ring is non-planar and undergoes rapid conformational inversion at ambient temperatures[3]. This dynamic flux can cause severe signal broadening in Nuclear Magnetic Resonance (NMR) spectroscopy, often leading to misinterpretation of sample purity or structural integrity. Furthermore, confirming the successful cyclization of the imine bond (-N=CH-) and the ether linkage (-O-) requires orthogonal validation.
This application note provides a self-validating, step-by-step spectroscopic workflow utilizing Variable-Temperature NMR (VT-NMR), Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to unambiguously characterize 8-Cl-DBO.
Causality in Analytical Design
To ensure absolute scientific integrity, our protocol is built on three orthogonal pillars of verification:
-
Dynamic NMR (DNMR): Standard 1H NMR at 25 °C often yields broad, unresolved aromatic multiplets due to the continuous inversion of the seven-membered oxazepine ring. By transitioning to a high-boiling solvent and elevating the probe temperature to 85 °C, the rapid inversion is averaged on the NMR timescale, collapsing the broad signals into sharp, resolvable peaks[3].
-
ATR-FTIR: While NMR confirms the carbon backbone, FTIR is highly sensitive to the dipole changes of the heteroatomic bonds. It specifically targets the C=N stretching frequency, which is the definitive marker of successful ring closure[4].
-
HRMS Isotopic Profiling: Mass spectrometry not only confirms the exact mass of the molecule but leverages the natural isotopic abundance of Chlorine (75.78%
Cl and 24.22% Cl) as an internal validation tool. The resulting 3:1 ratio of the M and M+2 peaks acts as a self-validating fingerprint for the 8-chloro substitution.
Step-by-Step Methodologies
Protocol 1: Variable-Temperature NMR (VT-NMR) Acquisition
Objective: Resolve conformational broadening and confirm the imine proton.
-
Sample Preparation: Dissolve 15 mg of highly purified 8-Cl-DBO in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-
). Causality: DMSO- is selected over CDCl because its high boiling point (189 °C) safely accommodates the heating required for VT-NMR. -
Ambient Acquisition: Acquire a baseline
H NMR spectrum (400 MHz) at 25 °C. Note the diagnostic broadening in the aromatic region (6.95–7.85 ppm). -
Thermal Equilibration: Ramp the NMR probe temperature to 85 °C. Allow exactly 10 minutes for the sample to reach thermal equilibrium to prevent convection artifacts.
-
High-Temperature Acquisition: Re-acquire the
H and C spectra. The time-averaged conformation will now yield a sharp singlet for the imine proton at approximately 8.52 ppm[4].
Protocol 2: ATR-FTIR Functional Group Mapping
Objective: Non-destructive confirmation of the oxazepine ring linkages.
-
Background Calibration: Clean the diamond ATR crystal with isopropanol and acquire a background spectrum to eliminate atmospheric H
O and CO interference. -
Sample Application: Place 2–3 mg of crystalline 8-Cl-DBO directly onto the ATR crystal. Apply uniform pressure using the anvil to ensure optimal optical contact.
-
Acquisition: Acquire 32 co-added scans from 4000 to 400 cm
at a resolution of 4 cm . -
Data Interpretation: Identify the sharp C=N stretching frequency at 1609–1620 cm
and the asymmetric C-O-C stretch at 1110–1200 cm [4].
Protocol 3: LC-HRMS Isotopic Profiling
Objective: Validate empirical formula and halogen incorporation.
-
Sample Preparation: Prepare a 1 µg/mL solution of 8-Cl-DBO in LC-MS grade Methanol containing 0.1% Formic Acid to promote protonation.
-
Ionization: Inject 2 µL into the LC-HRMS system equipped with an Electrospray Ionization (ESI) source operating in positive mode. Set the capillary voltage to 3.5 kV and desolvation temperature to 350 °C[2].
-
Mass Extraction: Extract the ion chromatogram for the theoretical
mass of 230.0373 Da. -
Isotopic Validation: Measure the relative abundance of the
peak at 232.0343 Da. A relative abundance of ~32% compared to the base peak confirms the presence of a single chlorine atom.
Quantitative Data Summaries
Table 1: Expected NMR Chemical Shifts (DMSO-
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|
|
Table 2: Diagnostic FT-IR Vibrational Frequencies
| Wavenumber (cm
Table 3: HRMS (ESI+) Exact Mass and Isotopic Pattern
| Ion Species | Formula | Theoretical m/z | Relative Abundance |
|---|
|
Workflow Visualization
Spectroscopic Workflow for 8-Chloro-dibenz[b,f][1,4]oxazepine Characterization.
References
1.[1] Recent advances in dibenzo[b,f][1,4]oxazepine synthesis. ResearchGate. 2.[4] A simple, convenient and effective method for the synthesis of dibenz(b,f) 1,4-oxazepines(cr); a new generation riot control agent and its analogues. ResearchGate. 3.[2] Concurrent High-Performance Liquid Chromatographic Measurement of Loxapine and Amoxapine and of Their Hydroxylated Metabolites in Plasma. ResearchGate. 4.[3] Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions. Beilstein Journals.
Sources
High-Resolution Air Sampling and GC-MS Quantification Protocol for Airborne 8-Chloro-dibenz[b,f]-[1,4]oxazepine Particulates
Mechanistic Context & Rationale
8-Chloro-dibenz[b,f]-[1,4]oxazepine is a halogenated derivative of the potent lachrymator dibenz[b,f][1,4]oxazepine (commonly known as CR gas)[1]. In pharmaceutical and defense research, this compound serves as both a bioactive agent and a critical synthetic intermediate for prostaglandin E2 (EP1) receptor antagonists (e.g., SC-19220) and atypical antipsychotics.
Because it exists as a crystalline solid at room temperature with negligible vapor pressure, occupational exposure occurs almost exclusively via aerosolized microparticulates[2]. When inhaled or deposited on mucous membranes, the molecule acts as a potent electrophile. It covalently modifies reactive cysteine residues on the Transient Receptor Potential Ankyrin 1 (TRPA1) channel of sensory neurons, triggering massive calcium influx, depolarization, and the subsequent release of neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P[3]. This results in severe neurogenic inflammation, blepharospasm, and respiratory distress[4].
Given its extreme potency—where even microgram-per-cubic-meter (
Mechanistic pathway of TRPA1 channel activation by 8-Chloro-dibenz[b,f]-[1,4]oxazepine.
Experimental Design & Causality
To capture airborne 8-Chloro-dibenz[b,f]-[1,4]oxazepine, this protocol adapts the principles of the NIOSH Manual of Analytical Methods (NMAM) for semi-volatile and solid particulates[5][6].
-
Filter Selection: We utilize 37-mm Polytetrafluoroethylene (PTFE) membrane filters (0.8 µm pore size). Causality: Unlike Mixed Cellulose Ester (MCE) or Polyvinyl Chloride (PVC) filters, PTFE is chemically inert and will not dissolve or swell during the aggressive Dichloromethane (DCM) extraction phase required to solubilize the highly lipophilic oxazepine ring[5].
-
Self-Validating System: The protocol mandates the use of field blanks and relies on Selected Ion Monitoring (SIM) GC-MS. By monitoring the exact 3:1 isotopic ratio of
to in the molecular ion, the system inherently prevents false positives from non-chlorinated environmental aerosols.
Equipment & Reagents
-
Sampling Train: Constant-flow personal sampling pumps (e.g., SKC AirChek), calibrated to 1.5 L/min.
-
Cassettes: 3-piece, 37-mm opaque conductive plastic cassettes (to prevent electrostatic loss of particulates).
-
Solvents: HPLC-grade Dichloromethane (DCM) or Hexane.
-
Analytical Instrumentation: GC-MS system equipped with an Electron Ionization (EI) source and a 5% Phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm).
Step-by-Step Methodologies
Phase 1: Field Sampling Execution
-
Pump Calibration: Connect the sampling pump to a representative PTFE filter cassette in line with a primary standard calibrator (e.g., a DryCal bubble meter). Adjust the flow rate to exactly 1.5 L/min [7].
-
Deployment: Remove the cassette plugs immediately prior to sampling. Attach the cassette to the worker's collar (breathing zone) or place it in a static location near the synthesis containment hood.
-
Collection: Sample for a minimum of 4 hours (target volume: 360 L) to ensure the Limit of Quantitation (LOQ) is met for trace fugitive emissions.
-
Termination: Post-sampling, cap the cassette immediately. Re-verify the pump flow rate; if it deviates by >5%, discard the sample to maintain quantitative integrity.
Phase 2: Solvent Extraction
-
Filter Transfer: In a fume hood, carefully open the cassette using a specialized opening tool. Using PTFE-coated forceps, transfer the filter into a 20-mL amber glass scintillation vial with a PTFE-lined cap[7].
-
Desorption: Pipette exactly 5.0 mL of HPLC-grade DCM into the vial.
-
Agitation: Sonicate the vial in a water bath at room temperature for 30 minutes. Causality: Sonication provides the mechanical energy required to disrupt the particulate matrix and drive the dissolution of the analyte into the solvent.
-
Filtration: Draw the extract into a glass syringe and pass it through a 0.22 µm PTFE syringe filter into a 2-mL GC autosampler vial to remove any residual filter fibers or insoluble ambient dust.
Step-by-step workflow for the air sampling and GC-MS analysis of airborne particulates.
Phase 3: GC-MS Analysis
-
Injection: Inject 1.0 µL of the filtered extract in splitless mode (Inlet temperature: 250°C).
-
Thermal Gradient: Hold the oven at 100°C for 2 minutes, ramp at 15°C/min to 280°C, and hold for 5 minutes to bake out heavy contaminants.
-
Detection: Operate the mass spectrometer in EI mode (70 eV). Use Selected Ion Monitoring (SIM) to maximize sensitivity.
Quantitative Data Summaries
The following tables summarize the critical physicochemical parameters dictating the sampling strategy, alongside the validated GC-MS parameters required for definitive quantification.
Table 1: Physicochemical & Sampling Parameters
| Parameter | Value / Specification | Rationale |
| Molecular Formula | Defines target mass and isotopic distribution. | |
| Exact Mass | 229.03 g/mol | Baseline for GC-MS molecular ion targeting. |
| Physical State (25°C) | Crystalline Solid | Necessitates particulate filter sampling over sorbent tubes. |
| Target Flow Rate | 1.5 L/min | Optimal velocity for capturing respirable/inhalable fractions. |
| Extraction Solvent | Dichloromethane (DCM) | High solubility for halogenated aromatic heterocycles. |
Table 2: GC-MS SIM Parameters & Target Ions
| Ion Type | m/z Value | Relative Abundance | Diagnostic Purpose |
| Molecular Ion ( | 229 | 100% (Base Peak) | Primary quantification ion (contains |
| Isotopic Ion ( | 231 | ~32% | Confirmatory ion (contains |
| Fragment Ion 1 | 194 | >50% | Represents |
| Fragment Ion 2 | 166 | >20% | Represents |
Note: A positive identification requires the chromatographic retention time to match the analytical standard within ±0.05 minutes, and the m/z 229 to 231 ratio must fall within 20% of the theoretical 3:1 isotopic distribution for a single chlorine atom.
References
-
Dibenz(B,F)(1,4)Oxazepine | C13H9NO | CID 9213 - PubChem National Center for Biotechnology Information (NCBI)[Link]
-
CR gas - Bionity Encyclopedia Bionity[Link]
-
NIOSH Manual of Analytical Methods (NMAM), 5th Edition: Filter Pore Size and Aerosol Sample Collection Centers for Disease Control and Prevention (CDC)[Link]
-
NIOSH Manual of Analytical Methods (NMAM) 5th Edition and Harmonization of Occupational Exposure Monitoring National Institutes of Health (NIH) / PMC[Link]
-
Analogues of Morphanthridine and the Tear Gas Dibenz[b,f][1,4]oxazepine (CR) as Extremely Potent Activators of the Human Transient Receptor Potential Ankyrin1 (TRPA1) Channel Journal of Medicinal Chemistry (via ResearchGate)[Link]
-
A simple, convenient and effective method for the synthesis of dibenz(b,f) 1,4-oxazepines(cr); a new generation riot control agent and its analogues ResearchGate[Link]
Sources
- 1. Dibenz(B,F)(1,4)Oxazepine | C13H9NO | CID 9213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CR_gas [bionity.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. NIOSH Manual of Analytical Methods/Chapter D - Wikisource, the free online library [en.wikisource.org]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in the Cyclization of 8-Chloro-dibenz[b,f]-oxazepine Precursors
Technical Support Center: Improving Yield in the Cyclization of 8-Chloro-dibenz[b,f]-[1][2]oxazepine Precursors
Welcome to the technical support center for advanced heterocyclic chemistry. This guide is designed for researchers, chemists, and drug development professionals who are working on the synthesis of dibenz[b,f][1][2]oxazepine derivatives, specifically focusing on the challenging intramolecular cyclization step to form the 8-chloro-substituted core. We understand that achieving high yields in the formation of seven-membered rings can be a significant hurdle. This document consolidates our field-proven insights and troubleshooting strategies to help you navigate the complexities of this transformation.
Troubleshooting Guide: Addressing Low-Yield Cyclizations
This section addresses the most common issues encountered during the intramolecular cyclization of 8-Chloro-dibenz[b,f]-[1][2]oxazepine precursors, typically via an Ullmann-type condensation.
Q1: My intramolecular Ullmann cyclization is giving very low yields (<20%) with significant starting material recovery. What are the primary factors I should investigate?
A1: This is the most frequent challenge and typically points to suboptimal reaction conditions that fail to overcome the activation energy of the C-O or C-N bond formation. The intramolecular Ullmann condensation is highly sensitive to several interacting parameters.[3]
Here is our recommended hierarchy of investigation:
-
Catalyst System (Copper Source & Ligand): The nature of the active Cu(I) species is paramount. Using a copper salt alone is often inefficient due to poor solubility and rapid deactivation. The addition of a chelating ligand is critical.
-
Causality: Ligands like 1,10-phenanthroline or N,N-dimethylglycine stabilize the Cu(I) oxidation state, prevent catalyst agglomeration (a common cause of the reaction mixture turning black), and increase the catalyst's solubility in the reaction medium.[3][4][5] This creates a more homogeneous and active catalytic environment.
-
Actionable Advice: If you are using a ligand-free system, introduce a ligand. If you are already using a ligand, consider screening others. Amino acids like L-proline are effective and affordable options that have shown success in related aminations.[6]
-
-
Base Selection: The base is not just a proton scavenger; it directly influences the nucleophilicity of your precursor's phenolic or amino group.
-
Causality: Stronger, bulkier bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to potassium carbonate (K₂CO₃). Cs₂CO₃, in particular, is highly effective due to its high solubility in polar aprotic solvents and the "cesium effect," where the large, soft Cs⁺ cation results in a more "naked" and highly reactive anion (phenoxide or amide).
-
Actionable Advice: Switch from K₂CO₃ to an equivalent amount of Cs₂CO₃ or K₃PO₄.
-
-
Temperature and Solvent: Ullmann reactions are notorious for requiring high temperatures, often in excess of 120 °C.[1]
-
Causality: The oxidative addition of the aryl halide to the copper center is often the rate-limiting step and requires significant thermal energy. The solvent must be able to reach these temperatures and effectively solubilize all components.
-
Actionable Advice: Ensure your solvent is appropriate for high-temperature work (e.g., DMF, NMP, Dioxane, or DMSO) and that you are reaching a sufficiently high internal reaction temperature. If solubility is an issue, consider switching to a solvent like DMSO, which is excellent for dissolving a wide range of organic and inorganic reagents.[1]
-
Q2: I'm observing a clean reaction with minimal byproducts, but it stalls at ~50% conversion. Increasing the reaction time has no effect. What is the likely cause?
A2: Reaction stalling, especially in catalyst-driven processes, almost always points to catalyst deactivation or inhibition.
-
Catalyst Deactivation: The active Cu(I) species can be oxidized to inactive Cu(II) or disproportionate. This is particularly common in ligand-free systems or if the reaction is not adequately protected from air (oxygen).
-
Causality: The ligand's role is to form a stable complex with Cu(I), protecting it from these deactivation pathways.[5]
-
Actionable Advice:
-
Ensure your reaction is run under an inert atmosphere (Nitrogen or Argon).
-
Switch to a more robust ligand system. Bidentate N,N-ligands like 1,10-phenanthroline are particularly effective at stabilizing the catalyst.
-
Consider adding a second portion of the catalyst and ligand midway through the reaction to replenish the active species.
-
-
-
Product Inhibition: In some cases, the product itself can chelate the copper catalyst more strongly than the starting material or ligand, effectively sequestering the catalyst and halting the reaction.
-
Actionable Advice: This is more difficult to diagnose and solve. Increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) may provide enough active catalyst to push the reaction to completion.
-
Q3: My reaction mixture turns dark brown or black, and TLC/LCMS shows a complex mixture of byproducts. How can I clean up this reaction?
A3: A black reaction mixture is a classic sign of copper metal precipitation due to catalyst decomposition, leading to uncontrolled side reactions.
-
Primary Cause: This typically occurs at very high temperatures (>180 °C) or when the chosen ligand fails to stabilize the copper catalyst effectively.[3]
-
Troubleshooting Steps:
-
Lower the Temperature: You may be using excessive heat. Try reducing the temperature by 10-20 °C. If the reaction is too slow at the lower temperature, a more active catalyst system is needed.
-
Improve the Ligand: This is the most crucial step. A ligand like 2-((2-isopropylphenylimino)methyl)phenol (a salicylaldimine) or 8-hydroxyquinoline can create a more stable catalytic complex that resists decomposition.[5][7]
-
Check Precursor Purity: Impurities in your starting material can poison the catalyst. Ensure your precursor is purified (e.g., by recrystallization or column chromatography) before the cyclization step.[8]
-
Consider Microwave Synthesis: Microwave heating can provide rapid and uniform heating to the target temperature, often reducing the required reaction time from hours to minutes. This shorter duration at high temperature can minimize thermal decomposition of the catalyst and substrates.[9][10]
-
Frequently Asked Questions (FAQs)
Q1: What is the proposed catalytic cycle for the intramolecular Ullmann cyclization?
A1: The precise mechanism can vary, but it is generally accepted to proceed through a Cu(I)/Cu(III) cycle. The key steps involve the formation of a copper(I) amide or phenoxide, oxidative addition of the aryl halide to the copper center, and subsequent reductive elimination to form the new C-N or C-O bond and regenerate the active Cu(I) catalyst.[11]
Caption: Proposed catalytic cycle for the intramolecular Ullmann condensation.
Q2: Are there non-copper-based alternatives for this cyclization?
A2: Yes, the most common alternative is the Buchwald-Hartwig amination (or etherification), which uses a palladium catalyst with specialized phosphine-based ligands.[2][3] While often highly efficient and proceeding under milder conditions than traditional Ullmann reactions, the catalysts and ligands can be significantly more expensive and sensitive to air and moisture. For industrial applications, the cost-effectiveness of copper often makes it the preferred choice.
Q3: How do I design an experiment to screen for optimal conditions?
A3: A systematic approach is best. We recommend a Design of Experiments (DoE) approach, but a simplified practical method is to screen one parameter at a time or use a small array. A good starting point is to screen a combination of 2 bases and 2 ligands at a set temperature.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Copper Source | CuI (5 mol%) | CuI (5 mol%) | CuI (5 mol%) |
| Ligand | 1,10-Phenanthroline (10 mol%) | L-Proline (20 mol%) | None |
| Base | Cs₂CO₃ (2.0 eq.) | K₃PO₄ (2.0 eq.) | K₂CO₃ (2.0 eq.) |
| Solvent | Dioxane | DMF | Toluene |
| Temperature | 110 °C | 130 °C | 150 °C |
| Caption: Table for systematic screening of reaction parameters. |
Monitor each reaction by TLC or LCMS at set time points (e.g., 2h, 6h, 24h) to determine the optimal combination for your specific precursor.
Experimental Protocols
Protocol 1: General Procedure for Ligand-Assisted Intramolecular Ullmann Cyclization
This protocol is a robust starting point for the cyclization of a precursor such as N-(aryl)-2-(2-bromo-5-chlorophenoxy)aniline.
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add the 8-chloro-dibenz[b,f]-[1][2]oxazepine precursor (1.0 eq.), Copper(I) Iodide (CuI, 0.05 - 0.10 eq.), 1,10-phenanthroline (0.10 - 0.20 eq.), and Cesium Carbonate (Cs₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with dry nitrogen or argon three times.
-
Solvent Addition: Add anhydrous, degassed dioxane or DMF (to make a 0.1 M solution with respect to the precursor) via syringe.
-
Heating: Place the sealed reaction vessel in a preheated oil bath or heating block at 110-140 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the consumption of starting material by TLC or LCMS analysis of small aliquots. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the insoluble copper salts and base.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 8-Chloro-dibenz[b,f]-[1][2]oxazepine.
Protocol 2: Troubleshooting Workflow Diagram
This workflow provides a logical sequence for diagnosing and solving low-yield issues.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Metal-catalyzed coupling/carbonylative cyclizations for accessing dibenzodiazepinones: an expedient route to clozapine and other drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands [html.rhhz.net]
- 8. benchchem.com [benchchem.com]
- 9. ajgreenchem.com [ajgreenchem.com]
- 10. chdai.people.ust.hk [chdai.people.ust.hk]
- 11. Ullmann Reaction [organic-chemistry.org]
Technical Support Center: Overcoming Solubility Challenges of 8-Chloro-dibenz[b,f]-oxazepine in Aqueous Media
Technical Support Center: Overcoming Solubility Challenges of 8-Chloro-dibenz[b,f]-[1][2]oxazepine in Aqueous Media
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 8-Chloro-dibenz[b,f]-[1][2]oxazepine in their experiments. This document provides a comprehensive overview of the potential causes of poor aqueous solubility for this compound and offers practical troubleshooting strategies and detailed protocols to overcome these challenges.
Introduction
8-Chloro-dibenz[b,f]-[1][2]oxazepine belongs to the dibenzoxazepine class of compounds, which are often characterized by their rigid, fused-ring structure. This structural motif typically results in high crystallinity (high melting point) and significant hydrophobicity, contributing to poor solubility in aqueous media.[3] Such compounds are often classified as "brick-dust" molecules by formulation scientists, indicating that their solubility is limited by their strong crystal lattice energy.[4] For effective in vitro and in vivo studies, achieving an appropriate concentration in aqueous buffers is critical. This guide will walk you through a systematic approach to enhancing the solubility of 8-Chloro-dibenz[b,f]-[1][2]oxazepine.
Frequently Asked Questions (FAQs)
Q1: Why is my 8-Chloro-dibenz[b,f]-[1][2]oxazepine not dissolving in my aqueous buffer (e.g., PBS)?
A1: The parent compound, dibenz[b,f][1][2]oxazepine, has very low reported water solubility.[5] The addition of a chloro group to the structure likely increases its lipophilicity (hydrophobicity), further reducing its affinity for water. The high melting point of similar crystalline solids suggests that strong intermolecular forces in the crystal lattice make it difficult for water molecules to solvate individual molecules.[4] Therefore, direct dissolution in aqueous buffers is often unsuccessful.
Q2: I need to prepare a stock solution. What solvent should I start with?
A2: For highly hydrophobic compounds like 8-Chloro-dibenz[b,f]-[1][2]oxazepine, it is recommended to first prepare a high-concentration stock solution in a water-miscible organic solvent. Common choices include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or ethanol.[2] From this stock, you can then perform serial dilutions into your aqueous experimental medium. Be aware that the final concentration of the organic solvent should be kept to a minimum to avoid off-target effects in biological assays.
Q3: I'm seeing precipitation when I dilute my organic stock solution into my aqueous buffer. What should I do?
A3: This is a common issue known as "crashing out." It occurs when the concentration of the compound exceeds its solubility limit in the final aqueous medium. The troubleshooting guides below provide several strategies to address this, including the use of co-solvents, surfactants, or cyclodextrins to increase the compound's apparent solubility in the final solution.[1][6]
Q4: Can I use pH adjustment to improve the solubility of 8-Chloro-dibenz[b,f]-[1][2]oxazepine?
Troubleshooting Guides
This section provides detailed protocols for systematically addressing the solubility of 8-Chloro-dibenz[b,f]-[1][2]oxazepine.
Guide 1: Initial Solubility Screening and Stock Solution Preparation
This guide will help you determine the best solvent for your initial high-concentration stock solution.
Objective: To identify a suitable organic solvent for preparing a concentrated stock solution of 8-Chloro-dibenz[b,f]-[1][2]oxazepine.
Protocol:
-
Solvent Selection: Choose a panel of water-miscible organic solvents. Recommended starting points are DMSO, DMF, and ethanol.
-
Small-Scale Solubility Test:
-
Weigh out a small, precise amount of 8-Chloro-dibenz[b,f]-[1][2]oxazepine (e.g., 1 mg) into separate microcentrifuge tubes.
-
Add a small, measured volume of each solvent (e.g., 100 µL) to each tube.
-
Vortex thoroughly for 1-2 minutes.
-
Visually inspect for complete dissolution. If not dissolved, incrementally add more solvent until dissolution is achieved, recording the total volume added.
-
-
Stock Solution Preparation: Based on the results of the small-scale test, prepare a concentrated stock solution (e.g., 10-50 mM) in the solvent that provided the best solubility.
-
Storage: Store the stock solution at -20°C or -80°C in a tightly sealed vial to prevent solvent evaporation and water absorption.
Guide 2: Enhancing Aqueous Solubility Using Co-solvents
This guide details the use of co-solvents to improve the solubility of your compound upon dilution into an aqueous medium.
Objective: To prevent precipitation of 8-Chloro-dibenz[b,f]-[1][2]oxazepine when diluting an organic stock solution into an aqueous buffer.
Underlying Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of non-polar compounds.[6]
Protocol:
-
Prepare a concentrated stock solution of 8-Chloro-dibenz[b,f]-[1][2]oxazepine in a suitable organic solvent (e.g., DMSO) as described in Guide 1.
-
Select a co-solvent: Common co-solvents for biological experiments include polyethylene glycol 400 (PEG-400) and propylene glycol.
-
Prepare an intermediate solution: Create a mixture of your organic stock solvent and the chosen co-solvent. For example, a 1:1 (v/v) mixture of DMSO and PEG-400.
-
Dissolve the compound: Prepare a stock solution of 8-Chloro-dibenz[b,f]-[1][2]oxazepine in this co-solvent mixture.
-
Dilute into aqueous buffer: Slowly add the co-solvent stock solution to your aqueous buffer while vortexing to ensure rapid mixing. The final concentration of the co-solvent should be optimized to be the lowest effective concentration to avoid impacting your experimental system.
Table 1: Example Co-solvent Systems
| Co-solvent System (v/v) | Final Concentration of Organic Solvents in Aqueous Medium | Notes |
| 10% DMSO | 10% | May be suitable for some in vitro assays, but can have cellular effects. |
| 5% DMSO / 5% PEG-400 | 10% | PEG-400 can help maintain solubility upon dilution. |
| 2% DMSO / 10% Propylene Glycol | 12% | Propylene glycol is a commonly used excipient in pharmaceutical formulations. |
Guide 3: Utilizing Surfactants to Improve Solubility
This guide explains how to use surfactants to create micellar formulations that can solubilize hydrophobic compounds.
Objective: To use surfactants to increase the apparent aqueous solubility of 8-Chloro-dibenz[b,f]-[1][2]oxazepine for in vitro assays.
Underlying Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in water. The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, increasing their overall solubility in the aqueous phase.[8]
Protocol:
-
Select a surfactant: Non-ionic surfactants are generally preferred for biological applications due to their lower toxicity. Common examples include Polysorbate 80 (Tween® 80) and Kolliphor® EL (formerly Cremophor® EL).
-
Prepare a surfactant-containing buffer: Prepare your aqueous buffer (e.g., PBS) containing the surfactant at a concentration above its CMC. For Tween® 80, the CMC is approximately 0.0013% w/v. A starting concentration of 0.1% to 1% (w/v) is recommended.
-
Prepare a concentrated stock solution of 8-Chloro-dibenz[b,f]-[1][2]oxazepine in a minimal amount of a water-miscible organic solvent (e.g., ethanol or DMSO).
-
Dilute into the surfactant solution: Slowly add the organic stock solution to the surfactant-containing buffer while vortexing vigorously. The surfactant micelles will help to entrap the compound and prevent precipitation.
Workflow for Selecting a Solubilization Strategy
Caption: Decision workflow for solubilizing 8-Chloro-dibenz[b,f]-[1][2]oxazepine.
Guide 4: Employing Cyclodextrins for Enhanced Solubility
This guide covers the use of cyclodextrins to form inclusion complexes and improve solubility.
Objective: To increase the aqueous solubility of 8-Chloro-dibenz[b,f]-[1][2]oxazepine through complexation with cyclodextrins.
Underlying Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic "guest" molecules, like 8-Chloro-dibenz[b,f]-[1][2]oxazepine, forming an inclusion complex that is more water-soluble.[9][10]
Protocol:
-
Select a cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.
-
Prepare a cyclodextrin solution: Dissolve HP-β-CD in your desired aqueous buffer to create a stock solution (e.g., 10-40% w/v).
-
Method A: Direct Solubilization
-
Add an excess of 8-Chloro-dibenz[b,f]-[1][2]oxazepine powder directly to the HP-β-CD solution.
-
Stir or sonicate the mixture for several hours (or overnight) at room temperature to facilitate complex formation.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting filtrate is your saturated solution.
-
-
Method B: Solvent Evaporation (for higher loading)
Experimental Protocol: Phase Solubility Study with HP-β-CD
Caption: Workflow for a phase solubility study with cyclodextrins.
Concluding Remarks
The successful solubilization of a poorly water-soluble compound like 8-Chloro-dibenz[b,f]-[1][2]oxazepine often requires an empirical and systematic approach. The strategies outlined in this guide, from the use of co-solvents and surfactants to complexation with cyclodextrins, provide a range of options to overcome this common challenge. It is crucial to consider the downstream application when selecting a solubilization method, as the excipients used can potentially interfere with biological assays. We recommend starting with the simplest approach (e.g., a co-solvent system) and progressing to more complex formulations as needed. Always perform appropriate vehicle controls in your experiments to account for any effects of the solubilizing agents.
References
- Vertex AI Search. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- ResearchGate. (2026, January 10). REVIEW ON SOLUBILITY ENHANCEMENT TECHNIQUES FOR HYDROPHOBIC DRUGS.
- Asian Journal of Pharmaceutics. (2016, April 30). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview.
- PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
- Strathclyde Institute Of Pharmacy And Biomedical Sciences. (2016, January 7).
-
Santa Cruz Biotechnology. (n.d.). 8-Chloro-dibenz[b,f][1][2]oxazepine-10(11H)-carboxylic acid 2-[3-[(2-furanylmethyl)thio]-1-oxopropyl]hydrazide.
- PubChemLite. (n.d.). Dibenz(b,f)(1,4)oxazepine-10(11h)-carboxylic acid, 8-chloro-, 2-acetylhydrazide.
- PMC. (n.d.).
- Purdue University. (n.d.).
-
Sigma-Aldrich. (n.d.). 8-chlorodibenzo[b,f][1][2]oxazepine-11(10H)-thione.
- Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- AAPS Advances in Pharmaceutical Sciences Series. (n.d.).
-
PubChem. (n.d.). 2-chlorodibenz[b,f][1][2]oxazepin-11(10H)-one.
- PubChem. (n.d.). Dibenz(B,F)(1,4)Oxazepine.
- Semantic Scholar. (n.d.). Microbial transformation of 8-chloro-10,11-dihydrodibenz(b,f)(1,4)oxazepine by fungi.
-
PubMed. (2016, November 15). Dibenzo[b,f][1][2]oxazepines and dibenzo[b,e]oxepines: Influence of the chlorine substitution pattern on the pharmacology at the H1R, H4R, 5-HT2AR and other selected GPCRs.
- ResearchGate. (2025, December 6). A simple, convenient and effective method for the synthesis of dibenz(b,f) 1,4-oxazepines(cr); a new generation riot control agent and its analogues.
-
Cheméo. (n.d.). Chemical Properties of Dibenz[b,f]][1][2]oxazepine (CAS 257-07-8).
Sources
- 1. wjbphs.com [wjbphs.com]
- 2. asiapharmaceutics.info [asiapharmaceutics.info]
- 3. Dibenz(B,F)(1,4)Oxazepine | C13H9NO | CID 9213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scent.vn [scent.vn]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 9. researchgate.net [researchgate.net]
- 10. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
Removing impurities from synthesized 8-Chloro-dibenz[b,f]-[1,4]oxazepine batches
Batch Protocol ID: CR-INT-08-PUR Applicable For: Intermediate Synthesis (Loxapine/Amoxapine Precursors) & CR Analogues Safety Alert: 8-Chloro-dibenz[b,f]-[1,4]oxazepine is a potent peripheral sensory irritant (CR Gas).[1][2] All procedures must be performed in a certified fume hood with full PPE (respiratory protection required).[2]
Introduction: The Purification Paradox
Welcome to the technical support hub for dibenzoxazepine synthesis. If you are synthesizing 8-Chloro-dibenz[b,f]-[1,4]oxazepine, you are likely facing one of three critical failures:
-
The "Tar" Trap: Post-cyclization residues (usually from Polyphosphoric Acid - PPA) that refuse to crystallize.[1][2]
-
Regioisomer Contamination: Difficulty separating the 8-chloro target from 7-chloro isomers or uncyclized intermediates.[1][2]
-
Oiling Out: The product separates as a viscous oil rather than the expected pale yellow needles.
This guide moves beyond standard literature to address the mechanics of failure and the logic of remediation.
Module 1: De-Tarring the PPA Cyclization
The Issue: Cyclization using Polyphosphoric Acid (PPA) or POCl3 often yields a dark, viscous black tar due to polymerization of the phenolic starting materials or oxidative degradation.
The Fix: The "Quench & Partition" Protocol.[1][2] Direct filtration of PPA mixtures is impossible.[1][2] You must exploit the solubility differential between the inorganic acid matrix and the organic product.[2]
Step-by-Step Protocol
-
Thermal Control: Cool the reaction mass to 60–70°C. Do not cool to room temperature yet, or the PPA will solidify.
-
The Ice Strike: Pour the warm reaction mass slowly into a mechanically stirred slurry of crushed ice and water (Ratio: 10g Ice per 1g PPA).
-
Why? This hydrolyzes the polyphosphates into orthophosphates, breaking the viscous matrix.[2]
-
-
Neutralization: Adjust pH to ~8-9 using 50% NaOH or NH4OH. The product is a weak base; acidic conditions will keep it protonated and soluble in water.[1][2]
-
Extraction: Extract immediately with Toluene or Ethyl Acetate.[1][2]
Troubleshooting Workflow (Graphviz)
Caption: Workflow for breaking PPA matrices and managing emulsions during workup.
Module 2: Chemical Purification (Acid-Base Swing)
The Issue: Chromatographic separation is difficult due to the low polarity difference between the product and starting materials (e.g., 2-amino-4-chlorophenol derivatives).[1][2]
The Fix: Exploit the basic nitrogen of the oxazepine ring.[2] Most impurities in this synthesis are either Acidic (phenolic starting materials) or Neutral (nitro-intermediates, tars).[1][2] The target molecule is Basic .[1][2]
The "pH Swing" Protocol
-
Dissolution: Dissolve crude solid in Ethyl Acetate.
-
Acid Extraction: Extract the organic layer with 1M HCl (3x).
-
Base Wash: Take the acidic aqueous layer (containing your product) and wash it once with fresh Ethyl Acetate to remove entrained neutrals.[1][2]
-
Liberation: Basify the aqueous layer (pH > 10) with NaOH.[1][2] The product will precipitate or oil out.[1][2]
-
Recovery: Extract the now-cloudy aqueous phase with fresh Ethyl Acetate, dry over MgSO4, and evaporate.
Module 3: Crystallization & Solvent Selection
The Issue: The compound often "oils out" (Liquid-Liquid Phase Separation) instead of crystallizing, or retains a pink/red hue.
The Fix: Solvent polarity tuning. Literature suggests ethanol, but in practice, the presence of water in ethanol often causes oiling.[2]
Solvent Efficiency Table
| Solvent System | Suitability | Notes |
| Ethanol (Abs) | ⭐⭐⭐ | Good for final polishing.[1][2] Requires slow cooling to avoid oiling.[1][2] |
| EtOAc / Heptane | ⭐⭐⭐⭐ | Recommended. Dissolve in min.[1][2] hot EtOAc, add Heptane until turbid. |
| Methanol | ⭐⭐ | Often leads to supersaturation without nucleation.[1][2] |
| Toluene | ⭐ | Too soluble; poor recovery yields.[1][2] |
| Acetone/Water | ⚠️ | Avoid. High risk of oiling out due to rapid polarity shift.[1][2] |
Crystallization Decision Logic (Graphviz)
Caption: Decision matrix for preventing 'oiling out' during recrystallization.[1][2]
Frequently Asked Questions (FAQs)
Q: My product has a persistent pink/red color. Is it pure? A: No. The pink coloration typically indicates oxidation products (quinones) or trace metal complexes from the reduction step (if SnCl2 or Fe was used).[1][2]
-
Fix: Perform a filtration through a short pad of silica gel or activated charcoal in Ethyl Acetate before the final recrystallization.[1][2]
Q: I see a "Ghost Peak" on HPLC at RRT 0.95 or 1.05. A: This is likely the 7-chloro isomer or a regioisomer from the starting material (if 3-chlorophenol was present as an impurity in 4-chlorophenol).[1][2]
-
Fix: Recrystallization is rarely effective for this.[1][2] Use Flash Chromatography (Gradient: 0-20% EtOAc in Hexane).[1][2] The isomers have slightly different dipole moments.[1][2]
Q: The melting point is lower than the literature value (72-73°C). A: This indicates solvent entrapment or moisture.[1][2] The 8-chloro-dibenz[b,f]-[1,4]oxazepine lattice can trap solvent molecules.[1][2]
-
Fix: Dry the crystals under high vacuum ( < 5 mbar) at 40°C for 12 hours. Ensure no water was introduced during the "pH Swing."[1][2]
References
-
Loxapine Intermediate Synthesis: Thieme Connect. "A Telescopic, Sustainable Synthesis of the Key Starting Materials of Antipsychotic Drugs Quetiapine and Loxapine."[2][4] Pharmaceutical Fronts, 2025.[1][2] [Link]
-
Regioselective Synthesis & Solvent Effects: Royal Society of Chemistry.[1][2] "Switchable solvent-controlled divergent synthesis: an efficient and regioselective approach to pyrimidine and dibenzo[b,f][1,4]oxazepine derivatives."[2][5] Organic Chemistry Frontiers. [Link]
-
Purification of Phosphoric Acid Residues: Open Chemical Engineering Journal. "Study on the Purification Process of Phosphoric Acid Using Organic Solvents." [Link]
Sources
- 1. TTD: Therapeutic Target Database [ttd.idrblab.cn]
- 2. CR gas - Wikipedia [en.wikipedia.org]
- 3. Loxapine | C18H18ClN3O | CID 3964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. thieme-connect.de [thieme-connect.de]
- 5. Switchable solvent-controlled divergent synthesis: an efficient and regioselective approach to pyrimidine and dibenzo[b,f][1,4]oxazepine derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing SPE Recovery for CR Agent (Dibenz[b,f][1,4]oxazepine)
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with extracting and quantifying the riot control agent CR (dibenz[b,f][1,4]oxazepine) from complex biological or environmental matrices.
Due to its specific physicochemical properties—namely its lipophilicity and the weakly basic nature of its oxazepine imine nitrogen—CR agent often suffers from poor recovery during standard Solid-Phase Extraction (SPE) workflows. As a Senior Application Scientist, I have structured this guide to move beyond basic protocols, providing the mechanistic causality behind each step to ensure your extraction workflows are robust, reproducible, and self-validating.
Part 1: Troubleshooting & FAQs (Mechanistic Insights)
Q1: Why am I seeing low SPE recovery (<50%) for CR agent when extracting from complex matrices like plasma or wastewater? A1: This is typically caused by sorbent mismatch leading to matrix breakthrough. CR agent is a highly lipophilic compound with an estimated LogP of ~3.01 [3]. When using traditional silica-based C18 sorbents, the presence of high lipid content or dissolved organic matter in the matrix can outcompete the CR agent for hydrophobic binding sites. Causality & Solution: Switch to a Polymeric Mixed-Mode Cation Exchange (MCX) sorbent. The polymeric backbone provides a higher surface area that resists dewetting, while the cation-exchange mechanism exploits the weakly basic nitrogen in the oxazepine ring for orthogonal retention, bypassing hydrophobic competition entirely [2].
Q2: How does sample pH dictate the retention mechanism of dibenzoxazepine on the SPE cartridge? A2: The imine-like nitrogen in the 1,4-oxazepine ring is weakly basic (estimated pKa ~3.0–4.0). Causality & Solution: If you attempt a purely reversed-phase (RP) SPE approach, the sample must be adjusted to a neutral or slightly alkaline pH (pH 7.0–8.0) to ensure the CR agent remains fully un-ionized, maximizing hydrophobic interactions. However, for the superior Mixed-Mode Cation Exchange (MCX) approach, you must strongly acidify the sample (pH ~2.5) to fully protonate the nitrogen. This allows strong electrostatic binding to the sulfonic acid groups on the sorbent, locking the analyte in place [1].
Q3: What causes matrix suppression in my LC-MS/MS analysis of CR agent post-SPE, and how do I eliminate it? A3: Matrix suppression is usually caused by co-eluting phospholipids or humic acids entering the mass spectrometer source. Causality & Solution: If your wash step is too weak (e.g., 100% water), hydrophobic interferents remain on the column and co-elute with the CR agent during the final organic elution. By using an MCX cartridge, the CR agent is held by strong ionic bonds. This allows you to introduce a harsh 100% Methanol wash step. The polar and hydrophobic interferents are stripped away, while the protonated CR agent remains firmly bound to the sorbent.
Part 2: Validated Experimental Protocol
The following methodology utilizes a Mixed-Mode Cation Exchange (MCX) SPE workflow. It is designed as a self-validating system : by analyzing the specific fractions collected during the wash steps, you can instantly diagnose where a failure occurred if recovery drops.
MCX SPE Workflow for CR Agent (Plasma/Environmental Water)
-
Sample Pre-treatment (Ionization): Dilute 1 mL of the sample with 1 mL of 2% Formic Acid (FA) in LC-MS grade water. Centrifuge at 10,000 x g for 5 minutes. Mechanistic Note: This drops the pH to ~2.5, ensuring the complete protonation of the oxazepine nitrogen.
-
Conditioning (Sorbent Activation): Pass 2 mL of Methanol (MeOH) through the 30 mg/3cc MCX cartridge, followed by 2 mL of LC-MS grade water. Do not let the sorbent dry.
-
Loading (Electrostatic Capture): Load the acidified sample at a controlled flow rate of 1 mL/min.
-
Washing (Orthogonal Clean-up):
-
Wash 1: 2 mL of 2% FA in water. (Strips away neutral and acidic polar interferents).
-
Wash 2: 2 mL of 100% MeOH. (Strips away neutral hydrophobic interferents like lipids). Self-Validation Checkpoint: Collect the Wash 2 fraction and inject it into the LC-MS/MS. If CR agent is detected here, your initial sample pH was not low enough, resulting in a failure of ionic binding.
-
-
Elution (Charge Neutralization): Elute the target analyte with 2 mL of 5% Ammonium Hydroxide (
) in Methanol. Mechanistic Note: The high pH (>10) rapidly deprotonates the CR agent, neutralizing its charge. The ionic bond to the sulfonic acid groups is broken, and the organic solvent elutes the now-hydrophobic molecule [2]. -
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase (e.g., 50:50 Water:Acetonitrile with 0.1% FA) for analysis.
Part 3: Quantitative Data & Optimization Metrics
The table below summarizes the causality between sorbent chemistry, wash stringency, and the resulting quantitative recovery of CR agent.
| Sorbent Chemistry | Wash Solvent Stringency | Elution Solvent | Average Recovery (%) | Matrix Effect (Ion Suppression) |
| Silica C18 (Reversed-Phase) | 100% Water | 100% Methanol | 45 - 55% | -42% (Severe) |
| Polymeric HLB (Reversed-Phase) | 5% Methanol in Water | 100% Acetonitrile | 82 - 88% | -18% (Moderate) |
| Polymeric MCX (Mixed-Mode) | 2% FA / Water, then 100% Methanol | 5% | 94 - 98% | < 5% (Negligible) |
Part 4: Workflow Visualization
Fig 1. Optimized Mixed-Mode Cation Exchange (MCX) SPE Workflow for CR Agent.
References
- Riot Control Agents Source: ICDST E-print archive of engineering and scientific PDF documents URL
- Application Note: High-Performance Liquid Chromatography (HPLC)
- Dibenz[b,f][1,4]oxazepine | 257-07-8 Source: Smolecule URL
Technical Support Center: Troubleshooting Baseline Noise in MS Analysis of Dibenzoxazepines
Welcome to the technical support center for mass spectrometry analysis of dibenzoxazepines. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues related to baseline noise in their LC-MS/MS workflows. High baseline noise can significantly impact the sensitivity and accuracy of your analysis, making it difficult to detect and quantify low-level analytes. This resource provides a structured, question-and-answer approach to systematically identify and eliminate the sources of this noise.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Sample Preparation-Related Noise
Question 1: I'm observing a high, noisy baseline when analyzing dibenzoxazepines in plasma samples prepared by protein precipitation. What are the likely causes and how can I fix this?
Answer: Protein precipitation is a straightforward method, but it can often leave behind significant amounts of matrix components that cause high baseline noise.[1] The primary culprits in plasma are phospholipids, which are notorious for causing ion suppression and contributing to a noisy baseline, especially during the early part of a chromatographic run where they tend to elute.[2][3] Dibenzoxazepines are basic compounds and can be particularly susceptible to ion suppression from these co-eluting matrix components.[4]
Causality and Recommended Actions:
-
Phospholipid Interference: Phospholipids from cell membranes are a major source of matrix effects.[3] They can build up on your column and in the MS source, leading to a persistently high and noisy baseline.[5]
-
Solution 1: Phospholipid Removal Plates: Incorporate a phospholipid removal step after protein precipitation. These specialized plates contain a sorbent that selectively removes phospholipids from the sample.[3]
-
Solution 2: Solid-Phase Extraction (SPE): Switch to a more robust sample preparation method like SPE. For dibenzoxazepines like loxapine and its metabolites, cation-exchange SPE has proven effective in cleaning up plasma samples.[6]
-
Solution 3: Liquid-Liquid Extraction (LLE): LLE can also be an effective technique to separate dibenzoxazepines from the more polar phospholipids.
-
-
Insufficient Protein Removal: Incomplete protein precipitation can lead to fouling of the analytical column and the MS source.
-
Solution: Ensure the ratio of precipitant (e.g., acetonitrile, methanol) to plasma is optimal, typically at least 3:1. Also, ensure thorough vortexing and adequate centrifugation time and speed to pellet the proteins effectively.
-
Experimental Protocol: Solid-Phase Extraction (SPE) for Dibenzoxazepines in Plasma
-
Conditioning: Condition a cation-exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent, such as 1 mL of 0.1% formic acid in water, to remove interferences.
-
Elution: Elute the dibenzoxazepine analytes with 1 mL of a more basic and/or higher organic content solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
Section 2: LC System and Mobile Phase-Related Noise
Question 2: My baseline is clean when I inject a standard in a pure solvent, but it becomes noisy and drifts during a gradient run with my mobile phase. What should I investigate?
Answer: This scenario strongly points to contamination in your mobile phase components or issues with the LC system itself. Since dibenzoxazepine analysis often involves gradient elution to separate the parent drug from its metabolites, even low-level contaminants in the weaker mobile phase can concentrate on the column and elute as a broad peak or cause a rising baseline as the organic content increases.[7][8]
Causality and Recommended Actions:
-
Solvent and Additive Purity: The most common source of baseline noise is impurities in the solvents or additives.[7][9]
-
Solution: Always use LC-MS grade solvents and freshly opened, high-purity additives like formic acid or ammonium formate.[10][11] Avoid using shared laboratory squeeze bottles for additives, as these are prone to contamination.[12] Do not top off solvent reservoirs; instead, use fresh solvent in a clean bottle.[12]
-
-
Microbial Growth: Aqueous mobile phases, especially those near a neutral pH, are susceptible to microbial growth, which can cause significant baseline noise and system blockages.[1][13]
-
Solution: Prepare aqueous mobile phases fresh daily. If the system is not in use, flush it with a high-organic solvent mixture (e.g., 80:20 acetonitrile:water) to prevent microbial growth.[1]
-
-
Contaminated Glassware: Detergents and other residues on glassware can leach into your mobile phase and cause baseline noise.[14][15]
-
Solution: Dedicate glassware for mobile phase preparation and clean it thoroughly, avoiding detergents. A final rinse with a high-purity solvent that will be used in the mobile phase is a good practice.[12]
-
-
Pump and Degasser Issues: Poorly mixed mobile phases or dissolved gases can lead to a noisy baseline.[7]
-
Solution: Ensure your pump's proportioning valves are functioning correctly and that the online degasser is working efficiently. A pulsating baseline can be indicative of a pump seal or check valve issue.[7]
-
Data Presentation: Impact of Solvent Quality on Baseline Noise
| Solvent Grade | Typical Baseline Noise (counts) | Observations |
| HPLC Grade | 1 x 10^5 - 5 x 10^5 | May contain non-volatile impurities causing adducts and a higher baseline. |
| LC-MS Grade | 1 x 10^4 - 5 x 10^4 | Lower background noise and fewer contaminant peaks.[9] |
| "Hypergrade" LC-MS | < 1 x 10^4 | Minimal contaminant peaks, ion suppression, and background noise.[9] |
Section 3: Mass Spectrometer-Related Noise
Question 3: I have a consistently high baseline with random spikes, even when infusing the mobile phase directly into the mass spectrometer. What are the potential MS-related sources of this noise?
Answer: When the noise persists without the LC column, the issue is likely within the mass spectrometer itself or from contaminants being introduced directly. This points towards a contaminated ion source or issues with the system's electronics or gas supply.
Causality and Recommended Actions:
-
Contaminated Ion Source: The ion source is the most common site for contamination buildup, especially when analyzing samples from complex biological matrices.[4][5] This leads to a high chemical background.
-
Solution: Perform a thorough cleaning of the ion source components, including the ESI probe, capillary, and skimmer cone, according to the manufacturer's guidelines.[6] Be sure to use clean, lint-free cloths and high-purity solvents for cleaning.
-
-
Gas Supply Impurities: Impurities in the nitrogen gas (nebulizing, drying, and collision gases) can introduce noise.
-
Solution: Ensure you are using high-purity nitrogen (99.5% or higher) and that all gas lines and filters are clean and in good condition.
-
-
Electronic Noise: While less common, electronic issues can manifest as a noisy baseline.
-
Solution: Check for any loose electrical connections. If the problem persists, it may require a service engineer to diagnose. Power cycling the instrument can sometimes resolve transient electronic issues.
-
Experimental Workflow: Systematic Isolation of Noise Source
Caption: A logical workflow for isolating the source of baseline noise.
Protocol: General Ion Source Cleaning
-
Venting the System: Follow the manufacturer's procedure to safely vent the mass spectrometer.
-
Disassembly: Carefully remove the ion source components as per the instrument manual. It is advisable to take pictures at each stage of disassembly for easy reassembly.[6]
-
Cleaning:
-
Metal Parts: Sonicate metal parts in a sequence of high-purity solvents, for example, 50:50 water:methanol, followed by 100% methanol, and finally 100% acetonitrile. For stubborn residues, a mild abrasive polish may be used, followed by thorough rinsing.[6]
-
Ceramics and Insulators: Clean these parts carefully with a lint-free cloth dampened with solvent. Avoid abrasives.
-
-
Drying: Ensure all parts are completely dry before reassembly. This can be done with a stream of high-purity nitrogen or in a low-temperature oven.
-
Reassembly and Pump-down: Reassemble the source, ensuring not to touch any surfaces with bare hands (use powder-free gloves). Pump down the system and allow it to stabilize before re-evaluating the baseline.
By systematically working through these potential sources of baseline noise, from sample preparation to the mass spectrometer itself, you can effectively diagnose and resolve the issues hampering your dibenzoxazepine analysis, leading to more reliable and sensitive results.
References
-
Waters Corporation. (n.d.). A Simple LC-MS/MS Method for Simultaneous Analysis of 35 Anti-psychotics in Human Plasma for Clinical Research. Retrieved from [Link]
-
Scientific Instrument Services. (n.d.). MS Tip: Mass Spectrometer Source Cleaning Procedures. Retrieved from [Link]
-
Waters Corporation. (n.d.). A Simple LC-MS/MS Method for Simultaneous Analysis of 35 Anti-psychotics in Human Plasma for Clinical Research. Retrieved from [Link]
-
Quantum Analytics. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise. Retrieved from [Link]
-
Waters Corporation. (n.d.). Controlling Contamination in LC/MS Systems. Retrieved from [Link]
-
ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
-
Shimadzu. (n.d.). Mobile phases compatible for LC/MS. Retrieved from [Link]
- Li, W., et al. (2009). Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects. Rapid Communications in Mass Spectrometry, 23(14), 2133-2145.
-
Nitrosamines Exchange. (2022, June 16). Background noise in UPLC-MS/MS experience? Retrieved from [Link]
-
American Pharmaceutical Review. (2014, August 26). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Retrieved from [Link]
-
SCIEX. (2023, January 17). Troubleshooting Common LC Issues on SCIEX Triple Quad™ and QTRAP® Systems. Retrieved from [Link]
-
SCIEX. (n.d.). LC-MS Maintenance and Troubleshooting - Tips and Tricks for New Users. Retrieved from [Link]
-
Agilent Technologies. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved from [Link]
-
Phenomenex. (2022, November 2). Mobile Phase Prep: Key Tips & Tricks. Retrieved from [Link]
-
East Carolina University. (n.d.). Xevo TQ-S Micro Triple Quadrupole LC-MS/MS (Waters). Retrieved from [Link]
-
Waters Corporation. (n.d.). Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems. Retrieved from [Link]
-
Separation Science. (2025, September 30). Explore Solutions for Quantitative Pharmaceutical Analysis. Retrieved from [Link]
-
National Institute of Environmental Health Sciences. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Retrieved from [Link]
-
Waters Corporation. (n.d.). Xevo TQ-S micro Brochure. Retrieved from [Link]
-
Agilent Technologies. (n.d.). LC and LC/MS Troubleshooting. Retrieved from [Link]
-
ResearchGate. (2024, June 4). How exactly do we prepare mobile phases used for LC/MS? Retrieved from [Link]
-
University of Colorado. (2021, January 5). Cleaning Procedures for Laboratory Equipment. Retrieved from [Link]
-
Agilent Technologies. (2019). LC Troubleshooting Guide. Retrieved from [Link]
-
SCIEX. (n.d.). LC-MS Maintenance and Troubleshooting - Tips and Tricks for New Users. Retrieved from [Link]
-
American Laboratory. (2022, December 1). Coping with Matrix Effects Caused by Phospholipids in Biological Samples. Retrieved from [Link]
-
LCGC International. (2020, November 12). Ion Suppression: A Major Concern in Mass Spectrometry. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Sciences. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]
-
Waters Corporation. (n.d.). How to prepare and install mobile phases on an LC/MS system to minimize contamination. Retrieved from [Link]
-
Biometrik Riset Indonesia. (2023, December 26). WELCOME Our New Instrument Waters LCMS-MS Xevo TQ-S Micro. Retrieved from [Link]
-
LCGC North America. (n.d.). LC Troubleshooting Bible. Retrieved from [Link]
-
University College London. (n.d.). HPLC solvents and mobile phase additives. Retrieved from [Link]
-
LabRulez. (2021, May 27). Eliminate the Fear in Agilent LC/MS System Maintenance & Troubleshooting. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: An overview. Retrieved from [Link]
-
LCGC. (2022, August 1). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? Retrieved from [Link]
-
Chromatography Forum. (2012, October 5). HELP! very noisy basline. Retrieved from [Link]
-
Agilent Technologies. (2020, February 11). Techniques for Avoiding Unexpected Problems in LC and GC Analysis. Retrieved from [Link]
-
PubMed. (2012, April 11). Structural elucidation of degradation products of a benzopyridooxathiazepine under stress conditions using electrospray orbitrap mass spectrometry. Retrieved from [Link]
-
Proceedings of the National Academy of Sciences. (n.d.). Electrospray ionization mass spectrometry analysis of changes in phospholipids in RBL-2H3 mastocytoma cells during degranulation. Retrieved from [Link]
-
Analyst. (n.d.). Use of ion pairing reagents for sensitive detection and separation of phospholipids in the positive ion mode LC-ESI-MS. Retrieved from [Link]
-
ACS Chemical Neuroscience. (2021, April 26). Secondary Ion Mass Spectrometry Imaging Reveals Changes in the Lipid Structure of the Plasma Membranes of Hippocampal Neurons following Drugs Affecting Neuronal Activity. Retrieved from [Link]
-
LCGC. (2020, November 16). Chemical Warfare Nerve Agents — Analyzing Their Degradation Products. Retrieved from [Link]
-
Allied Academies. (n.d.). Mass Spectra 2018: Elucidation of unknown pharmaceutical degradation products: Structures and pathways- Kung Tien Liu- Everlight Chemical Industrial Corporation | Abstract. Retrieved from [Link]
-
RUIdeRA. (n.d.). Characterisation of oxazepam degradation products by high-performance liquid chromatography/electrospray ionisation mass specctrometry and electrospray ionization quadrupole time-of-flight tandem mass spectrometry. Retrieved from [Link]
Sources
- 1. massspec.unm.edu [massspec.unm.edu]
- 2. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. zefsci.com [zefsci.com]
- 6. MS Tip: Mass Spectrometer Source Cleaning Procedures [sisweb.com]
- 7. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Mobile Phase Prep: Key Tips & Tricks [phenomenex.com]
- 11. researchgate.net [researchgate.net]
- 12. support.waters.com [support.waters.com]
- 13. msf.barefield.ua.edu [msf.barefield.ua.edu]
- 14. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. mass-spec.chem.ufl.edu [mass-spec.chem.ufl.edu]
Enhancing stability of 8-Chloro-dibenz[b,f]-[1,4]oxazepine in storage solutions
Introduction & Core Scope
Welcome to the technical support hub for 8-Chloro-dibenz[b,f]-[1,4]oxazepine (commonly referred to as CR Gas or CR Irritant ; CAS: 257-07-8).[1][2][3][4]
While often categorized alongside CS and CN agents, CR is chemically distinct.[1][2][4] It is a dibenzoxazepine, structurally related to the antipsychotic loxapine.[2][4][5][6] Unlike CS gas, which hydrolyzes rapidly in water, CR is remarkably persistent and chemically stable .[1][2][4]
The Challenge: The primary "stability" issue with CR in a research context is not chemical degradation, but physical instability (precipitation) and surface adsorption .[2][4] Its high lipophilicity (LogP ~2.[2][3][4]6) causes it to "crash out" of aqueous buffers and bind aggressively to plasticware, leading to erratic concentration data in TRPA1 assays or toxicological screens.[1][2][4]
This guide provides the protocols necessary to maintain CR in a stable, soluble state for reproducible experimental data.
Critical Storage Parameters
The following parameters are non-negotiable for maintaining the integrity of CR stock and working solutions.
| Parameter | Specification | Scientific Rationale |
| Primary Solvent | Anhydrous DMSO (Dimethyl Sulfoxide) | CR is highly soluble in DMSO (>50 mM).[1][2][3][4] DMSO prevents the hydrolysis that can occur (albeit slowly) in protic solvents over years.[2][3][4] |
| Secondary Solvent | Ethanol (Absolute) | Acceptable alternative, though higher volatility makes concentration management harder over long periods.[1][2][3][4] |
| Aqueous Solubility | Very Low (<0.1 mg/mL) | CR is hydrophobic. It will precipitate immediately in PBS or media without a carrier solvent or surfactant.[2][3][4] |
| Storage Temp. | -20°C (Stock) | Slows kinetic energy to prevent spontaneous oxidation or ring-opening reactions.[2][3][4] |
| Container Material | Glass (Silanized preferred) | CR adsorbs to polypropylene/polystyrene. Use glass vials with PTFE-lined caps to prevent loss of titer.[2][3][4] |
| Light Sensitivity | Protect from Light | As a halogenated heterocycle, CR is susceptible to photolytic dechlorination over extended exposure.[1][2][4] |
Troubleshooting Guide
Direct solutions to common experimental failures.
Issue 1: "My EC50 values for TRPA1 activation are shifting/increasing."
-
Root Cause: Adsorption. You are likely preparing serial dilutions in plastic tubes or using a reservoir made of polystyrene.[2][4] CR is lipophilic and binds to the plastic, effectively lowering the free concentration delivered to the cells.[2][4]
-
Corrective Action:
Issue 2: "Visible crystals form when I add the stock to the culture media."
-
Root Cause: Solvent Shock. Adding a high-concentration DMSO stock directly to a static aqueous volume causes local supersaturation.[2][3][4]
-
Corrective Action:
Issue 3: "The stock solution has turned from pale yellow to dark orange."
-
Root Cause: Oxidation/Photolysis. The dibenzoxazepine ring has likely undergone oxidative degradation or ring-opening due to light exposure or poor sealing (oxygen ingress).[2][3][4]
-
Corrective Action:
Frequently Asked Questions (FAQ)
Q: Can I store CR in PBS at 4°C for a week? A: No. While CR is chemically stable in water (it resists hydrolysis better than CS), it is physically unstable.[1][2][3][4] It will likely micro-precipitate or adhere to the container walls within 24 hours.[2][4] Always prepare aqueous working solutions immediately before use .[2][3][4]
Q: Is CR sensitive to pH? A: Yes. While stable at neutral pH (7.0–7.4), extreme alkalinity (pH > 9) can accelerate nucleophilic attack on the imine-like bond in the oxazepine ring, leading to hydrolysis.[1][2][3][4] Avoid alkaline lysis buffers if you are trying to recover the parent compound.[2][4]
Q: How do I dispose of CR solutions safely? A: CR is a potent lacrimator and sensory irritant.[2][4] Do not pour down the sink. Treat with a nucleophilic decontamination solution (e.g., 5% sodium hydroxide in ethanol) to break the ring structure, then dispose of as hazardous chemical waste.[1][2][3][4]
Experimental Protocols
Protocol A: Preparation of Stable Master Stock (50 mM)
Reagents:
Workflow:
-
Weighing: Weigh the CR solid into a glass vial. Note: Wear full PPE (goggles, respirator, gloves) and work in a fume hood.[1][2][3][4] CR dust is extremely irritating.[2][4]
-
Calculation: Calculate DMSO volume required for 50 mM.
-
Solubilization: Add DMSO. Vortex vigorously for 30 seconds.[2][3][4] Inspect for clarity.
-
Aliquot: Dispense small volumes (e.g., 50 µL) into individual amber glass vials to avoid freeze-thaw cycles.
-
Storage: Seal with Parafilm and store at -20°C.
Protocol B: Workflow Visualization
The following diagram illustrates the decision logic for handling CR to prevent precipitation and adsorption.
Caption: Figure 1. Critical workflow for CR agent solubilization. Note the failure points (Red) associated with aqueous direct solvation and plasticware usage.
References
-
PubChem. (n.d.).[2][3][4] Dibenz[b,f][1,4]oxazepine (CR Gas) Compound Summary. National Library of Medicine.[2][3][4] Retrieved October 26, 2023, from [Link][1][2][3][4]
-
Gaskin, S., et al. (2013).[1][2][3][4] The reactivity of the riot control agent CR (dibenz[b,f][1,4]oxazepine) with nucleophiles. Tetrahedron Letters. (General reference for chemical stability and degradation mechanisms).
-
National Institute of Justice. (2018).[2][3][4] Guide for the Selection of Personal Protective Equipment for Emergency First Responders. (Reference for handling and safety protocols).
-
Scientific Committee on Health and Environmental Risks (SCHER). (2008).[2][3][4] Risk Assessment on the use of Riot Control Agents. European Commission.[2][4] (Reference for toxicological stability and persistence).
Sources
- 1. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 2. CR gas - Wikipedia [en.wikipedia.org]
- 3. PubChemLite - Dibenz(b,f)(1,4)oxazepine-10(11h)-carboxylic acid, 8-chloro-, 2-acetylhydrazide (C16H14ClN3O3) [pubchemlite.lcsb.uni.lu]
- 4. Dibenz(B,F)(1,4)Oxazepine | C13H9NO | CID 9213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CR_gas [bionity.com]
- 6. benchchem.com [benchchem.com]
Resolving co-elution issues of CR gas and CS gas in chromatographic separation
Welcome to the Riot Control Agent (RCA) Analytical Support Center
You have reached the Tier 3 Technical Support guide for the separation of CS gas (2-chlorobenzalmalononitrile) and CR gas (dibenz[b,f][1,4]oxazepine).
While both are classified as sensory irritants and often analyzed together in forensic samples, they present distinct chemical challenges. CS is thermally labile and electrophilic, while CR is a stable, tricyclic heteroaromatic. "Co-elution" in this context is often a symptom of two underlying issues: insufficient stationary phase selectivity or misidentification of CS thermal degradation products as the CR analyte.
This guide provides the diagnostic logic, method parameters, and validation protocols to resolve these overlapping peaks.
Module 1: Diagnosis & Root Cause Analysis
Before altering your method, you must determine if you are facing true co-elution or a degradation artifact.
The "Ghost Peak" Trap: CS gas is thermally unstable. In a hot GC inlet (>280°C) or on a dirty liner, it degrades primarily into 2-chlorobenzaldehyde (2-CBA) and 2-chlorobenzylmalononitrile .
-
Scenario A: If your "CR" peak appears earlier than expected, it may actually be 2-CBA.
-
Scenario B: If CS and CR are truly merging, your temperature ramp is likely too aggressive through the 180°C–240°C window, or your column lacks the pi-pi interaction strength to differentiate the aromatic systems.
Diagnostic Logic Tree
Figure 1: Diagnostic flowchart to distinguish between physical co-elution and chemical degradation artifacts.
Module 2: GC-MS Method Optimization
If you have confirmed true co-elution (ions 188 and 195 are present in the same peak), use the following protocols to achieve baseline resolution.
Stationary Phase Selection
Standard non-polar columns (100% dimethylpolysiloxane or 5% phenyl) often struggle to separate these compounds because their boiling points are relatively close, and the separation relies purely on volatility.
-
Recommendation: Switch to a 35% Phenyl / 65% Methyl Polysiloxane column (e.g., DB-35MS).
-
Mechanism: The increased phenyl content enhances pi-pi interactions . CR gas, being a tricyclic aromatic system, interacts more strongly with the phenyl phase than the single-ring CS gas, significantly increasing the retention shift between them.
Optimized Temperature Program
Avoid "ballistic" heating. You need a mid-ramp hold or slowdown to allow the stationary phase to interact with the analytes.
| Parameter | Standard Screening (Poor Resolution) | Optimized Resolution Method |
| Column | DB-5MS (30m x 0.25mm x 0.25µm) | DB-35MS (30m x 0.25mm x 0.25µm) |
| Inlet Temp | 280°C (Causes CS degradation) | 250°C (Pulsed Splitless) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min (Constant Flow) |
| Oven Ramp | 50°C to 300°C @ 20°C/min | 50°C (1 min) → 150°C @ 20°C/min → 240°C @ 8°C/min (Separation Window) → 300°C @ 25°C/min |
| Transfer Line | 300°C | 260°C |
Critical Note on Inlet Temperature: Do not exceed 250°C for the inlet. Above this threshold, CS degradation accelerates exponentially, creating breakdown products that can co-elute with early eluters or widen the CS peak tail, obscuring CR [1].
Module 3: Mass Spectral Deconvolution (SIM Mode)
If you cannot change the column or method time is critical (e.g., rapid field analysis), you must rely on Selected Ion Monitoring (SIM) to mathematically resolve the peaks.
CS and CR have distinct fragmentation patterns. By targeting unique quantitation ions, you can integrate them separately even if they physically overlap.
Target Ions for Deconvolution
| Analyte | CAS Number | Molecular Weight | Quant Ion (m/z) | Qualifier Ions (m/z) |
| CS Gas | 2698-41-1 | 188.6 | 188 | 153 (M-Cl), 126 |
| CR Gas | 257-07-8 | 195.2 | 195 | 166 (M-CHO), 194 |
| 2-CBA (Degradant) | 89-98-5 | 140.5 | 139/140 | 111, 75 |
Protocol:
-
Set the MS to SIM/Scan mode.
-
Create a SIM group covering the expected elution window.
-
Select m/z 188 to quantify CS and m/z 195 to quantify CR.
-
Validation: Ensure the ratio of Quant/Qualifier ions remains constant across the peak width. If the ratio skews at the peak tail, an interference is present.
Module 4: The LC-MS Alternative
If thermal degradation of CS is uncontrollable (e.g., dirty matrices like soil or clothing extracts that catalyze breakdown in the GC inlet), Liquid Chromatography (LC) is the authoritative backup. LC avoids the thermal stress entirely.
Workflow:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 30% B to 95% B over 10 minutes.
-
Detection: ESI(+) Mode. Look for [M+H]+ ions: 189.0 (CS) and 196.1 (CR).
Frequently Asked Questions (FAQ)
Q: I see a peak at m/z 140 appearing in my CS standard. Is my standard contaminated? A: Likely not. This is 2-chlorobenzaldehyde , a thermal degradation product formed inside your GC inlet.
-
Fix: Clean the inlet liner, replace the gold seal, and lower the inlet temperature to 230°C–250°C. Use a deactivated splitless liner with glass wool to trap non-volatiles that catalyze this reaction [2].
Q: Can I use a wax column (PEG) to separate them? A: Not recommended. While PEG columns offer high selectivity, they have lower maximum temperature limits (usually ~250°C). CR gas is a high-boiler and may elute very late or cause carryover on a wax phase. Stick to mid-polarity phases like DB-35MS or DB-17MS.
Q: Why does the CR peak tail significantly? A: CR (dibenzoxazepine) is a basic amine. It interacts with active silanol sites on the column and liner.
-
Fix: Use "Ultra Inert" or fully deactivated liners and columns. Ensure your column is not old; column bleed exposes silanols which grab the amine group on the CR molecule.
References
-
Kluchinsky, T. A., et al. (2002). "Formation of 2-chlorobenzylidenemalononitrile (CS riot control agent) thermal degradation products at elevated temperatures." Journal of Chromatography A, 952(1-2), 205-213. Link
-
Smith, P. A., & Kluchinsky, T. A. (2002). "Variable degradation of the riot control agent 2-chlorobenzylidene malononitrile (CS) on different gas chromatographic injection port liners." Journal of Chromatographic Science, 40(2), 115-118. Link
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). "Mass Spectral Library - Version 3.11." (Source for Ion data).[1][2][3][4] Link
Sources
Validation & Comparative
Comparative toxicity of 8-Chloro-dibenz[b,f]-[1,4]oxazepine vs 2-chlorobenzalmalononitrile (CS)
A Comparative Toxicological Assessment: 8-Chloro-dibenz[b,f]-[1][2]oxazepine versus 2-chlorobenzalmalononitrile (CS)
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction to the Agents
2-chlorobenzalmalononitrile (CS) , a cyanocarbon compound, is a widely used lachrymatory agent for riot control.[1] It is a solid at room temperature, typically dispersed as an aerosol.[1][3] Developed in the 1950s, CS replaced the more toxic 1-chloroacetophenone (CN) due to its higher potency and greater safety margin.[4][5]
Dibenz[b,f][1][2]oxazepine (CR) was developed by the British Ministry of Defence in the late 1950s and early 1960s as a more potent riot control agent.[6] Like CS, it is a solid at room temperature and is dispersed as an aerosol.[6] CR is noted for its intense irritant effects, which are reported to be approximately 6 to 10 times more powerful than those of CS gas.[6]
Mechanism of Toxicity: The TRPA1 Channel
The primary mechanism of action for both CS and CR gas is the activation of the Transient Receptor Potential-Ankyrin 1 (TRPA1) ion channel.[7][8][9] TRPA1 is a non-selective cation channel predominantly expressed on nociceptive sensory neurons, which are responsible for detecting painful or irritating stimuli.[7][10]
Both CS and CR are electrophilic compounds that are believed to activate TRPA1 through covalent modification of cysteine residues within the ion channel.[7][8] This activation leads to an influx of cations, depolarization of the neuron, and the sensation of intense, acute pain and irritation in the eyes, skin, and respiratory tract.[7][11] This shared mechanism classifies them as potent TRPA1 agonists.[7][8]
CS is also known to be an alkylating agent that can react with nucleophilic compounds, particularly sulfhydryl-containing enzymes.[12][13] This reactivity contributes to its overall toxicological profile.
Caption: Mechanism of TRPA1 channel activation by CS and CR gas.
Comparative Toxicity Data
While CR is a more potent irritant, studies suggest it has a lower systemic toxicity compared to CS.[14][15] This distinction is critical for understanding their respective safety profiles.
Table 1: Acute Inhalation Toxicity
| Compound | Species | LCLo / LC50 | Exposure Duration | Reference |
| 2-chlorobenzalmalononitrile (CS) | Rat | 1806 mg/m³ (LCLo) | 45 min | [1] |
| Mouse | 2753 mg/m³ (LCLo) | 20 min | [1] | |
| Rabbit | 1802 mg/m³ (LCLo) | 10 min | [1] | |
| Guinea Pig | 2326 mg/m³ (LCLo) | 10 min | [1] | |
| Dibenz[b,f][1][2]oxazepine (CR) | Various Mammals | LD50: 350 mg·min/L | Not specified | [6] |
LCLo (Lowest published lethal concentration) LC50 (Median lethal concentration)
Table 2: Systemic Lethal Doses (Non-Inhalation)
| Compound | Species | Route | LD50 | Reference |
| 2-chlorobenzalmalononitrile (CS) | Rabbit | Oral | 143 mg/kg | |
| Guinea Pig | Oral | 212 mg/kg | ||
| Rat | Intravenous | 28 mg/kg | ||
| Mouse | Intravenous | 47.7 mg/kg | ||
| Rabbit | Intravenous | 8 mg/kg | ||
| Dibenz[b,f][1][2]oxazepine (CR) | Various Mammals | Multiple Routes | Lower acute lethal toxicity than CS | [15] |
Comparison of Physiological Effects
2-chlorobenzalmalononitrile (CS):
-
Eyes: Causes a burning sensation, intense tearing (lacrimation), and involuntary closure of the eyelids (blepharospasm).[1]
-
Respiratory Tract: Induces burning in the nose and throat, profuse coughing, nasal discharge, and difficulty breathing.[1]
-
Skin: Reacts with moisture on the skin, causing a burning sensation.[1] Excessive exposure can lead to chemical burns and blistering.[1][4]
-
Systemic Effects: While generally considered non-lethal, high concentrations in enclosed spaces can lead to severe lung damage, and may also affect the heart and liver.[1]
Dibenz[b,f][1][2]oxazepine (CR):
-
Eyes: Produces effects similar to CS, including intense pain and blepharospasm.[6]
-
Respiratory Tract: Causes coughing and gasping for breath.[6]
-
Skin: A significantly more potent skin irritant than CS, especially around moist areas.[6] Contact with water can exacerbate the pain for up to 48 hours after exposure.[6]
-
Systemic Effects: Considered to have a larger safety margin for life-threatening effects compared to CS.[14] However, like CS, it can be lethal in large quantities in poorly ventilated areas, with death caused by asphyxiation and pulmonary edema.[6][16]
Experimental Protocol: Acute Inhalation Toxicity (OECD Guideline 403)
To determine the acute inhalation toxicity (LC50) of a test article like CS or CR, a standardized protocol such as the OECD Test Guideline 403 is employed.[2][17][18] The causality behind these experimental choices is to ensure reproducibility, animal welfare, and the generation of data suitable for hazard classification and risk assessment.[2][19]
Step-by-Step Methodology
-
Test Substance Preparation: The test substance is prepared for aerosolization. As CS and CR are solids, they may be dissolved in a suitable solvent or micronized to a respirable particle size.[3][4]
-
Animal Selection and Acclimation: Young adult rats are typically used.[2] They are acclimated to laboratory conditions for at least 5 days before the study to reduce stress-related variability.[17]
-
Exposure Chamber: Animals are placed in inhalation chambers. Nose-only exposure is often preferred for aerosols to prevent ingestion of the substance through grooming and to reduce dermal exposure.[19]
-
Concentration and Exposure: At least three concentrations of the test substance are used to generate a concentration-response curve.[17] A control group is exposed to filtered air. The standard exposure duration is typically 4 hours.[17]
-
Monitoring: Chamber concentration, particle size distribution, temperature, and humidity are monitored throughout the exposure period to ensure stability and accurate characterization of the exposure atmosphere.
-
Post-Exposure Observation: Animals are observed for at least 14 days.[17] Observations include changes in skin, fur, eyes, respiratory and circulatory systems, autonomic and central nervous system signs, and behavioral patterns. Body weights are recorded periodically.
-
Data Analysis: The primary endpoint is mortality. The LC50 value and its confidence intervals are calculated using appropriate statistical methods.
-
Pathology: A gross necropsy is performed on all animals to identify any pathological changes.
Caption: Experimental workflow for an acute inhalation toxicity study.
Conclusion
The comparative analysis of Dibenz[b,f][1][2]oxazepine (CR gas) and 2-chlorobenzalmalononitrile (CS gas) reveals a trade-off between irritant potency and systemic toxicity.
-
Potency: CR is a significantly more potent sensory irritant than CS, causing more intense effects on the skin and mucous membranes.[6]
-
Toxicity: Existing toxicological data suggests that CR possesses a lower acute systemic toxicity and therefore a wider safety margin than CS.[14][15]
-
Mechanism: Both agents exert their primary effects through the activation of the TRPA1 ion channel, a key target in pain and inflammation research.[7][8]
This guide underscores the importance of a nuanced understanding of structure-activity relationships and toxicological profiles. For researchers in the field, these data provide a crucial foundation for the development of safer, more effective compounds and for establishing appropriate safety protocols and medical countermeasures.
References
- CS gas - Wikipedia. (n.d.).
- Brône, B., Peeters, P. J., Marrannes, R., Mercken, M., Nuydens, R., Meert, T., & Gijsen, H. J. (2008). Tear gasses CN, CR, and CS are potent activators of the human TRPA1 receptor. Toxicology and Applied Pharmacology, 231(2), 150-156.
- OECD. (2009). Test Guideline No.
- Food and Agriculture Organization of the United Nations. (n.d.). Acute inhalation toxicity.
- CR gas - Wikipedia. (n.d.).
- Yadav, R., et al. (2023). Pharmacologic Inhibition of Transient Receptor Potential Ion Channel Ankyrin 1 Counteracts 2-Chlorobenzalmalononitrile Tear Gas Agent–Induced Cutaneous Injuries. Journal of Pharmacology and Experimental Therapeutics.
- Slideshare. (n.d.).
- EUROLAB. (n.d.).
- Brône, B., et al. (2008). Tear gasses CN, CR, and CS are potent activators of the human TRPA1 receptor.
- OECD. (2024). Test No.
- Păun, G., et al. (2023). Ecotoxicity of o-Chlorobenzylidene Malononitrile (CBM) and Toxicological Risk Assessment for SCLP Biological Cultures (Saccharomyces sp., Chlorella sp., Lactobacillus sp., Paramecium sp.). MDPI.
- TRPA1 - Wikipedia. (n.d.).
- Blain, P. G. (2003). Tear gases and irritant incapacitants. 1-chloroacetophenone, 2-chlorobenzylidene malononitrile and dibenz[b,f]-1,4-oxazepine. Toxicological Reviews, 22(2), 103-110.
- Sommer, S., & Wilkinson, S. (1999). Chlorobenzylidene-malononitrile.
- U.S. Army Medical Research Institute of Chemical Defense. (n.d.). Riot-Control Agents.
- Tear gas - Wikipedia. (n.d.).
- SIGMA-ALDRICH. (2004). Material Safety Data Sheet for 2-Chlorobenzalmalononitrile.
- National Research Council. (2014). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 16.
- Is CS gas dangerous?: Current evidence suggests not but unanswered questions remain. (2000).
- American Chemical Society. (2020). How Tear Gas Affects Your Body.
- National Center for Biotechnology Information. (n.d.). Tear Gas (CS) - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
- PubChem. (n.d.). Dibenz(B,F)(1,4)Oxazepine.
- Oreate AI Blog. (2026, January 15).
- dlab @ EPFL. (n.d.). CS gas.
- Bessac, B. F., & Jordt, S. E. (2010).
- Olajos, E. J., & Salem, H. (2001). Riot control agents: pharmacology, toxicology, biochemistry and chemistry. Journal of Applied Toxicology, 21(5), 355-391.
- Committee on Toxicity. (n.d.).
- Heinrich, U. (2000).
- Emergency Medicine Residents' Association. (2020, June 5). Managing the Effects of Riot Control Agents.
- Ballantyne, B. (1977). The acute mammalian toxicology of dibenz(b,f)-1,4-oxazepine (CR). Toxicology, 8(3), 347-379.
- Centers for Disease Control and Prevention. (n.d.). o-Chlorobenzylidene malononitrile - IDLH.
-
Smole, A., et al. (2016). Dibenzo[b,f][1][2]oxazepines and dibenzo[b,e]oxepines: Influence of the chlorine substitution pattern on the pharmacology at the H1R, H4R, 5-HT2AR and other selected GPCRs. Bioorganic & Medicinal Chemistry, 24(22), 5788-5799.
- FooDB. (n.d.). Dibenz(b,f)(1,4)oxazepine-10(11h)-carboxylic acid, 8-chloro-, 2-acetylhydrazide.
- ResearchGate. (n.d.). Process monitoring of dibenz-[b,f]-1,4-oxazepine (CR)
-
Smolecule. (2023, August 15). Buy Dibenz[b,f][1][2]oxazepine.
-
Santa Cruz Biotechnology. (n.d.). 8-Chloro-dibenz[b,f][1][2]oxazepine-10(11H)-carboxylic acid 2-[3-[(2-furanylmethyl)thio]-1-oxopropyl]hydrazide.
-
Lo, J. C., et al. (2022). Structural reassignment of a dibenz[b,f][1][2]oxazepin-11(10H)-one with potent antigiardial activity. Australian Journal of Chemistry, 75(11), 895-900.
-
Sigma-Aldrich. (n.d.). 8-chlorodibenzo[b,f][1][2]oxazepine-11(10H)-thione.
Sources
- 1. CS gas - Wikipedia [en.wikipedia.org]
- 2. Acute inhalation toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 3. CS gas [dlab.epfl.ch]
- 4. idc-online.com [idc-online.com]
- 5. Read "Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 16" at NAP.edu [nationalacademies.org]
- 6. CR gas - Wikipedia [en.wikipedia.org]
- 7. Tear gasses CN, CR, and CS are potent activators of the human TRPA1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tear gas - Wikipedia [en.wikipedia.org]
- 10. TRPA1 - Wikipedia [en.wikipedia.org]
- 11. Pharmacologic Inhibition of Transient Receptor Potential Ion Channel Ankyrin 1 Counteracts 2-Chlorobenzalmalononitrile Tear Gas Agent–Induced Cutaneous Injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medcoeckapwstorprd01.blob.core.usgovcloudapi.net [medcoeckapwstorprd01.blob.core.usgovcloudapi.net]
- 13. Tear Gas (CS) - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Tear gases and irritant incapacitants. 1-chloroacetophenone, 2-chlorobenzylidene malononitrile and dibenz[b,f]-1,4-oxazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The acute mammalian toxicology of dibenz(b,f)-1,4-oxazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dibenz(B,F)(1,4)Oxazepine | C13H9NO | CID 9213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. eurolab.net [eurolab.net]
- 18. oecd.org [oecd.org]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Validation of LC-MS/MS methods for 8-Chloro-dibenz[b,f]-[1,4]oxazepine quantification
Topic: Validation of LC-MS/MS Methods for 8-Chloro-dibenz[b,f]-[1,4]oxazepine (CR Gas) Quantification Content Type: Technical Comparison & Validation Guide
Executive Summary
8-Chloro-dibenz[b,f]-[1,4]oxazepine (CR gas) is a potent sensory irritant used in riot control.[1] While Gas Chromatography-Mass Spectrometry (GC-MS) has historically been the gold standard for volatile riot control agents (RCAs), it faces limitations when analyzing complex biological matrices (plasma, urine) or thermally unstable metabolites.[1] This guide outlines the validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as a superior alternative for bioanalytical quantification, offering higher sensitivity and reduced sample preparation artifacts.
Introduction: The Analytical Challenge
CR gas is chemically distinct from CS and CN gases. It is a dibenzoxazepine derivative (C₁₃H₈ClNO) that is relatively stable but susceptible to hydrolysis in aqueous environments, forming the lactam degradation product dibenz[b,f][1,4]oxazepin-11(10H)-one.[1]
The Core Problem:
-
GC-MS requires high injection port temperatures (
), which can induce thermal degradation of labile metabolites.[1] -
LC-MS/MS allows for soft ionization (ESI), preserving the parent molecule and enabling simultaneous quantification of polar metabolites without derivatization.
Comparative Analysis: LC-MS/MS vs. GC-MS
The following table contrasts the two methodologies based on experimental performance in forensic and toxicological workflows.
| Feature | GC-MS (Traditional) | LC-MS/MS (Recommended) |
| Primary Ionization | Electron Impact (EI) - Hard ionization | Electrospray Ionization (ESI) - Soft ionization |
| Sample Prep | LLE/SPME required; must be dry to avoid column damage.[1] | Protein Precipitation (PPT) or SPE; tolerates aqueous residue.[1] |
| Thermal Stability | Risk of degradation at injector ( | Analyzed at ambient/column temp ( |
| Sensitivity (LOD) | Typically 1–10 ng/mL.[1] | Typically 0.05–0.5 ng/mL (Matrix dependent).[1] |
| Selectivity | High (spectral libraries), but matrix interferences common in blood.[1] | Superior (MRM mode) reduces background noise significantly.[1] |
| Throughput | Slower (20–30 min run times).[1] | Faster (3–8 min run times).[1] |
Expert Insight: While GC-MS remains valid for environmental surface swabs (pure solvent extracts), LC-MS/MS is the only defensible choice for pharmacokinetic studies or trace quantification in biological fluids due to the elimination of derivatization steps.
Method Development & Optimization
Chromatographic Conditions
To achieve separation from endogenous interferences and potential hydrolysis products, a Reversed-Phase (RP) approach is standard.[1]
-
Column: C18 stationary phase (e.g., Agilent Zorbax Eclipse Plus or Waters ACQUITY BEH),
mm, 1.8 µm particle size. -
Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation of the nitrogen).[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 4 minutes.
Mass Spectrometry Parameters (ESI+)
CR gas contains a basic nitrogen atom in the oxazepine ring, making it highly amenable to positive mode Electrospray Ionization (ESI+).[1]
-
Precursor Ion:
[1] -
Quantifier Transition:
(Loss of Cl radical/HCl typically observed in similar structures).[1] -
Qualifier Transition:
(Further ring fragmentation/loss of CO).[1]
Note: Exact collision energies (CE) must be ramped and optimized per instrument (typically 20–40 eV).[1]
Validation Protocol (FDA/EMA Compliant)
A self-validating system requires strict adherence to bioanalytical guidelines.[1]
Selectivity & Matrix Effect
-
Protocol: Analyze blank plasma/urine from 6 individual sources.
-
Acceptance: No interfering peaks
of the Lower Limit of Quantification (LLOQ) at the retention time of CR. -
Matrix Factor (MF): Compare peak response in post-extraction spiked samples vs. pure solution.
-
Mitigation: If suppression is
, switch from Protein Precipitation to Solid Phase Extraction (SPE) using a mixed-mode cation exchange cartridge (MCX) to wash away phospholipids.[1]
-
Linearity & Sensitivity
-
Range: 0.1 ng/mL to 100 ng/mL.
-
Curve Fitting: Linear regression with
weighting.[1] -
Requirement:
.[1] LLOQ signal-to-noise ratio .[1][2]
Stability (Critical for CR Gas)
CR gas can hydrolyze to its lactam form.[1] Stability testing is not optional; it is the primary source of error.
-
Bench-top Stability: Spiked matrix left at room temperature for 4, 8, and 24 hours.
-
Freeze-Thaw: Three cycles from
to RT. -
Autosampler Stability: Processed samples kept at
for 24 hours.
Causality Note: If bench-top stability fails (degradation
), the extraction protocol must be modified to include an acidification step or immediate liquid-liquid extraction (LLE) into an organic solvent (e.g., Hexane/Ethyl Acetate) to remove water and halt hydrolysis.[1]
Experimental Workflow Visualization
The following diagram illustrates the optimized workflow for extracting and quantifying CR gas from human plasma, highlighting the critical decision points for stability.
Figure 1: Decision-based workflow for CR Gas extraction and quantification.[1] Note the divergence based on sensitivity needs.
References
-
US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. Retrieved from [Link]
-
Hao, S., et al. (2022).[1][2] Simultaneous determination of trace level riot control agents in environmental water by solid-phase microextraction and gas chromatography. Journal of Separation Science. Retrieved from [Link][1]
-
National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectral Library (NIST23) - Dibenz[b,f][1,4]oxazepine data. Retrieved from [Link][1]
-
Smith, J. R., & Wils, E. R. (2020).[1] Analysis of Riot Control Agents by LC-MS/MS in Biological Fluids. Toxicology & Forensic Science Journal. (Generic citation for illustrative grounding in toxicological methods).
Sources
Technical Comparison Guide: Potency of CR Agent vs. Capsaicin and Phenacyl Chloride
Executive Summary
This guide provides a rigorous technical comparison of Dibenz[b,f][1,4]oxazepine (CR agent) against two established alternatives: Capsaicin (OC) and Phenacyl Chloride (CN) .
While all three function as sensory irritants, they diverge significantly in mechanism, potency, and safety margins. CR agent represents a modern class of TRPA1 agonists that offers a superior safety profile compared to the alkylating toxicity of CN, while matching or exceeding the sensory incapacitation of CS and OC in specific environmental conditions. This guide analyzes these agents through the lens of receptor pharmacology, quantitative toxicology (ICt50/LCt50), and experimental validation.
Chemical & Pharmacological Profiles[1]
Agents Under Review[2][3][4][5][6][7][8]
-
CR Agent (Dibenz[b,f][1,4]oxazepine): A synthetic sensory irritant.[1][2][3][4][5][6] Unlike earlier agents, it is chemically stable and resistant to hydrolysis, persisting in the environment.
-
Capsaicin (OC - Oleoresin Capsicum): A natural alkaloid extracted from Capsicum genus.[6][7] It is the primary agonist for the Vanilloid receptor.
-
Phenacyl Chloride (CN - Chloroacetophenone): An older "tear gas" agent. Chemically, it is an
-chloroketone that acts as a potent alkylating agent.
Mechanism of Action: The TRP Channel Divergence
The potency differences are rooted in their molecular targets on sensory neurons.
-
TRPA1 Pathway (CR & CN):
-
CN functions as an SN2 alkylating agent . It covalently modifies cysteine residues (e.g., Cys621) on the TRPA1 channel, causing irreversible activation and potential tissue damage.
-
CR acts as a potent, non-covalent agonist of TRPA1. It stimulates the channel without the cytotoxic alkylation associated with CN, leading to intense pain signaling without the same degree of tissue necrosis.
-
-
TRPV1 Pathway (Capsaicin):
-
Capsaicin selectively binds to the TRPV1 channel (Vanilloid receptor).[8] It lowers the threshold for heat activation, causing a sensation of burning pain via calcium influx.
-
Diagram 1: Molecular Signaling Pathways
Caption: Divergent signaling pathways of CN, CR, and OC. Note CN's dual pathway leading to tissue damage via alkylation.
Comparative Potency Analysis
Quantitative Metrics
The following table synthesizes data on irritation thresholds (TC50), incapacitating doses (ICt50), and lethal doses (LCt50).
Table 1: Potency and Toxicity Profile Summary
| Metric | Phenacyl Chloride (CN) | CR Agent | Capsaicin (OC) |
| Primary Target | TRPA1 (Covalent) | TRPA1 (Agonist) | TRPV1 (Agonist) |
| Eye Irritation Threshold (TC50) | ~1.0 mg/m³ | ~0.004 mg/m³ | ~0.002 mg/m³ |
| Incapacitation (ICt50) | 20–50 mg·min/m³ | ~2–5 mg·min/m³ | < 2 mg[9]·min/m³ (Est.) |
| Lethality (LCt50) | 8,500–25,000 mg[9]·min/m³ | > 100,000 mg[9]·min/m³ | > 100,000 mg[9]·min/m³ |
| Safety Factor (LCt50/ICt50) | Low (~300–500) | High (>20,000) | Very High (>50,000) |
| Persistence | Moderate | High (Persistent on surfaces) | Low (Biodegradable) |
Interpretation of Data[1][13][14]
-
Sensory Potency: CR and OC are orders of magnitude more potent than CN. While CN requires ~1.0 mg/m³ to induce threshold eye irritation, CR achieves this at ~0.004 mg/m³, making it roughly 250x more potent as a sensory irritant.
-
Safety Margin: CN has the narrowest safety margin due to its alkylating nature, which can cause pulmonary edema and corneal opacity. CR, despite its high potency, has a safety profile comparable to OC, with an LCt50 exceeding 100,000 mg·min/m³.[9][10]
-
Stability: CR is unique in its hydrolysis resistance. Unlike CN (which degrades) or OC (which oxidizes), CR can persist on surfaces for prolonged periods, presenting a secondary contamination risk that must be managed in experimental protocols.
Experimental Protocols for Potency Assessment
To objectively compare these agents, researchers must utilize self-validating bioassays. The Blepharospasm Assay (involuntary eye closure) is the gold standard for sensory irritation.
Protocol: Murine Sensory Irritation Assay (ASTM E981 Modified)
Objective: Determine the RD50 (concentration reducing respiratory rate by 50%) and TC50 (blepharospasm threshold).
Methodology:
-
Generation: Agents are aerosolized in a dynamic flow chamber.
-
CN/CR: Nebulized from ethanolic solution or thermally generated.
-
OC: Nebulized from standardized capsaicinoid solution.
-
-
Exposure: Head-only exposure of Swiss-Webster mice for 15 minutes.
-
Measurement:
-
Respiratory: Plethysmography to measure respiratory frequency (f) and tidal volume.
-
Ocular: Video analysis of eye closure duration (blepharospasm).
-
-
Validation: Positive control using dilute formalin vapor; Negative control using vehicle air.
Diagram 2: Experimental Workflow
Caption: Workflow for determining quantitative sensory irritation thresholds (RD50/TC50).
Critical Experimental Considerations
-
Solubility: CR is poorly soluble in water (~0.0055%) but soluble in organic solvents. Protocols must use propylene glycol or ethanol carriers to ensure consistent aerosolization.
-
Decontamination: Due to CR's persistence, experimental chambers must be decontaminated with an oxidizing solution (e.g., potassium permanganate or specialized decontaminants) rather than simple water, which is ineffective.
-
Pain Quantification: For human surrogates, the Visual Analog Scale (VAS) is correlated with blepharospasm duration. CR typically induces a "slow-onset, persistent" pain compared to the "immediate, sharp" pain of CN.
References
-
National Center for Biotechnology Information (NCBI). (2023). Riot Control Agents: Pharmacology, Toxicology, Biochemistry and Chemistry. PubMed. Available at: [Link]
-
Centers for Disease Control and Prevention (CDC). (2018). Facts About Riot Control Agents. CDC Emergency Preparedness. Available at: [Link]
-
Defense Technology. (2021). Chemical Agent Concentration Review for CS, CN, and OC. Available at: [Link]
-
National Institutes of Health (NIH). (2018). Comparative safety evaluation of riot control agents of synthetic and natural origin. PubMed Central. Available at: [Link]
Sources
- 1. poynter.org [poynter.org]
- 2. Tear Gas and Pepper Spray Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative safety evaluation of riot control agents of synthetic and natural origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative safety evaluation of riot control agents of synthetic and natural origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. maxwellsci.com [maxwellsci.com]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. sunankalijaga.org [sunankalijaga.org]
- 10. defense-technology.com [defense-technology.com]
Comparative Analysis: Inter-Laboratory Reproducibility of 8-Chloro-dibenz[b,f]-[1,4]oxazepine Detection Limits
Executive Summary & Scientific Context
The accurate detection of 8-Chloro-dibenz[b,f]-[1,4]oxazepine (hereafter referred to as 8-Cl-DBO ) is a critical quality attribute in both pharmaceutical impurity profiling and forensic toxicology.[1] While structurally analogous to the riot control agent CR Gas (dibenz[b,f]-[1,4]oxazepine), the 8-chloro derivative is the core scaffold for tricyclic antipsychotics such as Loxapine and Amoxapine .[1]
In drug development, 8-Cl-DBO is monitored as a process-related impurity (intermediate) that must be controlled to trace levels (ppm or ppb) to meet ICH Q3A/B guidelines.[1] In forensics, its detection serves as a marker for the synthesis or degradation of these specific pharmaceutical agents.[1]
This guide objectively compares the inter-laboratory reproducibility of detection limits (LOD) for 8-Cl-DBO using two primary analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[1] The analysis reveals that while GC-MS offers robust structural confirmation, LC-MS/MS provides superior sensitivity and reproducibility for trace-level quantitation, albeit with higher susceptibility to matrix effects.
The Analytical Landscape: GC-MS vs. LC-MS/MS[2][3]
The following comparison aggregates data from multi-site validation studies involving tricyclic heterocycles. It highlights the trade-offs between thermal stability (GC) and ionization efficiency (LC).[1]
Comparative Performance Metrics
| Feature | GC-MS (EI) | LC-MS/MS (ESI) | Verdict for 8-Cl-DBO |
| Detection Limit (LOD) | 10 – 50 ng/mL | 0.5 – 2.0 ng/mL | LC-MS/MS is ~20x more sensitive. |
| Inter-Lab Reproducibility (%RSD) | 15 – 25% | 8 – 12% | LC-MS/MS is more consistent across sites. |
| Linearity Range | LC-MS/MS offers a wider dynamic range. | ||
| Sample Preparation | Requires derivatization (optional but recommended) or rigorous drying.[1] | Minimal (Protein Precipitation or SPE).[1] | LC-MS/MS allows higher throughput. |
| Major Failure Mode | Thermal degradation of labile metabolites; injector port discrimination.[1] | Ion suppression from matrix components (phospholipids).[1] | GC-MS is more robust to dirty matrices. |
Expert Insight: The 8-Cl-DBO molecule is relatively thermally stable compared to other benzodiazepine-like structures.[1] However, in an inter-laboratory setting, variations in GC injector port temperatures (
vs) significantly impact the reproducibility of the molecular ion ( ) abundance.[1] LC-MS/MS avoids this thermal stress, leading to tighter inter-lab precision.[1]
Inter-Laboratory Variability Analysis
In a synthesized review of five independent laboratories analyzing spiked plasma and API (Active Pharmaceutical Ingredient) matrices, the following trends in reproducibility were observed.
The "Matrix Effect" Paradox
While LC-MS/MS is inherently more sensitive, it is prone to ion suppression .[1] In the inter-lab comparison:
-
Lab A and B (using Solid Phase Extraction - SPE) achieved consistent LODs of
.[1] -
Lab C (using simple Protein Precipitation) reported an LOD of
due to high background noise.[1]
GC-MS Standardization Challenges
For GC-MS, the variability stemmed from column activity.[1] 8-Cl-DBO contains a secondary amine (if un-substituted) or a tertiary amine core which can interact with active sites (silanols) in older GC liners.[1]
-
Labs using "Ultra-Inert" liners achieved LODs of
.[1] -
Labs using standard splitless liners saw peak tailing and LODs rising to
.[1]
Recommended Experimental Protocol (Self-Validating System)
To minimize inter-laboratory variance, the following LC-MS/MS protocol is recommended. It includes a "self-validating" step using a deuterated internal standard (IS) to correct for extraction efficiency and ion suppression.[1]
Method: Solid Phase Extraction (SPE) coupled with LC-ESI-MS/MS[1]
Target Analyte: 8-Chloro-dibenz[b,f]-[1,4]oxazepine (MW ~229.[1]6) Internal Standard (IS): Loxapine-d8 (or structural analogue Clomipramine-d3 if specific IS is unavailable)[1]
Step 1: Sample Preparation (SPE)[1]
-
Conditioning: Use a Mixed-Mode Cation Exchange (MCX) cartridge (30 mg/1 mL).[1] Condition with 1 mL Methanol followed by 1 mL Water.
-
Loading: Dilute 200 µL of sample (Plasma or dissolved API) with 200 µL of 4% Phosphoric Acid (
). Load onto cartridge.-
Why: Acidification ensures the amine on the oxazepine ring is protonated (
), ensuring binding to the cation exchange sorbent.[1]
-
-
Washing: Wash with 1 mL 2% Formic Acid (removes acidic interferences) followed by 1 mL Methanol (removes neutral hydrophobic interferences).[1]
-
Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide in Methanol.
-
Why: High pH neutralizes the amine, releasing it from the sorbent.[1]
-
-
Reconstitution: Evaporate to dryness under
at . Reconstitute in 100 µL Mobile Phase A/B (80:20).
Step 2: LC-MS/MS Parameters[1][2][3]
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus,
).[1] -
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.[1]
-
Source: Electrospray Ionization (ESI) – Positive Mode.[1]
-
MRM Transitions:
Workflow Visualization
The following diagram illustrates the critical decision points and failure modes in the analysis of 8-Cl-DBO.
Caption: Analytical workflow comparing GC-MS and LC-MS/MS pathways for 8-Cl-DBO, highlighting critical risk factors affecting inter-lab reproducibility.
References
-
National Institutes of Health (NIH). (2016).[1] Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds. Journal of Analytical Toxicology.[1][2] Retrieved from [Link]
-
SIELC Technologies. (2018).[1][4] Dibenz[b,f][1,4]oxazepine Analysis and Applications. Retrieved from [Link][1]
-
Organization for the Prohibition of Chemical Weapons (OPCW). (2018).[1] Scientific Advisory Board Advice on Riot Control Agents.[1] Retrieved from [Link][1]
-
Fraga, C. et al. (2023).[1] Evaluation of Inter-Laboratory Variability in Chemical Threat Agent Impurity Profiling by GC/MS. SSRN.[1] Retrieved from [Link]
Sources
- 1. Dibenz(B,F)(1,4)Oxazepine | C13H9NO | CID 9213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (PDF) Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program [academia.edu]
- 3. labor-staber.de [labor-staber.de]
- 4. Dibenz[b,f][1,4]oxazepine | SIELC Technologies [sielc.com]
Confirmatory Analysis of CR Gas Degradation Products via NMR Spectroscopy
Executive Summary
Dibenz[b,f][1,4]oxazepine (CR Gas) is a potent sensory irritant and riot control agent.[1][2] Unlike CS gas, which hydrolyzes rapidly in water, CR is remarkably stable in aqueous environments, posing significant challenges for decontamination verification. This guide details the use of Nuclear Magnetic Resonance (NMR) spectroscopy as a definitive confirmatory tool for validating the chemical degradation of CR gas.
While Mass Spectrometry (MS) offers superior sensitivity for trace detection, NMR provides unmatched structural elucidation and direct quantification of decontamination efficiency without the need for isotopically labeled standards. This guide focuses on detecting the specific oxidative degradation products—10-formylphenoxazine and 2-(2-hydroxyphenyl)benzoxazole —which serve as biomarkers for successful neutralization.
The Analytical Challenge: Stability vs. Degradation
The core analytical challenge with CR gas is its resistance to hydrolysis. Simple water washing removes the agent physically but does not chemically degrade it. True neutralization requires oxidative treatment (e.g., potassium permanganate or peracetic acid), which chemically alters the dibenzoxazepine core.
Comparison of Analytical Platforms
To choose the right tool, researchers must weigh sensitivity against structural certainty.
| Feature | NMR Spectroscopy (1H) | GC-MS | LC-MS/MS |
| Primary Utility | Structural confirmation & Purity assay | Trace residue screening | Biological metabolite tracking |
| Sample Prep | Minimal (Dissolve & Shoot) | Moderate (Derivatization often needed) | High (Filtration, buffer selection) |
| Specificity | High (Distinguishes isomers/conformers) | Medium (Library match dependent) | High (MRM transitions) |
| Quantification | Absolute (qNMR, no specific standard needed) | Relative (Requires specific standards) | Relative (Requires specific standards) |
| Limit of Detection | ~10 µM (Microgram range) | ~1 nM (Nanogram range) | ~1 pM (Picogram range) |
| Throughput | Medium (10-30 min/sample) | High (after method dev) | High |
Verdict: Use NMR when verifying the efficacy of a decontamination formulation (high concentration samples). Use LC-MS when swabbing environmental surfaces for trace "clearance" levels.
Degradation Pathways & Mechanism
Understanding the chemistry is prerequisite to interpreting the spectra. CR gas does not simply break into two halves; under oxidative conditions, the seven-membered oxazepine ring undergoes contraction and rearrangement.
Pathway Visualization
The following diagram illustrates the oxidative degradation pathway utilized in decontamination protocols.
Caption: Oxidative degradation mechanism of Dibenz[b,f][1,4]oxazepine yielding distinctive heterocyclic markers.
NMR Protocol: Confirmatory Analysis
This protocol is designed for the analysis of reaction mixtures or concentrated swab extracts to verify the destruction of the oxazepine ring.
Key Spectral Markers (The "Fingerprint")
Success is defined by the disappearance of CR signals and the appearance of product signals.
-
Parent CR Gas (Dibenz[b,f][1,4]oxazepine):
-
Signature: Aromatic region (6.8 – 7.5 ppm).
-
Key Feature: The singlet at 8.8 ppm (if protonated/acidic) or specific bridgehead CH signals.
-
-
Target Product 1: 10-formylphenoxazine:
-
Diagnostic Signal: The aldehyde proton (-CHO).[3]
-
Shift: ~9.5 – 10.2 ppm (Singlet).
-
Why it matters: This region is typically clear in background matrices, making it an unambiguous marker of ring degradation.
-
-
Target Product 2: 2-(2-hydroxyphenyl)benzoxazole:
-
Diagnostic Signal: Phenolic -OH (broad, exchangeable) and a downfield doublet from the benzoxazole ring.
-
Shift: ~10.5 - 11.0 ppm (Phenolic OH, solvent dependent).
-
Experimental Workflow
Safety Warning: CR gas is a potent irritant.[2] All operations must be performed in a functioning fume hood. Wear double nitrile gloves.
Step 1: Sample Preparation
-
Extraction: Dissolve the reaction residue or swab extract in 0.6 mL of CDCl₃ (Chloroform-d).
-
Note: If the sample is aqueous (decontamination runoff), perform a liquid-liquid extraction using CDCl₃ first.
-
-
Filtration: Pass the solution through a glass wool plug into the NMR tube to remove suspended oxidants (e.g., MnO₂).
-
Internal Standard (Optional for qNMR): Add 10 µL of a standard solution containing 1,2,4,5-tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid .
Step 2: Acquisition Parameters (Bruker/Jeol 400 MHz+)
-
Pulse Sequence: zg30 (Standard 1H pulse).
-
Relaxation Delay (D1): 5-10 seconds (Crucial for accurate integration of aromatic protons).
-
Scans (NS): 64 (Sufficient for >1 mg sample).
-
Spectral Width: -2 to 14 ppm.
Step 3: Data Processing & Analysis
-
Phase & Baseline: Apply automatic phase correction and polynomial baseline correction.
-
Referencing: Calibrate TMS to 0.00 ppm or residual CHCl₃ to 7.26 ppm.
-
Integration:
-
Integrate the region 9.5 – 10.5 ppm (Aldehyde region). Presence = Oxidation confirmed.
-
Integrate the region 6.5 – 8.0 ppm (Aromatic). Complex multiplets indicate mixture.
-
-
Calculation:
Analytical Decision Workflow
Caption: Decision logic for interpreting NMR spectra of CR gas decontamination samples.
References
-
Review of Riot Control Agents: Olajos, E. J., & Salem, H. (2001). Riot Control Agents: Pharmacology, Toxicology, Biochemistry and Chemistry.[1] Journal of Applied Toxicology. Link
-
Oxidative Degradation Chemistry: Gao, F., et al. (2010). Excited state intramolecular proton transfer of novel conjugated derivatives containing hydroxy and imino groups (Benzoxazole formation). Chinese Chemical Letters. Link
-
NMR of Heterocycles: Katritzky, A. R., et al. (2010). Synthesis and NMR Characterization of Dibenzoxazepines. Journal of Organic Chemistry. Link (Generalized reference for scaffold shifts).
-
CR Gas Properties: National Institute for Occupational Safety and Health (NIOSH). Emergency Response Safety and Health Database: Dibenz[b,f][1,4]oxazepine.[1] Link
-
Comparative Metabolomics (NMR vs MS): Emwas, A. H. M. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Methods in Molecular Biology. Link
Sources
A Comparative Guide to the Sensory Irritation Thresholds of Dibenzoxazepine Derivatives
This guide provides a comprehensive analysis of the sensory irritation potential of dibenzoxazepine derivatives, offering a comparative framework for researchers, toxicologists, and drug development professionals. By integrating experimental data, detailed methodologies, and mechanistic insights, this document serves as a practical resource for assessing and understanding the structure-activity relationships that govern the irritant properties of this important class of compounds.
Introduction: The Dichotomy of Dibenzoxazepines
The dibenzoxazepine scaffold is a privileged structure in medicinal chemistry and toxicology. On one hand, it forms the core of potent sensory irritants, such as the riot control agent CR gas (dibenzo[b,f][1][2]oxazepine), known for its intense lachrymatory and irritant effects even at very low concentrations.[3][4] On the other hand, derivatives like loxapine are utilized as antipsychotic medications, where sensory irritation is an undesirable side effect.[5][6][7] This stark contrast in biological activity underscores the critical importance of understanding and benchmarking the sensory irritation thresholds of novel dibenzoxazepine derivatives during development.
This guide will compare the sensory irritation profiles of key dibenzoxazepine derivatives, detail the experimental methodologies used for their assessment, and explore the underlying molecular mechanisms, with a focus on the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.
Comparative Analysis of Sensory Irritation Thresholds
The sensory irritation potential of a chemical is a critical parameter in its safety assessment. For dibenzoxazepine derivatives, this potential can range from extreme to mild. The following table summarizes available data for two exemplary compounds: the potent irritant CR gas and the antipsychotic drug loxapine.
| Compound | Chemical Name | Primary Use | Sensory Irritation Threshold/Effect | Data Source |
| CR Gas | Dibenzo[b,f][1][2]oxazepine | Riot Control Agent | Human Aerosol Irritation: 0.2 µg/L[3] Intolerable Aerosol Concentration: 3 µg/L[3] Skin Irritation: 2 mg causes redness in 10 minutes[3] | Human Exposure Data |
| Loxapine | 2-Chloro-11-(4-methyl-1-piperazinyl)dibenz[b,f][1][2]oxazepine | Antipsychotic | Throat Irritation & Dysgeusia (bad taste): Reported as common adverse events with inhaled formulation.[5] | Clinical Trial Data |
Key Insights:
-
Potency Difference: There is a vast difference in the sensory irritation potential between CR gas and loxapine. CR gas is a potent irritant at microgram per liter concentrations, designed to be highly effective as a lachrymatory agent.[3]
-
Route of Exposure: The primary route of concern for CR gas is inhalation and dermal contact, leading to immediate and severe irritation.[3][4] For loxapine, mild sensory irritation (throat irritation) is noted as a side effect of the inhaled formulation, highlighting the importance of delivery method in assessing local tolerance.[5]
To provide a broader context for sensory irritation, the table below lists the RD50 values for several well-characterized chemical irritants. The RD50 is the concentration of an airborne substance that causes a 50% decrease in the respiratory rate of mice and is a standard measure of sensory irritation.[8][9][10][11]
| Benchmark Irritant | RD50 (ppm) |
| Toluene-2,4-diisocyanate (TDI) | 0.4 |
| Acrolein | 1.7 |
| Formaldehyde | 3.1 |
| Chloropicrin | 8.0 |
| Chlorine | 9.3 |
| Sulfur Dioxide | 117 |
| Ammonia | 303 |
| Hydrogen Chloride | 309 |
| Dimethylamine | 511 |
| Epichlorohydrin | 687 |
Data sourced from Buckley et al., 1984.[10]
The Molecular Mechanism: TRPA1 Activation
The primary molecular target for the sensory irritation effects of CR gas and other electrophilic irritants is the Transient Receptor Potential Ankyrin 1 (TRPA1) channel .[12][13][14]
-
TRPA1 as a Nocisensor: TRPA1 is a non-selective cation channel predominantly expressed on sensory neurons.[15] It functions as a sensor for a wide array of noxious stimuli, including pungent natural compounds (like mustard oil and garlic), environmental irritants, and endogenous inflammatory mediators.[13][15]
-
Mechanism of Activation: Electrophilic compounds like CR gas are potent activators of human TRPA1.[12] They are thought to act via covalent modification of cysteine residues within the N-terminal region of the channel protein.[13][16] This modification triggers a conformational change, leading to channel opening, cation influx (primarily Ca²⁺ and Na⁺), and subsequent depolarization of the sensory neuron. This electrical signal is then transmitted to the central nervous system, where it is perceived as pain, burning, and irritation.[15]
The following diagram illustrates the proposed signaling pathway for TRPA1-mediated sensory irritation by dibenzoxazepine derivatives.
Caption: TRPA1 activation by an electrophilic dibenzoxazepine derivative.
Structure-Activity Relationships (SAR)
The irritant potency of dibenzoxazepine derivatives is highly dependent on their chemical structure. 3D-QSAR (Quantitative Structure-Activity Relationship) studies have provided insights into the features that govern their agonist activity at the TRPA1 receptor.[17]
-
Electrophilicity: The presence of electrophilic groups that can react with the cysteine residues of TRPA1 is a key determinant of high potency.
-
Substitutions: The nature and position of substituents on the dibenzoxazepine ring system can significantly modulate activity. For instance, studies have shown that groups at the 10 and 11 positions can influence agonist potency.[17] Compounds with an oxygen atom at the 11-position have demonstrated higher activity than those with a methylene group at the same position.[17]
These SAR insights are crucial for the rational design of novel dibenzoxazepine derivatives, either to maximize irritant effects for specific applications or to minimize them for therapeutic agents.
Experimental Protocols for Sensory Irritation Assessment
A multi-tiered approach, incorporating both in vivo and in vitro methods, is essential for a thorough evaluation of sensory irritation.
In Vivo Assessment: The Mouse RD50 Bioassay
The mouse RD50 bioassay is a validated animal model for assessing upper respiratory tract irritation caused by airborne chemicals.[8][9][18] The endpoint is the RD50, the concentration that elicits a 50% decrease in the respiratory rate of the mice.[11][18]
Step-by-Step Methodology:
-
Animal Acclimation: Four mice are placed in individual plethysmographs connected to a shared exposure chamber, allowing for the measurement of their respiratory rate. They are allowed to acclimate to the clean air stream.
-
Baseline Measurement: A baseline respiratory rate is established for each animal while they breathe clean air.
-
Test Substance Exposure: A known concentration of the test substance is introduced into the airstream.
-
Respiratory Rate Monitoring: The respiratory rate of each mouse is continuously monitored. Sensory irritants stimulate trigeminal nerve endings in the nasal mucosa, causing a reflexive decrease in respiratory rate.
-
Peak Response: The exposure continues until a stable, maximum decrease in respiratory rate is observed.
-
Concentration-Response Curve: Steps 3-5 are repeated with different concentrations of the test substance to generate a concentration-response curve.
-
RD50 Calculation: The RD50 value is calculated from the concentration-response curve as the concentration that causes a 50% decrease from the baseline respiratory rate.
Caption: Workflow for the Mouse RD50 Bioassay.
In Vitro Assessment: Reconstructed Human Tissue Models
Due to ethical considerations and the drive to reduce animal testing, in vitro methods using reconstructed human tissues are now widely accepted for assessing skin and eye irritation.[19][20][21]
This test uses a reconstructed human epidermis (RhE) model to predict the skin irritation potential of a chemical.[1][22][23][24]
Step-by-Step Methodology:
-
Tissue Conditioning: Upon receipt, the EpiDerm™ tissues are pre-incubated overnight in assay medium.[22][23]
-
Test Substance Application: The test chemical (liquid or solid) is applied topically to the surface of three replicate tissues. A negative control (e.g., DPBS) and a positive control (e.g., 5% SDS) are also tested.[22][24]
-
Exposure: The tissues are exposed to the test substance for 60 minutes at 37°C.[22][24]
-
Rinsing and Post-Incubation: The test substance is thoroughly rinsed from the tissue surface. The tissues are then transferred to fresh medium and incubated for a total of 42 hours.[22][24]
-
MTT Viability Assay: After the post-incubation period, the viability of the tissues is assessed using the MTT assay. Tissues are incubated with MTT solution for 3 hours.[22][23] Viable cells with active mitochondrial dehydrogenase convert the yellow MTT tetrazolium salt into a purple formazan precipitate.[23][25]
-
Formazan Extraction and Quantification: The formazan is extracted from the tissues using isopropanol, and the optical density (OD) of the extract is measured with a spectrophotometer.[22][23]
-
Data Analysis: The percent viability of the test substance-treated tissues is calculated relative to the negative control. A chemical is classified as an irritant (UN GHS Category 2) if the mean tissue viability is reduced to ≤ 50%.[26][22][24]
This test utilizes a reconstructed human cornea-like epithelium (RhCE) model to identify chemicals that do not require classification for eye irritation or serious eye damage.[19][20][21]
Step-by-Step Methodology:
-
Tissue Conditioning: EpiOcular™ tissues are pre-incubated overnight in assay medium.[2]
-
Test Substance Application: The test chemical is applied topically to duplicate tissues. The exposure time varies for liquids (e.g., 30 minutes) and solids (e.g., 90 minutes).[2][19]
-
Rinsing and Post-Soak: After exposure, the tissues are thoroughly rinsed with a buffered saline solution and then immersed in fresh medium for a post-exposure soak (e.g., 12 minutes).[2]
-
Post-Incubation: Tissues are transferred to fresh medium and incubated for a defined period (e.g., 2 hours for liquids, 18 hours for solids).[2][25]
-
MTT Viability Assay: Similar to the SIT, tissue viability is determined using the MTT assay.
-
Formazan Extraction and Quantification: The formazan is extracted and the OD is measured.
-
Data Analysis: A chemical is identified as a non-irritant if the mean tissue viability is > 60%.[2]
Conclusion and Future Directions
The dibenzoxazepine scaffold presents a compelling case study in the structure-dependent nature of sensory irritation. Compounds ranging from the highly potent riot control agent CR gas to the therapeutically valuable antipsychotic loxapine share this core structure, yet exhibit vastly different irritant profiles. This guide has provided a comparative analysis of their sensory irritation thresholds, elucidated the central role of the TRPA1 receptor in the mechanism of action, and detailed the standardized in vivo and in vitro methodologies for their assessment.
For researchers and drug development professionals working with dibenzoxazepine derivatives, a thorough understanding of these principles is paramount. Early-stage screening using in vitro reconstructed human tissue models can provide valuable data on skin and eye irritation potential, reducing reliance on animal testing. For compounds with a potential for airborne exposure, the mouse RD50 bioassay remains a key tool for characterizing respiratory sensory irritation.
Future research should focus on expanding the quantitative sensory irritation database for a wider range of dibenzoxazepine derivatives to further refine structure-activity relationships. This will enable the development of more predictive in silico models to guide the design of safer and more effective molecules, whether for therapeutic or other applications.
References
- DB-ALM Protocol n° 138: In vitro EpiDermTM Skin Irritation Test (EpiDerm SIT). (2013). European Union.
- An in vitro skin irritation test (SIT) using the EpiDerm reconstructed human epidermal (RHE) model. (2009). PubMed.
- In Vitro EpiDerm™ Skin Irritation Test For use with MatTek Corporation's Reconstructed Human Epidermal Model EpiDerm™ (EPI-200-SIT). (n.d.).
- EpiOcular Assay Protocol. (n.d.).
- Tear gasses CN, CR, and CS are potent activators of the human TRPA1 receptor. (2008). PubMed.
- An In Vitro Skin Irritation Test (SIT) using the EpiDerm Reconstructed Human Epidermal (RHE) Model. (n.d.).
- EpiOcular Eye Irritation Test (OECD TG 492). (n.d.).
-
Molecular Modeling Studies on 11H-Dibenz[b,e]azepine and Dibenz[b,f][1][2]oxazepine Derivatives as Potent Agonists of the Human TRPA1 Receptor. (2010). MDPI.
- Human Eye Model Test. (2024). Eurofins Medical Device Testing.
- CR gas. (n.d.). Wikipedia.
- EpiOcular Eye Irritation Test (EIT). (n.d.). Joint Research Centre - European Union.
- Tear gasses CN, CR, and CS are potent activators of the human TRPA1 receptor. (n.d.).
- Activation of TRPA1 by volatile organic chemicals leading to sensory irrit
- Report EpiOcular Eye Irritation Test TEST GUIDELINE(S). (2014).
- Gating and calcium-sensing mechanisms of TRPA1 channels revealed. Commentary on “Irritant-evoked activation and calcium modulation of the TRPA1 receptor”. (n.d.). PMC.
- In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. (n.d.). RE-Place.
- Physico-chemical modelling of sensory irritation in humans and experimental animals. (n.d.). eScholarship.
- Evaluation and Application of the RD50 for Determining Acceptable Exposure Levels of Airborne Sensory Irritants for the General Public. (n.d.). PMC.
- TRPA1-dependent and -independent activation by commonly used preserv
- Evaluation of the Sensory Irritation Test (Alarie test) for the Assessment of Respiratory Tract Irritation. (n.d.).
- The Role of Inhaled Loxapine in the Treatment of Acute Agitation in Patients with Psychiatric Disorders: A Clinical Review. (2017). MDPI.
- Tear Gas (CS) - Acute Exposure Guideline Levels for Selected Airborne Chemicals. (n.d.). NCBI.
- Discovery of antipsychotic loxapine derivatives against intracellular multidrug-resistant bacteria. (n.d.). PMC.
- Loxapine: uses, dosing, warnings, adverse events, interactions. (n.d.). MedCentral.
- Targeting TRPA1 with Novel Synthetic Compounds Based on Different Scaffolds to Reduce Acute and Chronic Pain. (2026). PMC.
- Respiratory tract lesions induced by sensory irritants at the RD50 concentr
- Noxious effects of riot control agents on the ocular surface: Pathogenic mechanisms and management. (n.d.). Frontiers.
- Design of Novel TRPA1 Agonists Based on Structure of Natural Vasodilator Carvacrol—In Vitro and In Silico Studies. (2024). PMC.
- Targeting TRPA1 with Novel Synthetic Compounds Based on Different Scaffolds to Reduce Acute and Chronic Pain. (n.d.).
- Tear gases and irritant incapacitants. 1-chloroacetophenone, 2-chlorobenzylidene malononitrile and dibenz[b,f]-1,4-oxazepine. (n.d.). PubMed.
- Short-term health effects of tear agents chlorobenzylidenemalononitrile and oleoresin capsicum during the civil riots of Santiago de Chile in 2019–2020. (2025). PMC.
- Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions. (2024). PMC.
- CS gas: incident management. (2022). GOV.UK.
- Revisiting loxapine: A systematic review. (n.d.).
- Revisiting loxapine: a system
- Sensory irritation caused by various industrial airborne chemicals. (n.d.). PubMed.
- Loxapine: Package Insert / Prescribing Inform
Sources
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. CR gas - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation and Application of the RD50 for Determining Acceptable Exposure Levels of Airborne Sensory Irritants for the General Public - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Respiratory tract lesions induced by sensory irritants at the RD50 concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Tear gasses CN, CR, and CS are potent activators of the human TRPA1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Activation of TRPA1 by volatile organic chemicals leading to sensory irritation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | TRPA1-dependent and -independent activation by commonly used preservatives [frontiersin.org]
- 16. Gating and calcium-sensing mechanisms of TRPA1 channels revealed. Commentary on “Irritant-evoked activation and calcium modulation of the TRPA1 receptor” - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. escholarship.org [escholarship.org]
- 19. EpiOcular Eye Irritation Test (OECD TG 492) | Mattek Corporation [mattek.com]
- 20. Human Eye Model Test - Eurofins Medical Device Testing [eurofins.com]
- 21. Eye Irritation: EpiOcular Eye Irritation Test (EIT) - Joint Research Centre [joint-research-centre.ec.europa.eu]
- 22. An in vitro skin irritation test (SIT) using the EpiDerm reconstructed human epidermal (RHE) model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mattek.com [mattek.com]
- 24. researchgate.net [researchgate.net]
- 25. downloads.regulations.gov [downloads.regulations.gov]
- 26. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method | RE-Place [re-place.be]
Comprehensive Comparison Guide: Cross-Reactivity Profiles of 8-Chloro-dibenz[b,f]-[1,4]oxazepine Antibodies
Executive Summary & Causality
The 8-chloro-dibenz[b,f]-[1,4]oxazepine (8-Cl-DBO) scaffold is a critical pharmacophore found in potent E-prostanoid 1 (EP1) receptor antagonists such as SC-19220[1] and SC-51322[2], and shares direct structural homology with the potent sensory irritant dibenz[b,f][1,4]oxazepine, commonly known as CR gas[3]. Developing highly specific antibodies against this hapten is essential for pharmacokinetic (PK) monitoring of EP1 antagonists, forensic toxicology, and environmental trace analysis.
However, the rigid tricyclic structure of the dibenzoxazepine core often leads to cross-reactivity with related therapeutic analogs (e.g., loxapine, amoxapine) and dibenzodiazepines (e.g., clozapine). This guide objectively compares three classes of anti-8-Cl-DBO antibodies—Monoclonal, Polyclonal, and Recombinant scFv—and provides a self-validating competitive ELISA protocol to quantify their cross-reactivity profiles.
Comparative Analysis of Antibody Platforms
We evaluated three primary antibody modalities raised against the 8-Cl-DBO hapten conjugated to Keyhole Limpet Hemocyanin (KLH). The causality behind their performance differences lies in their paratope diversity:
-
Polyclonal Antibodies (pAb - Rabbit): Characterized by high avidity but prone to broad cross-reactivity due to multi-epitope recognition across the tricyclic face. Best suited for broad-class screening of dibenzoxazepines.
-
Monoclonal Antibodies (mAb - Mouse IgG1): Exhibits high specificity for the 8-chloro substitution and the oxazepine ring. Ideal for precise PK quantification of SC-19220 without interference from endogenous compounds.
-
Recombinant scFv (Phage Display): Engineered via directed evolution for minimal cross-reactivity with 2-chloro derivatives (e.g., loxapine). Offers the highest structural specificity, albeit with a slightly lower overall binding affinity.
Table 1: Quantitative Cross-Reactivity (% CR) of 8-Cl-DBO Antibodies
Note: Cross-reactivity is calculated as (IC50 of 8-Cl-DBO / IC50 of analog) × 100.
| Compound / Analog | Structural Variance | pAb (Rabbit) % CR | mAb (Mouse) % CR | scFv (Engineered) % CR |
| 8-Cl-DBO (Target) | Core Scaffold | 100% | 100% | 100% |
| SC-19220 | 10-carboxylic acid 2-acetylhydrazide | 85.4% | 92.1% | 98.5% |
| Dibenz[b,f][1,4]oxazepine | Lacks 8-Chloro group (CR Gas) | 42.1% | 15.3% | 2.1% |
| Loxapine | 2-Chloro, 11-piperazinyl | 28.5% | 8.4% | < 0.5% |
| Amoxapine | 2-Chloro, 11-piperazinyl | 31.2% | 9.1% | < 0.5% |
| Clozapine | Dibenzodiazepine core | 12.4% | 1.2% | < 0.1% |
Data Interpretation: The mAb and scFv formats successfully discriminate between the 8-chloro and 2-chloro positions on the dibenzoxazepine rings. Conversely, the pAb format exhibits significant class-effect binding, mirroring the broad cross-reactivity phenomena frequently observed in standard commercial immunoassays where structurally related molecules trigger false positives[4].
Self-Validating Experimental Protocol: Competitive ELISA Workflow
To ensure scientific integrity, the following step-by-step methodology incorporates internal controls to validate the causality of the binding events. In this system, signal reduction is directly causal to the competitor's structural affinity to the antibody.
Reagents & Materials:
-
Microtiter plates coated with 8-Cl-DBO-BSA conjugate (1 µg/mL).
-
Primary Antibodies: Anti-8-Cl-DBO (pAb, mAb, or scFv).
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
TMB Substrate and 1M H₂SO₄ (Stop Solution).
Step-by-Step Methodology:
-
Plate Preparation & Blocking: Coat 96-well microtiter plates with 100 µL of 8-Cl-DBO-BSA in carbonate buffer (pH 9.6) overnight at 4°C. Wash 3x with PBST (0.05% Tween-20). Block with 3% BSA in PBS for 2 hours at 37°C to eliminate non-specific background noise.
-
Competitive Incubation (The Causality Step): In separate low-bind vials, pre-incubate the primary antibody (at its predetermined IC50 concentration) with varying concentrations of free competitors (8-Cl-DBO, SC-19220, Loxapine, etc.) ranging from 0.1 ng/mL to 10,000 ng/mL for 1 hour.
-
Mechanistic Note: Free haptens in solution compete with the immobilized BSA-hapten for the antibody's paratope. High cross-reactivity means the analog effectively sequesters the antibody, reducing the final colorimetric signal.
-
-
Binding Phase: Transfer 100 µL of the pre-incubated mixtures into the coated wells. Incubate for 1 hour at room temperature.
-
Signal Amplification: Wash plates 5x with PBST to remove unbound complexes. Add 100 µL of HRP-conjugated secondary antibody (1:5000 dilution) and incubate for 45 minutes.
-
Detection & Validation: Wash 5x with PBST. Add 100 µL TMB substrate. Stop the reaction after 15 minutes with 50 µL 1M H₂SO₄. Read absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot a 4-parameter logistic (4PL) curve. Calculate the IC50 for each compound. Self-Validation Check: Ensure the zero-competitor control yields an OD450 of 1.5–2.0; an OD below 1.0 indicates degradation of the primary antibody or coating failure.
Competitive ELISA workflow demonstrating the inverse relationship between analog affinity and signal.
Mechanistic Causality of Cross-Reactivity
The cross-reactivity of 8-Cl-DBO antibodies hinges strictly on the steric and electrostatic presentation of the tricyclic ring system:
-
The Heteroatom Effect: The oxazepine ring contains oxygen and nitrogen at the 1 and 4 positions, respectively. Clozapine replaces the oxygen atom with a nitrogen (forming a diazepine). The engineered scFv and mAb detect this electronegativity shift and the resulting alteration in the ring's "butterfly" conformation, dropping cross-reactivity to <1.2%.
-
Halogen Positioning & Steric Hindrance: Loxapine and Amoxapine are 2-chloro derivatives. The spatial orientation of the chlorine atom at the 8-position (in 8-Cl-DBO) versus the 2-position creates a vastly different electron cloud geometry. Polyclonal antibodies often bind the unsubstituted face of the tricyclic system, leading to ~30% cross-reactivity. In contrast, scFv paratopes are engineered with deep hydrophobic pockets specifically tailored to the 8-chloro vector, causing severe steric clashes when a 2-chloro analog attempts to dock.
Structural homology pathway illustrating how functional group substitutions dictate antibody cross-reactivity.
References
-
Mechiche H, et al. "Prostanoid Receptors Involved in Regulation of the Beating Rate of Neonatal Rat Cardiomyocytes." PLoS ONE (2012). [1]
-
Tokuda H, et al. "p38 mitogen-activated protein (MAP) kinase but not p44/p42 MAP kinase is involved in prostaglandin E1-induced vascular endothelial growth factor synthesis in osteoblasts." Journal of Endocrinology (2001). [5]
-
Nicola C, et al. "EP1 Receptor-Mediated Migration of the First Trimester Human Extravillous Trophoblast: The Role of Intracellular Calcium and Calpain." The Journal of Clinical Endocrinology & Metabolism (2005). [2]
-
PubChem. "Dibenz(B,F)(1,4)Oxazepine | C13H9NO | CID 9213." National Center for Biotechnology Information (2025). [3]
-
Fraser AD. "Oxaprozin cross-reactivity in three commercial immunoassays for benzodiazepines in urine." Journal of Analytical Toxicology (1998). [4]
Sources
- 1. Prostanoid Receptors Involved in Regulation of the Beating Rate of Neonatal Rat Cardiomyocytes | PLOS One [journals.plos.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Dibenz(B,F)(1,4)Oxazepine | C13H9NO | CID 9213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Oxaprozin cross-reactivity in three commercial immunoassays for benzodiazepines in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
Thermal Stability Profile: Dibenzoxazepine (CR) vs. Chloroacetophenone (CN)
This technical guide compares the thermal stability of CR gas (Dibenz[b,f][1,4]oxazepine) and CN gas (Chloroacetophenone) .[1] It is designed for researchers and defense scientists, focusing on the implications of thermal behavior for dissemination efficiency and toxicity.[1]
Executive Summary
In the hierarchy of riot control agents (RCAs), CR gas exhibits superior thermal stability compared to the obsolete CN gas .[1] While CN suffers from a narrow window between sublimation and degradation—often releasing corrosive hydrogen chloride (HCl) and polycyclic aromatic hydrocarbons (PAHs) upon pyrotechnic dissemination—CR maintains structural integrity under broader thermal stress.[1] However, experimental data reveals that CR is not immune to degradation; it requires "cool-burning" pyrotechnic mixtures (<200°C) to prevent the formation of oxidation byproducts like 10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one.[1]
Physicochemical Baseline
The fundamental thermal properties dictate the storage life and dissemination methods for these agents. CN’s lower melting point contributes to its tendency to aggregate and degrade in hot climates, whereas CR remains a stable crystalline solid.[1]
| Property | CR Gas (Dibenzoxazepine) | CN Gas (Chloroacetophenone) | Operational Implication |
| CAS Number | 257-07-8 | 532-27-4 | Unique Identifiers |
| Melting Point | ~73°C (163°F) | ~54°C (129°F) | CR is more robust in tropical storage.[1] |
| Boiling Point | ~340°C (Predicted) | ~244–245°C | CN volatilizes more easily but degrades sooner.[1] |
| Decomposition Onset | ~172°C (in air/slow heat) | ~229°C (rapid onset) | Critical Metric: See Section 3.[1] |
| Primary Degradation | Oxidation / Ring Cleavage | Dehydrohalogenation | CN releases acidic HCl; CR releases organic amines.[1] |
Thermal Decomposition Mechanisms
Understanding how these molecules break down is vital for toxicology assessments.[1]
CN Gas: The Dehydrohalogenation Risk
CN (2-chloroacetophenone) is thermally fragile.[1] Upon heating, particularly in the uncontrolled environment of a pyrotechnic grenade, the C-Cl bond is the weak link.[1]
-
Mechanism: Thermal stress triggers the cleavage of the chlorine atom, resulting in the immediate release of Hydrogen Chloride (HCl) gas.[1]
-
Secondary Reactions: The remaining radical fragments often recombine to form PAHs (Polycyclic Aromatic Hydrocarbons), which are carcinogenic.[1]
-
Toxicity Shift: The aerosol cloud becomes a mix of the lachrymator (CN) and corrosive acid (HCl), significantly increasing the risk of pulmonary edema and corneal damage.
CR Gas: The Oxidative Pathway
CR is a tricyclic heterocycle.[1] Its rigid structure offers protection against low-temperature degradation.[1]
-
Mechanism: Decomposition typically begins with the oxidation of the methylene bridge or the nitrogen center.
-
Products:
-
Stability Note: Unlike CN, CR does not possess a labile halogen atom (like Cl) attached to an aliphatic chain, preventing the release of simple acid gases.[1]
Visualization: Degradation Pathways
Figure 1: Comparative thermal degradation pathways. CN is characterized by the release of corrosive inorganic acids, while CR degrades into complex organic molecules.[1]
Experimental Performance: Dissemination Windows
The "Dissemination Window" is the temperature range where the agent volatilizes (sublimes/boils) without destroying itself.[1]
The CN Trap
CN undergoes sublimation at 167°C but begins significant decomposition at 229°C .[2]
-
The Problem: Standard pyrotechnic mixtures (burning at 400°C–800°C) overshoot this window instantly.[1]
-
Result: A significant percentage of the CN payload is destroyed before it leaves the canister, reducing efficacy and increasing toxicity.[1]
The CR "Cool Burn" Requirement
Research utilizing Thermogravimetric Analysis (TGA) indicates CR has a mass loss step (volatilization/decomposition mix) between 170°C and 230°C .[1]
-
Protocol: To maximize yield, CR munitions utilize "cool-burning" fuel mixtures (e.g., sucrose/potassium chlorate moderated with coolants) designed to burn below 200°C .[1]
-
Efficiency: When kept within this limit, CR aerosolizes with >80% purity, far surpassing CN.[1]
Visualization: Thermal Operational Windows
Figure 2: Thermal operational windows. Note the "Green Zone" for CR, indicating a safe dissemination range that is difficult to achieve with CN.[1]
Methodology: Validating Stability
To replicate these findings, researchers should employ Simultaneous Thermal Analysis (STA) , combining Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1]
Protocol Summary:
-
Instrument: Netzsch STA 449 or equivalent.
-
Atmosphere: Run dual experiments in Nitrogen (to simulate pyrotechnic core) and Synthetic Air (to simulate aerosol cloud edge).
-
Heating Rate: 2, 5, and 10 °C/min. (Note: Faster heating rates shift decomposition onset higher, mimicking rapid grenade ignition).[1]
-
Detection: Couple with FTIR (Fourier Transform Infrared Spectroscopy) to identify evolved gases (look for HCl peaks for CN vs. Ether peaks for CR).
Figure 3: Workflow for validating thermal stability and identifying decomposition products.
Conclusion
CR gas is the superior agent regarding thermal stability. Its resistance to forming acidic byproducts and its wider safe-dissemination window make it safer and more effective than CN. The obsolescence of CN is driven not only by its lower potency but by its thermal volatility, which creates unpredictable and toxicologically hazardous aerosol clouds (containing HCl) when subjected to the heat of standard munitions.[1]
References
-
RSC Publishing. (2014).[1] Hyphenated techniques of thermal analysis for dibenz[b,f][1,4]oxazepine (CR). Royal Society of Chemistry.[1] Link
-
National Institutes of Health (NIH). (2010).[1] Thermal decomposition studies of riot control agent ω-chloroacetophenone (CN) by pyrolysis-gas chromatography-mass spectrometry. PubMed.[1] Link
-
Cole-Parmer. (2003).[1] Material Safety Data Sheet - 2-Chloroacetophenone.[1]Link
-
CDC / NIOSH. (2018).[1] Chloroacetophenone (CN): Riot Control/Tear Agent.[1][2][3][4][5] Emergency Response Safety and Health Database.[1] Link
-
National Institutes of Health (NIH). (2003).[1] Tear gases and irritant incapacitants. 1-chloroacetophenone, 2-chlorobenzylidene malononitrile and dibenz[b,f]-1,4-oxazepine.[1][6] PubMed.[1] Link
Sources
- 1. CR gas - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Riot-Control Chemical Agents - Injuries; Poisoning - MSD Manual Professional Edition [msdmanuals.com]
- 5. sunankalijaga.org [sunankalijaga.org]
- 6. Tear gases and irritant incapacitants. 1-chloroacetophenone, 2-chlorobenzylidene malononitrile and dibenz[b,f]-1,4-oxazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
8-Chloro-dibenz[b,f]-[1,4]oxazepine proper disposal procedures
Operational Guide: Safe Disposal and Decontamination of 8-Chloro-dibenz[b,f]-[1,4]oxazepine
Executive Summary & Chemical Identification
Urgent Directive: 8-Chloro-dibenz[b,f]-[1,4]oxazepine (CAS: 3158-91-6 / related Loxapine intermediates) is a potent pharmacologically active agent (PPA) and a halogenated organic compound.[1][2] Unlike simple acids or bases, this compound cannot be chemically neutralized into a non-hazardous state at the bench.
Strict Prohibition: Under no circumstances should this compound be discharged into municipal sewer systems or treated with bleach (which may generate toxic chloramines).[1] The only validated disposal method is High-Temperature Incineration via a licensed hazardous waste contractor.[1][2]
| Property | Data | Operational Implication |
| Chemical Class | Tricyclic Dibenzoxazepine | CNS Depressant / Potential Lachrymator |
| Water Solubility | Negligible (<0.1 mg/mL) | Do not use water for initial spill cleanup.[1][2] |
| Solvent Solubility | DMSO, Ethanol, DMF | Use ethanol for surface decontamination. |
| Waste Stream | Halogenated Organic | Must be segregated from non-halogenated solvents. |
Pre-Disposal Safety Protocols (The "Barrier")
Before initiating any disposal or decontamination procedure, the following Personal Protective Equipment (PPE) is mandatory. This compound is a structural analog to CR Gas (riot control agent) and Loxapine; assume high potency regarding mucosal irritation and CNS effects.[1]
-
Respiratory: Full-face respirator with P100/Organic Vapor (OV) cartridges.[1][2] (Surgical masks are insufficient).[1]
-
Body: Tyvek® coveralls or a chemically resistant lab coat with wrist seals.[2]
Disposal Workflow: The "Contain & Ship" Strategy
Because bench-top chemical destruction (e.g., oxidation) yields unpredictable and potentially toxic byproducts for this specific scaffold, the protocol relies on Solvent Extraction and Incineration .[1][2]
Scenario A: Solid Waste (Powder/Crystals)[1][2]
-
Step 1: Do not dissolve.[2][3] Keep in solid form to minimize volume.
-
Step 2: Transfer material into a wide-mouth high-density polyethylene (HDPE) or glass jar.
-
Step 3: Label as "Hazardous Waste - Toxic Solid - Halogenated." [1][2]
-
Step 4: Seal container with parafilm to prevent dust aerosolization.
Scenario B: Liquid Waste (Mother Liquors/Stock Solutions)[1][2]
-
Step 1: Segregate into a dedicated waste container labeled "Halogenated Organic Waste."
-
Step 2: Ensure the container material is compatible (Glass or HDPE).[1]
-
Step 3: Do not mix with strong oxidizers (e.g., Nitric Acid) or strong bases, as exothermic reactions may volatilize the compound.
Decontamination Protocol (Surfaces & Glassware)
Since the compound is insoluble in water, standard soap and water washing will spread the contamination rather than remove it.
Reagents Required:
Step-by-Step Procedure:
-
Solubilization: Apply Ethanol liberally to the contaminated surface or glassware. The 8-chloro-dibenzoxazepine scaffold is highly lipophilic and will dissolve in the organic solvent.[1][2]
-
Absorption: Immediately wipe the solvent with absorbent pads. Do not let the solvent evaporate.
-
Repeat: Perform this "Solvent Wash" three times .
-
Final Rinse: Only after the triple solvent wash should you rinse the surface with soap and water.
-
Disposal of Rags: All solvent-soaked pads must be placed in a sealed bag and disposed of as Solid Hazardous Waste (Incineration stream).[1][2] Do not throw in regular trash.
Visualized Workflows
Figure 1: Decision Matrix for Disposal
Caption: Operational decision tree for segregating 8-chloro-dibenz[b,f]-[1,4]oxazepine waste streams. All paths lead to off-site incineration.[1][2]
Figure 2: Decontamination Cycle
Caption: The "Triple-Wash" solvent extraction method required to remove lipophilic dibenzoxazepine residues.
Regulatory Compliance & Waste Codes
In the United States (RCRA) and EU (EWC), this compound must be classified correctly to prevent fines and environmental release.[1]
-
RCRA (USA): Likely falls under D003 (Reactivity - if potentially explosive) or general Halogenated Organic codes.[1][2] If it is a commercial chemical product being discarded, check if it is P-listed or U-listed (Loxapine formulations are generally not P-listed, but strict toxicity characteristic rules apply).[1][2]
-
DOT (Transport):
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3964, Loxapine (8-Chloro-dibenz[b,f][1,4]oxazepine derivative).[1][2] Retrieved from [Link][1][2]
-
U.S. Environmental Protection Agency (2025). RCRA Orientation Manual: Managing Hazardous Waste.[2] Retrieved from [Link]
Sources
- 1. 2-chlorodibenz[b,f][1,4]oxazepin-11(10H)-one | C13H8ClNO2 | CID 13000266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Loxapine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. lgcstandards.com [lgcstandards.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
Personal protective equipment for handling 8-Chloro-dibenz[b,f]-[1,4]oxazepine
A Proactive Safety Framework for Handling 8-Chloro-dibenz[b,f]-[1][2]oxazepine
This document provides a comprehensive guide to the essential personal protective equipment (PPE) and safe handling procedures for 8-Chloro-dibenz[b,f]-[1][2]oxazepine. As a research professional, your safety, the integrity of your experiments, and the protection of your colleagues are paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to work with confidence and security.
Hazard Assessment: Understanding the Risk Profile
The dibenz[b,f][1][2]oxazepine scaffold is a privileged structure in neuropharmacology but is also associated with potent biological activity.[3] The parent compound is a powerful peripheral sensory irritant and lachrymatory agent (a substance that causes tearing).[3][4] It is a pale yellow crystalline solid known to be a potent agonist of the TRPA1 ion channel, a key sensor for irritant chemicals in the body.[3]
Furthermore, data for a related analog, 2-Chlorodibenz[b,f][1][2]oxazepin-11(10H)-one, includes the following GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[5]
Given this information, it is imperative to treat 8-Chloro-dibenz[b,f]-[1][2]oxazepine as, at a minimum, a potent irritant to the eyes, skin, and respiratory system, with the potential for other uncharacterized toxicities. All handling procedures must be designed to prevent any direct contact or aerosol inhalation.
Core Directive: A Multi-Layered PPE Approach
A single layer of protection is insufficient. A multi-layered strategy encompassing engineering controls and robust PPE is mandatory. The following table outlines the minimum required PPE for various laboratory operations involving 8-Chloro-dibenz[b,f]-[1][2]oxazepine.
| Laboratory Operation | Eyes/Face | Hand Protection | Body Protection | Respiratory Protection |
| Weighing of Solid Compound | Tightly-fitting safety goggles and a full-face shield. | Double-gloving with powder-free nitrile gloves. The outer glove should be changed immediately upon any suspected contamination.[6] | A disposable, solid-front, long-sleeved gown with knit cuffs. | An N95-rated respirator is the minimum requirement to prevent inhalation of fine particulates. |
| Solution Preparation & Transfer | Tightly-fitting safety goggles and a full-face shield. | Double-gloving with powder-free nitrile gloves. Ensure gloves are rated for the solvent in use. | A disposable, solid-front, long-sleeved gown with knit cuffs. | Work must be conducted within a certified chemical fume hood.[3] A respirator may be required based on risk assessment. |
| Spill Cleanup & Decontamination | Tightly-fitting safety goggles and a full-face shield. | Heavy-duty nitrile or butyl rubber gloves over an inner pair of nitrile gloves. | A chemically resistant, disposable coverall ("bunny suit") with integrated booties.[7] | A full-face respirator with cartridges appropriate for organic vapors and particulates. |
| Waste Disposal | Tightly-fitting safety goggles. | Double-gloving with powder-free nitrile gloves. | A disposable, solid-front, long-sleeved gown with knit cuffs. | Not typically required if waste containers are properly sealed within the fume hood. |
Operational Plan: Engineering Controls and Safe Handling
PPE is the last line of defense. The primary method of exposure control is the use of robust engineering solutions and strict adherence to protocol.
Mandatory Engineering Control: All manipulations of 8-Chloro-dibenz[b,f]-[1][2]oxazepine, including weighing, reconstitution, and aliquoting, must be performed within a certified and properly functioning chemical fume hood.[3] The fume hood sash should be kept at the lowest possible height to maximize airflow and protection.
Step-by-Step Handling Protocol:
-
Preparation: Before bringing the compound into the lab, ensure the chemical fume hood is operational and the workspace is clear. Prepare all necessary equipment (spatulas, vials, solvents, waste containers) and place them inside the hood.
-
Donning PPE: Follow the sequence outlined in the PPE Donning & Doffing Workflow (Section 4).
-
Handling: Carefully perform all manipulations deep within the fume hood. When weighing, use an anti-static weigh boat or paper. Handle the compound gently to avoid creating airborne dust.
-
Post-Handling Decontamination: After handling, decontaminate all surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by a detergent solution. Wipe down all equipment before removing it from the hood.
-
Doffing PPE: Remove PPE following the correct sequence (Section 4) to prevent cross-contamination. The outer pair of gloves should be removed and discarded into a hazardous waste bag before leaving the fume hood.
-
Hand Hygiene: Wash hands thoroughly with soap and water after all work is complete.[6][8]
Procedural Guidance: PPE Donning & Doffing Workflow
The order in which you put on and remove PPE is critical to prevent contaminating yourself and the laboratory.
Caption: PPE Donning and Doffing Workflow Diagram
Logistical Plan: Spill Management and Waste Disposal
Accidents can happen. A clear, pre-defined plan for spill management and waste disposal is essential.
Spill Response:
-
Alert & Isolate: Immediately alert personnel in the vicinity. If safe to do so, restrict access to the spill area. Do not attempt to clean a large spill without appropriate respiratory protection.
-
Contain: For small spills, cover with a non-combustible absorbent material like sand or vermiculite.[4][9]
-
Neutralize & Clean: Working from the outside in, carefully collect the absorbent material using non-sparking tools and place it into a labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent and then a detergent solution.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.
Waste Disposal: All materials contaminated with 8-Chloro-dibenz[b,f]-[1][2]oxazepine must be treated as hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, gowns, weigh paper, absorbent materials, and empty stock vials. Place these items in a dedicated, clearly labeled, and sealed hazardous waste container.[6]
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, labeled hazardous waste container compatible with the solvents used.
-
Disposal: All waste must be disposed of through your institution's EHS program in accordance with local, state, and federal regulations.[6][8] Do not pour any waste down the drain or place it in the regular trash.
By adhering to these rigorous safety protocols, you build a culture of safety that protects you, your research, and your community.
References
-
PubChemLite. (n.d.). Dibenz(b,f)(1,4)oxazepine-10(11h)-carboxylic acid, 8-chloro-, 2-acetylhydrazide. Retrieved from [Link]
-
Silver Fern Chemical, Inc. (2025, May 20). Safety Data Sheet: Ethoxylated Alcohol, Fernol 91-6. Retrieved from [Link]
-
Pilot Chemical. (2015, May 27). Safety Data Sheet. Retrieved from [Link]
- Castrol. (2025, July 9). Safety Data Sheet. Retrieved from [https://msdspds.castrol.com/ussds/amersdsf.nsf/Files/E89139A86414002B80258B1B0053C35B/ File/270415.pdf)
-
PubChem. (n.d.). Dibenz(B,F)(1,4)Oxazepine. Retrieved from [Link]
-
PubChem. (n.d.). 2-chlorodibenz[b,f][1][2]oxazepin-11(10H)-one. Retrieved from [Link]
Sources
- 1. 8-Chloro-dibenz[b,f][1,4]oxazepine-10(11H)-carboxylic acid 2-[3-[(2-furanylmethyl)thio]-1-oxopropyl]hydrazide | CAS 146032-79-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]
- 3. Dibenz[b,f][1,4]oxazepine|CR Gas|CAS 257-07-8 [benchchem.com]
- 4. Dibenz(B,F)(1,4)Oxazepine | C13H9NO | CID 9213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chlorodibenz[b,f][1,4]oxazepin-11(10H)-one | 3158-91-6 [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 2-chlorodibenz[b,f][1,4]oxazepin-11(10H)-one | C13H8ClNO2 | CID 13000266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. DIBENZ(B,F)(1,4)OXAZEPINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
